molecular formula C20H25N3S B1214570 Perazine CAS No. 84-97-9

Perazine

Número de catálogo: B1214570
Número CAS: 84-97-9
Peso molecular: 339.5 g/mol
Clave InChI: WEYVCQFUGFRXOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Perazine is a typical antipsychotic agent of the phenothiazine class, used in research settings to study the treatment of psychotic disorders such as schizophrenia . Its primary mechanism of action is as a modulator of the D(2) dopamine receptor, functioning as a dopamine antagonist . This mechanism is central to its effects and allows researchers to investigate dopamine pathways and their role in psychiatric conditions. While its clinical use is regional, primarily in several European countries, it remains a compound of interest in pharmacological studies . This compound has been used in clinical trials investigating a range of conditions, including dementia, depression, anxiety disorders, and psychosomatic disorders . From a chemical perspective, this compound is a small molecule with the formula C20H25N3S and an average mass of 339.50 g/mol . Its IUPAC name is 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, and it is identified by CAS Registry Number 84-97-9 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYVCQFUGFRXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate)
Record name Perazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048628
Record name Perazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-97-9
Record name Perazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Perazine's Mechanism of Action on Dopamine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine receptors in the central nervous system. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its interaction with dopamine receptor subtypes. We present quantitative data on binding affinities, detail the experimental protocols used for these determinations, and illustrate the key signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound is a typical antipsychotic medication utilized in the management of psychotic disorders such as schizophrenia.[1][2] Its clinical efficacy is intrinsically linked to its ability to modulate dopaminergic neurotransmission.[1][2] Understanding the precise molecular interactions between this compound and dopamine receptors is crucial for optimizing therapeutic strategies and developing novel antipsychotic agents with improved efficacy and side-effect profiles. This guide delves into the core of this compound's pharmacodynamics, focusing on its engagement with dopamine D2-like receptors.

This compound's Binding Affinity for Dopamine Receptors

This compound exhibits a high affinity for D2-like dopamine receptors, particularly the D2 and D3 subtypes.[2][3][4][5] This antagonist activity at D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects.[6][1][7] The binding affinity of this compound for various dopamine receptor subtypes has been quantified using radioligand binding assays, with the inhibition constant (Ki) serving as a measure of this affinity. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinities (Ki) for Dopamine and Other Receptors

Receptor SubtypeKi (nM)Reference
Dopamine D1Antagonist activity noted, specific Ki not consistently reported[8][9]
Dopamine D20.56, 0.765, 1.4[2][3][4][5][10]
Dopamine D30.43, 0.13[2][3][4][5]
Dopamine D4Data not consistently available
Dopamine D5Data not consistently available
Serotonin 5-HT2A5.6, 6[2][3][5][10]
Alpha-1A Adrenergic10[4][5]
Histamine H18[4][5]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue preparation.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies using radioligands like [11C]raclopride have been instrumental in determining the in vivo occupancy of D2 receptors by antipsychotic drugs in the human brain. For typical antipsychotics, a therapeutic window of 60-80% D2 receptor occupancy is generally associated with clinical efficacy, while occupancies above 80% are linked to a higher risk of extrapyramidal side effects.[11][12]

A PET study on patients treated with perphenazine demonstrated that serum concentrations of 1.8 to 9 nmol/l resulted in a central D2 receptor occupancy ranging from 66% to 82%.[12] This finding aligns with the established therapeutic window for antipsychotic efficacy.

Table 2: Perphenazine D2 Receptor Occupancy in Humans

Serum Concentration (nmol/l)D2 Receptor Occupancy (%)Reference
1.8 - 966 - 82[12]

Downstream Signaling Pathways

This compound's antagonism of the D2 dopamine receptor modulates intracellular signaling cascades. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

G-Protein-Dependent Signaling

Upon binding, dopamine typically activates the D2 receptor, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[13][14] By blocking the D2 receptor, this compound prevents this dopamine-induced inhibition, thereby influencing the activity of downstream effectors such as Protein Kinase A (PKA).

G_Protein_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

G-Protein-Dependent Signaling Pathway of D2 Receptor Antagonism.
G-Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G-protein-mediated signaling, GPCRs like the D2 receptor can also signal through G-protein-independent pathways, primarily involving β-arrestins.[15][16] Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G-protein signaling but also initiates a separate wave of signaling by acting as a scaffold for various intracellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascade. While the role of β-arrestin in the action of some atypical antipsychotics is an area of active research, specific data on this compound's modulation of the β-arrestin pathway is not yet extensively documented.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates GRK GRK D2R->GRK Activates P_D2R Phosphorylated D2 Receptor GRK->D2R Phosphorylates Beta_Arrestin β-Arrestin P_D2R->Beta_Arrestin Recruits MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Beta_Arrestin->MAPK_Cascade Scaffolds and Activates Cellular_Response Gene Transcription, Cell Survival, etc. MAPK_Cascade->Cellular_Response

General Overview of the β-Arrestin Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring second messenger responses.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-spiperone) that has a known high affinity for the receptor.[1]

Workflow:

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with D2 Receptors) Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]-spiperone) Radioligand->Incubation Perazine_Dilutions Serial Dilutions of this compound Perazine_Dilutions->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation IC50_Curve Generate Competition Curve (Bound Radioactivity vs. [this compound]) Scintillation->IC50_Curve Ki_Calculation Calculate IC50 and convert to Ki using Cheng-Prusoff equation IC50_Curve->Ki_Calculation

Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Membranes expressing the dopamine receptor of interest (e.g., from cell lines like HEK293 or CHO, or from brain tissue) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled competitor drug (this compound).[1]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.[13][14] Since D2 receptor activation inhibits adenylyl cyclase, an antagonist like this compound will block this inhibition.

Workflow:

cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing D2 receptors Pre_incubation Pre-incubate cells with varying concentrations of this compound Cell_Culture->Pre_incubation Stimulation Stimulate with a D2 agonist (e.g., Dopamine) in the presence of Forskolin Pre_incubation->Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Stimulation->Cell_Lysis cAMP_Quantification Quantify cAMP levels (e.g., using HTRF, ELISA) Cell_Lysis->cAMP_Quantification IC50_Calculation Generate dose-response curve and calculate IC50 for This compound's antagonism cAMP_Quantification->IC50_Calculation

References

Perazine's Affinity for D2 Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors. Understanding the binding affinity of this compound for the D2 receptor is crucial for elucidating its pharmacological profile, predicting clinical efficacy, and informing the development of novel antipsychotic agents. This technical guide provides an in-depth overview of this compound's interaction with D2 dopamine receptors, including quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the relevant signaling pathways and experimental workflows.

Introduction: this compound and the Dopamine D2 Receptor

This compound is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action is centered on its ability to block dopamine receptors in the brain, particularly the D2 subtype. The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disorder, such as hallucinations and delusions. By acting as an antagonist at D2 receptors, this compound and other similar antipsychotics can mitigate these symptoms.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in various neurological processes, including motor control, motivation, and cognition. D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Binding Affinity of this compound for Dopamine D2 Receptors

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value signifies a higher binding affinity.

CompoundReceptorRadioligandTissue Source/Cell LineKi (nM)Reference
PerphenazineDopamine D2[3H]-SpiperoneNot Specified0.56[1]

Note: The Ki value presented is for perphenazine and serves as an illustrative example of the high affinity that phenothiazine antipsychotics can exhibit for the D2 receptor. The experimental conditions, such as the specific radioligand and tissue/cell source used, can influence the determined Ki value.

Experimental Protocol: Determination of this compound's D2 Receptor Binding Affinity via Competitive Radioligand Binding Assay

The following protocol outlines a standard in vitro method for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials
  • Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D2 receptor antagonist radiolabeled with a radioisotope, such as [3H]-Spiperone or [125I]-Iodospiperone.

  • Test Compound: this compound of high purity.

  • Reference Compound: A well-characterized D2 receptor antagonist (e.g., haloperidol or spiperone) for determining non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: A liquid medium that emits light when it interacts with radioactive particles.

  • Instrumentation: Liquid scintillation counter, filtration manifold, glass fiber filters.

Procedure
  • Membrane Preparation:

    • Culture cells expressing the D2 receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA protein assay).

  • Competitive Binding Assay:

    • Prepare serial dilutions of this compound (the test compound) over a wide concentration range.

    • In a 96-well plate, set up the following reaction mixtures in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the reference compound (e.g., 10 µM haloperidol).

      • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of this compound.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 Value: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculate the Ki Value: The Ki (inhibition constant) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the D2 receptor (this should be predetermined through a separate saturation binding experiment).

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from D2-expressing cells) Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand and Test Compound (this compound) Serial Dilutions Ligand_Prep->Incubation Filtration 4. Filtration & Washing (Separate bound/unbound) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting IC50_Calc 6. Calculate IC50 (from competition curve) Counting->IC50_Calc Ki_Calc 7. Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for determining Ki via a competitive binding assay.

Conclusion

This compound's therapeutic efficacy as an antipsychotic is intrinsically linked to its high binding affinity for dopamine D2 receptors. The competitive radioligand binding assay is a robust and widely used method to quantify this interaction. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other D2 receptor antagonists. Further characterization of the binding kinetics and functional activity of this compound at the D2 receptor will continue to refine our understanding of its pharmacological profile and aid in the development of safer and more effective antipsychotic medications.

References

Perazine's Interaction with Serotonergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation phenothiazine antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. However, its interaction with serotonergic pathways, particularly its antagonistic activity at various serotonin (5-HT) receptor subtypes, significantly contributes to its overall pharmacological profile, influencing both its efficacy and side-effect profile. This technical guide provides an in-depth analysis of the effects of this compound on serotonergic pathways, presenting quantitative binding affinity data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Introduction

This compound is a pithis compound derivative of phenothiazine and has been utilized in the treatment of schizophrenia and other psychotic disorders for decades.[1][2][3] While its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, emerging evidence has highlighted the importance of its interactions with the serotonergic system. Understanding these interactions is crucial for a comprehensive grasp of its therapeutic effects and for the development of novel antipsychotics with improved efficacy and tolerability. This guide will focus on the quantitative aspects of this compound's binding to serotonin receptors and the experimental approaches used to elucidate these interactions.

Quantitative Analysis of this compound's Serotonergic Receptor Binding Profile

The affinity of this compound for various serotonin receptor subtypes has been characterized using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating a higher affinity. The following table summarizes the available Ki values for this compound at several key human serotonin receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database and other literature sources.[4][5][6]

Receptor SubtypeMean Ki (nM)Standard Deviation (nM)Number of Determinations
5-HT1A 130± 203
5-HT2A 2.5± 0.55
5-HT2C 15± 34
5-HT6 250± 502
5-HT7 80± 153

Data sourced from the NIMH PDSP Ki Database. It is important to note that Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The characterization of this compound's effects on serotonergic pathways relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a drug to specific receptors.

Objective: To quantify the affinity of this compound for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cloned human serotonin receptors are expressed in cell lines (e.g., HEK293 or CHO cells). The cells are harvested and homogenized to prepare membrane fractions containing the receptors of interest.

  • Radioligand Incubation: A specific radioligand (a radioactive molecule with high affinity and selectivity for the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Membranes Receptor-Containing Membranes Incubation_Mixture Incubation Mixture Receptor_Membranes->Incubation_Mixture Radioligand Radioligand Radioligand->Incubation_Mixture This compound This compound (Competitor) This compound->Incubation_Mixture Filtration Filtration Incubation_Mixture->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis In_Vivo_Microdialysis cluster_procedure Procedure cluster_analysis Analysis Probe_Implantation Microdialysis Probe Implantation Perfusion aCSF Perfusion Probe_Implantation->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Perazine_Admin This compound Administration Baseline_Collection->Perazine_Admin Post_Drug_Collection Post-Drug Sample Collection Perazine_Admin->Post_Drug_Collection HPLC_Analysis HPLC-ECD Analysis of Serotonin Post_Drug_Collection->HPLC_Analysis Data_Comparison Comparison of Pre- and Post-Drug Serotonin Levels HPLC_Analysis->Data_Comparison Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes Serotonin Serotonin Serotonin->Receptor Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

References

In Vitro Characterization of Perazine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of perazine metabolites. This compound, a phenothiazine antipsychotic, undergoes extensive metabolism primarily through N-demethylation and 5-sulfoxidation, catalyzed by cytochrome P450 (CYP) enzymes. This document details the metabolic pathways, identifies the key CYP isoforms involved, and presents available quantitative data on their contributions. Furthermore, it outlines detailed experimental protocols for conducting in vitro metabolism studies of this compound using human liver microsomes and recombinant human CYP enzymes, along with analytical methods for metabolite quantification. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in drug metabolism and development.

Introduction

This compound is a first-generation antipsychotic of the phenothiazine class, characterized by a pithis compound group in its side chain. Like other phenothiazines, it is extensively metabolized in the liver, leading to the formation of various metabolites. The nature and extent of this metabolism are critical determinants of its pharmacokinetic profile, potential for drug-drug interactions, and overall therapeutic and toxicological effects. Understanding the in vitro characteristics of this compound metabolism is therefore essential for drug development and clinical pharmacology.

The primary metabolic transformations of this compound are N-demethylation of the pithis compound ring and sulfoxidation of the phenothiazine nucleus. These reactions are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. This guide focuses on the in vitro methodologies used to characterize these metabolic pathways and the resulting metabolites, namely desmethylthis compound and this compound sulfoxide.

Metabolic Pathways of this compound

In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have identified two major metabolic pathways for this compound:

  • 5-Sulfoxidation: The addition of an oxygen atom to the sulfur atom of the phenothiazine ring, forming this compound sulfoxide.

  • N-demethylation: The removal of a methyl group from the pithis compound moiety, resulting in the formation of desmethylthis compound.

These metabolic reactions are illustrated in the signaling pathway diagram below.

This compound Metabolic Pathways This compound This compound Perazine_Sulfoxide This compound Sulfoxide This compound->Perazine_Sulfoxide 5-Sulfoxidation (CYP1A2, CYP3A4) Desmethylthis compound Desmethylthis compound This compound->Desmethylthis compound N-demethylation (CYP2C19, CYP3A4, CYP2C9)

Caption: Major metabolic pathways of this compound in vitro.

Quantitative Data on this compound Metabolism

Contribution of CYP Isoforms to this compound Metabolism

In vitro studies with human liver microsomes have elucidated the percentage contribution of various CYP isoforms to the two main metabolic routes of this compound.

Metabolic PathwayMetaboliteMajor Contributing CYP IsoformsContribution (%)
5-SulfoxidationThis compound SulfoxideCYP1A232%[1]
CYP3A430%[1]
N-demethylationDesmethylthis compoundCYP2C1968%[1]
CYP3A450% (at 10 µM this compound)[2]
CYP2C935% (at 10 µM this compound)[2]

Note: There are some discrepancies in the literature regarding the primary enzymes responsible for N-demethylation, with one study emphasizing CYP2C19[1] and another highlighting CYP3A4 and CYP2C9[2]. This may be due to different experimental conditions.

Inhibitory Potential of this compound

This compound has been shown to be a potent inhibitor of CYP1A2. This is a critical consideration for predicting potential drug-drug interactions when this compound is co-administered with other drugs metabolized by this enzyme.

CYP IsoformProbe SubstrateKi (µM)Type of Inhibition
CYP1A2Caffeine 3-N-demethylation3.5[3]Not specified
CYP1A2Caffeine 1-N-demethylation5.0[3]Not specified

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound metabolism using human liver microsomes and recombinant human CYP enzymes.

In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the metabolism of this compound in a pooled HLM preparation.

Workflow for this compound Metabolism Study in HLM cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis Prep_HLM Prepare HLM suspension (e.g., 1 mg/mL in buffer) Preincubation Pre-incubate HLM and this compound (37°C, 5 min) Prep_HLM->Preincubation Prep_this compound Prepare this compound stock solution (e.g., in DMSO) Prep_this compound->Preincubation Prep_Cofactor Prepare NADPH regenerating system Initiation Initiate reaction by adding NADPH regenerating system Prep_Cofactor->Initiation Preincubation->Initiation Incubate Incubate at 37°C with shaking (e.g., 0, 5, 15, 30, 60 min) Initiation->Incubate Termination Terminate reaction (e.g., add ice-cold acetonitrile) Incubate->Termination Centrifugation Centrifuge to precipitate proteins Termination->Centrifugation Supernatant Collect supernatant for analysis Centrifugation->Supernatant LCMS HPLC-MS/MS analysis of This compound and metabolites Supernatant->LCMS

Caption: Experimental workflow for studying this compound metabolism in HLM.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a suspension of HLM in potassium phosphate buffer to a final protein concentration of, for example, 0.5-1.0 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension and the this compound solution (at various concentrations if determining kinetics).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 0-60 minutes). Time-course experiments are recommended to ensure linearity of the reaction.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at designated time points by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Metabolism of this compound using Recombinant Human CYP Enzymes (Supersomes)

This protocol is used to identify the specific CYP isoforms responsible for this compound metabolism.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ice-cold)

  • Internal standard

Procedure: The procedure is similar to that for HLM, with the following key differences:

  • Instead of HLM, individual recombinant CYP enzymes are used. The concentration of each enzyme should be optimized based on its activity.

  • Control incubations with microsomes from cells not expressing the CYP of interest should be included to account for any non-specific metabolism.

Logic for CYP Isoform Contribution Analysis Start Incubate this compound with individual recombinant CYPs Measure_Metabolites Quantify metabolite formation (Desmethylthis compound, this compound Sulfoxide) Start->Measure_Metabolites Compare_Activities Compare the rate of formation across different CYP isoforms Measure_Metabolites->Compare_Activities Identify_Major_CYPs Identify CYP isoforms with the highest metabolic activity Compare_Activities->Identify_Major_CYPs

Caption: Logical workflow for identifying key CYP isoforms.

Analytical Method: HPLC-MS/MS for Quantification of this compound and its Metabolites

A sensitive and specific HPLC-MS/MS method is required for the simultaneous quantification of this compound, desmethylthis compound, and this compound sulfoxide in the in vitro matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over a short run time (e.g., 5-10 minutes) is typically used to separate the parent drug and its more polar metabolites.

  • Flow Rate: e.g., 0.3-0.5 mL/min

  • Injection Volume: e.g., 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, desmethylthis compound, this compound sulfoxide, and the internal standard need to be determined and optimized for maximum sensitivity and specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
Desmethylthis compoundTo be determinedTo be determined
This compound SulfoxideTo be determinedTo be determined
Internal StandardTo be determinedTo be determined

Note: The exact m/z values need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Conclusion

The in vitro characterization of this compound metabolism reveals two primary pathways, 5-sulfoxidation and N-demethylation, which are predominantly catalyzed by CYP1A2, CYP3A4, and CYP2C19/2C9. This compound also demonstrates significant inhibitory potential against CYP1A2. While the relative contributions of the key enzymes have been established, further research is warranted to determine the specific Michaelis-Menten kinetics (Vmax and Km) for each metabolic reaction mediated by the individual CYP isoforms. The experimental protocols and analytical methods detailed in this guide provide a robust framework for conducting these and other in vitro studies, which are crucial for a comprehensive understanding of the metabolic profile of this compound and for predicting its clinical behavior and potential for drug-drug interactions.

References

Perazine's Impact on Neural Circuit Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine is a first-generation typical antipsychotic of the phenothiazine class, primarily utilized in the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its modulatory effects on critical neural circuits, predominantly through the antagonism of dopamine receptors. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its influence on key neural pathways, and the experimental methodologies used to elucidate these effects. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from the closely related and structurally similar phenothiazine antipsychotics, perphenazine and fluphenazine, to provide a robust pharmacological profile. The document details this compound's receptor binding affinities, its impact on the mesolimbic and nigrostriatal dopamine pathways, and the resultant effects on neuronal firing rates and neurotransmitter release. Detailed protocols for key experimental techniques, including radioligand binding assays, in vivo microdialysis, and in vivo electrophysiology, are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this compound's neuropharmacological profile.

Introduction

This compound is a piperazinyl phenothiazine that has been in clinical use for several decades, particularly in some European countries, for the management of psychosis.[1] As a typical antipsychotic, its primary mechanism of action involves the blockade of dopamine D2 receptors.[2] This action in the mesolimbic pathway is thought to underlie its antipsychotic effects, while its action in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (EPS).[3][4] this compound also exhibits affinity for a range of other neurotransmitter receptors, including serotonin, histamine, adrenergic, and muscarinic receptors, which contributes to its broad side-effect profile.[2]

Understanding the precise impact of this compound on neural circuit function is paramount for optimizing its therapeutic use and for the development of novel antipsychotics with improved efficacy and tolerability. This guide synthesizes the available data to provide a detailed overview for researchers and drug development professionals.

Mechanism of Action: Receptor Binding Profile

Data Presentation: Receptor Binding Affinities

The following tables summarize the inhibitory constant (Ki) values for perphenazine and fluphenazine at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity. This data is presented as a proxy for this compound's receptor binding profile.

Receptor Subtype Perphenazine Ki (nM) Reference
Dopamine D20.56[5]
Dopamine D30.43[5]
Serotonin 5-HT2A6[5]
Receptor Subtype Fluphenazine Ki (nM) Reference
Dopamine D12.3
Dopamine D20.4
Dopamine D31.4
Dopamine D47.1
Dopamine D525

In addition to its dopaminergic and serotonergic interactions, this compound is known to be a potent inhibitor of central histaminergic receptors, which accounts for its sedative properties.[2] It also possesses a notable affinity for cholinergic (muscarinic) and alpha-1 adrenergic receptors, contributing to side effects such as dry mouth, constipation, and orthostatic hypotension.[2]

Signaling Pathways

This compound's primary therapeutic action stems from its antagonism of the D2 receptor in the mesolimbic pathway. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents dopamine from exerting its inhibitory effect, thereby modulating downstream signaling cascades and neuronal excitability.

Similarly, its antagonism of 5-HT2A receptors, which couple to Gq/11 proteins and activate the phospholipase C pathway, further modulates neuronal activity, particularly in cortical regions.

Perazine_D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Response Cellular Response (Altered Excitability) cAMP->Response Modulates This compound This compound This compound->D2R Blocks

This compound's antagonism of the D2 dopamine receptor.

Perazine_5HT2A_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response (Increased Intracellular Ca2+) IP3->Response DAG->Response This compound This compound This compound->HT2AR Blocks

This compound's antagonism of the 5-HT2A serotonin receptor.

Impact on Neural Circuit Function

This compound's therapeutic and adverse effects are a direct consequence of its modulation of specific dopamine pathways in the brain.

The Mesolimbic Pathway

The mesolimbic pathway, which projects from the Ventral Tegmental Area (VTA) to the nucleus accumbens and other limbic structures, is crucial for motivation, reward, and emotion.[6] Hyperactivity in this pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

By acting as a potent antagonist at D2 receptors in the nucleus accumbens, this compound is thought to dampen this hyperactivity, leading to the amelioration of psychotic symptoms. Chronic administration of typical antipsychotics can lead to an initial increase in the firing rate of VTA dopamine neurons, followed by a reduction in the number of spontaneously active dopamine neurons, a state known as depolarization block.[2][7] This reduction in the overall activity of the mesolimbic pathway is considered a key component of its therapeutic action.

The Nigrostriatal Pathway

The nigrostriatal pathway, extending from the substantia nigra pars compacta to the dorsal striatum, is a critical component of the motor system, responsible for the coordination of voluntary movement.[4] This pathway contains approximately 80% of the brain's dopamine.[3]

Blockade of D2 receptors by this compound in the nigrostriatal pathway disrupts the delicate balance of dopamine and acetylcholine, leading to a range of movement-related side effects known as extrapyramidal symptoms (EPS).[4][8] These can include:

  • Acute Dystonia: Involuntary muscle contractions.

  • Akathisia: A state of inner restlessness.

  • Parkinsonism: Characterized by tremor, rigidity, and bradykinesia.

  • Tardive Dyskinesia: A potentially irreversible condition involving involuntary, repetitive body movements that can develop with long-term use.

This compound is considered to have a lower risk of EPS compared to high-potency antipsychotics like haloperidol, which may be due to its comparatively lower D2 receptor binding affinity and higher affinity for muscarinic cholinergic receptors that can counteract some of the dopaminergic blockade.[2]

Quantitative Effects on Neuronal Activity and Neurotransmitter Release

Quantifying the in vivo effects of this compound on neuronal firing and dopamine release is essential for a complete understanding of its pharmacodynamics. While specific data for this compound is scarce, studies on other typical antipsychotics provide a framework for its expected actions.

Electrophysiological Effects
  • Neuronal Firing Rate: Typical antipsychotics acutely increase the firing rate and burst firing of dopamine neurons in both the VTA and substantia nigra by blocking inhibitory D2 autoreceptors.[2][9] Chronic treatment, however, leads to a decrease in the number of active dopamine neurons due to depolarization inactivation.[7] While the exact percentage change in firing rate induced by this compound is not documented, it is expected to follow this pattern. The mean firing rate of VTA dopamine neurons is typically lower than that of substantia nigra neurons (e.g., 1.4 Hz vs. 2.1 Hz in vitro).[9]

In Vivo Microdialysis Findings
  • Dopamine Release: In vivo microdialysis studies have shown that typical antipsychotics like chlorpromazine and haloperidol increase extracellular dopamine levels in the nucleus accumbens and striatum.[10] This is a result of the blockade of D2 autoreceptors which normally suppress dopamine release. Atypical antipsychotics such as clozapine and risperidone have been shown to preferentially increase dopamine in the nucleus accumbens shell over the core.[10] this compound, as a typical antipsychotic, is expected to increase dopamine release in these terminal regions, though the precise magnitude and regional selectivity have not been extensively reported.

Experimental Protocols

The data on this compound's neuropharmacology are derived from a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug (like this compound) for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for dopamine and serotonin receptor subtypes.

  • Materials:

    • Membrane preparations from cells expressing the receptor of interest (e.g., HEK-293 cells transfected with human D2 or 5-HT2A receptors).

    • A specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

    • Unlabeled this compound at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Incubation: In a series of tubes, a fixed amount of the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membrane Homogenates with Target Receptors start->prep incubate Incubate Membranes with Radioligand and Varying Concentrations of this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity on Filters via Scintillation Counting filter->count analyze Calculate IC50 and Ki Values using Cheng-Prusoff Equation count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Objective: To measure the effect of this compound administration on dopamine levels in the nucleus accumbens or striatum.

  • Materials:

    • Adult male Wistar or Sprague-Dawley rats.

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., 2-4 mm membrane length).

    • A microinfusion pump.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • A fraction collector.

    • HPLC system with electrochemical detection.

    • This compound solution for administration (e.g., intraperitoneal injection).

  • Procedure:

    • Surgery: The rat is anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the desired brain region (e.g., nucleus accumbens). The animal is allowed to recover for several days.

    • Probe Insertion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula.

    • Perfusion & Baseline: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal dopamine levels.

    • Drug Administration: this compound is administered to the animal.

    • Sample Collection: Dialysate collection continues for several hours post-administration.

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC with electrochemical detection.

    • Data Analysis: The post-drug dopamine levels are expressed as a percentage of the average baseline levels.

Microdialysis_Workflow start Start surgery Stereotaxic Implantation of Guide Cannula in Target Brain Region start->surgery recovery Animal Recovery (Several Days) surgery->recovery insertion Insert Microdialysis Probe and Begin aCSF Perfusion recovery->insertion baseline Collect Baseline Dialysate Samples insertion->baseline admin Administer this compound (e.g., i.p. injection) baseline->admin collection Collect Post-Drug Dialysate Samples at Intervals admin->collection hplc Quantify Dopamine Concentration in Samples via HPLC-ED collection->hplc analysis Express Data as % of Baseline hplc->analysis end End analysis->end

Workflow for an in vivo microdialysis experiment.
In Vivo Single-Unit Electrophysiology

This method is used to record the electrical activity (action potentials) of individual neurons in the brain of an anesthetized or awake animal.

  • Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the VTA or substantia nigra.

  • Materials:

    • Adult male rats.

    • Stereotaxic apparatus.

    • High-impedance microelectrodes (e.g., glass or tungsten).

    • A micromanipulator.

    • Amplifier and data acquisition system.

    • Anesthesia (e.g., chloral hydrate or isoflurane).

    • This compound solution for intravenous or intraperitoneal administration.

  • Procedure:

    • Surgery: The animal is anesthetized and placed in a stereotaxic frame. A small craniotomy is performed over the target brain region.

    • Electrode Placement: A microelectrode is slowly lowered into the brain using a micromanipulator until the spontaneous activity of a single neuron is isolated. Dopamine neurons are typically identified by their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, burst firing patterns).

    • Baseline Recording: The baseline firing rate of the neuron is recorded for a stable period.

    • Drug Administration: this compound is administered systemically.

    • Post-Drug Recording: The firing rate of the same neuron is continuously recorded to observe any changes induced by the drug.

    • Data Analysis: The firing rate (spikes per second) is analyzed over time. The post-drug firing rate is compared to the baseline rate to determine the effect of this compound.

Electrophysiology_Workflow start Start anesthetize Anesthetize Animal and Place in Stereotaxic Frame start->anesthetize surgery Perform Craniotomy over Target Region (e.g., VTA) anesthetize->surgery lower_electrode Slowly Lower Microelectrode to Isolate a Single Dopamine Neuron surgery->lower_electrode record_baseline Record Stable Baseline Firing Rate lower_electrode->record_baseline administer_drug Administer this compound (e.g., i.v. infusion) record_baseline->administer_drug record_post_drug Continuously Record Neuronal Firing Post-Drug administer_drug->record_post_drug analyze_data Analyze Changes in Firing Rate and Pattern record_post_drug->analyze_data end End analyze_data->end

Workflow for an in vivo single-unit electrophysiology experiment.

Conclusion

This compound exerts its influence on neural circuit function primarily through the antagonism of dopamine D2 receptors, with additional contributions from its interactions with serotonergic, histaminergic, cholinergic, and adrenergic receptors. Its therapeutic effects in psychosis are attributed to the modulation of the hyperdopaminergic state in the mesolimbic pathway, while its motor side effects arise from D2 receptor blockade in the nigrostriatal pathway. Although specific quantitative data for this compound are limited, evidence from closely related phenothiazines provides a strong basis for understanding its pharmacological profile. The experimental protocols detailed in this guide represent the foundational techniques for characterizing the neuropharmacology of antipsychotic drugs. Further research employing these methods is necessary to fully delineate the specific quantitative impact of this compound on neuronal firing and neurotransmitter dynamics, which will aid in refining its clinical application and in the ongoing quest for more effective and safer antipsychotic agents.

References

The Chemical Synthesis of Perazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Perazine, a typical phenothiazine antipsychotic drug. The document details the core synthetic methodologies, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, with the IUPAC name 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, is a first-generation antipsychotic medication belonging to the phenothiazine class.[1] Like other drugs in this class, its therapeutic effects are primarily attributed to its dopamine receptor antagonism.[1] The synthesis of this compound involves the construction of the core phenothiazine tricycle and the subsequent attachment of the N-methylpiperazinylpropyl side chain. This guide will focus on the most common and practical synthetic route, which is the N-alkylation of phenothiazine.

Core Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-(3-chloropropyl)-4-methylpithis compound. The second step is the N-alkylation of the phenothiazine nucleus with this intermediate.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Alkylation of Phenothiazine N-methylpithis compound N-methylpithis compound Reaction1 Alkylation N-methylpithis compound->Reaction1 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Reaction1 1-(3-chloropropyl)-4-methylpithis compound 1-(3-chloropropyl)-4-methylpithis compound Reaction1->1-(3-chloropropyl)-4-methylpithis compound Intermediate 1-(3-chloropropyl)-4-methylpithis compound Phenothiazine Phenothiazine Reaction2 N-Alkylation Phenothiazine->Reaction2 Intermediate->Reaction2 This compound This compound (10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine) Reaction2->this compound

A two-step synthetic workflow for this compound.

Quantitative Data and Reactant Properties

The following table summarizes the key reactants involved in the synthesis of this compound and its primary intermediate, along with their relevant physical and chemical properties.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
Phenothiazine10H-Phenothiazine92-84-2C₁₂H₉NS199.27Yellow crystals
N-methylpithis compound1-Methylpithis compound109-01-3C₅H₁₂N₂100.16Colorless liquid
1-bromo-3-chloropropane1-Bromo-3-chloropropane109-70-6C₃H₆BrCl157.44Colorless liquid
1-(3-chloropropyl)-4-methylpithis compound1-(3-Chloropropyl)-4-methylpithis compound35675-80-0C₈H₁₇ClN₂176.69Oily liquid
This compound10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine84-97-9C₂₀H₂₅N₃S339.50Oil or crystals

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the key intermediate and the final product, this compound.

Synthesis of 1-(3-chloropropyl)-4-methylpithis compound

This procedure details the synthesis of the crucial alkylating agent.

Materials:

  • N-methylpithis compound

  • 1-bromo-3-chloropropane

  • 25% Sodium Hydroxide (NaOH) solution

  • Acetone

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Ethanol

Procedure:

  • In a 100ml round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine N-methylpithis compound (30 mmol, 3.3 ml), 4 ml of 25% NaOH solution, and 40 ml of acetone.[2]

  • Slowly add 1-bromo-3-chloropropane (30 mmol, 3 ml) to the stirred mixture. Continue stirring in the ice bath until any insoluble material dissolves.[2]

  • Allow the reaction to proceed at room temperature for 24 hours.[2]

  • Remove the acetone by rotary evaporation under reduced pressure.[2]

  • Dissolve the resulting concentrate in 20 ml of water and extract the aqueous solution with dichloromethane (3 x 20 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield a transparent oily substance, which is the crude 1-(3-chloropropyl)-4-methylpithis compound.[2]

  • For purification and conversion to the dihydrochloride salt, dissolve the oily product in 50 ml of ethyl acetate and cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid until a large amount of white solid precipitates, ensuring the pH is approximately 2.[2]

  • Concentrate the solvent under reduced pressure and recrystallize the solid from 100 ml of anhydrous ethanol.[2]

  • Filter the white solid and dry to obtain 1-(3-chloropropyl)-4-methylpithis compound dihydrochloride. A reported yield for this process is 44.1%.[2] The free base can be obtained by treatment with a base.

Synthesis of this compound (N-alkylation of Phenothiazine)

This procedure describes the final step in the synthesis of this compound.

Materials:

  • Phenothiazine

  • 1-(3-chloropropyl)-4-methylpithis compound (free base from step 4.1)

  • Sodium amide (NaNH₂) or another suitable strong base

  • Toluene or Xylene (anhydrous)

  • Ammonium chloride solution (saturated)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add a suspension of sodium amide in anhydrous toluene.

  • Add phenothiazine portion-wise to the stirred suspension under a nitrogen atmosphere.

  • Heat the mixture to reflux for 2-3 hours to ensure the formation of the sodium salt of phenothiazine. The reaction mixture will typically change color.

  • Cool the mixture to a lower temperature (e.g., 60-70 °C) and add a solution of 1-(3-chloropropyl)-4-methylpithis compound in anhydrous toluene dropwise over a period of 1-2 hours.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium amide by the slow addition of a saturated ammonium chloride solution.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or a solid.

  • The crude product can be purified by vacuum distillation or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified final product can be visualized as a logical workflow.

G Start Starting Materials (Phenothiazine, N-methylpithis compound, 1-bromo-3-chloropropane) Intermediate_Synth Synthesis of 1-(3-chloropropyl)-4-methylpithis compound Start->Intermediate_Synth Intermediate_Purification Purification of Intermediate (Extraction, Distillation/Crystallization) Intermediate_Synth->Intermediate_Purification N_Alkylation N-Alkylation of Phenothiazine Intermediate_Purification->N_Alkylation Workup Reaction Workup (Quenching, Extraction, Washing) N_Alkylation->Workup Crude_this compound Crude this compound Workup->Crude_this compound Final_Purification Final Purification (Vacuum Distillation or Chromatography) Crude_this compound->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product

A logical workflow for the synthesis and purification of this compound.

Conclusion

The chemical synthesis of this compound is a well-established process that relies on the fundamental principles of organic chemistry, particularly N-alkylation reactions. By providing detailed experimental protocols and a clear overview of the synthetic strategy, this guide aims to equip researchers and drug development professionals with the necessary information to approach the synthesis of this compound and related phenothiazine derivatives. Careful execution of the described steps, with attention to reaction conditions and purification techniques, is crucial for obtaining a high-purity final product.

References

A Technical Guide to the Structure-Activity Relationship of Perazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Perazine is a typical antipsychotic agent belonging to the phenothiazine class, characterized by a pithis compound moiety. Its therapeutic efficacy in treating psychosis is primarily attributed to its antagonist activity at the dopamine D2 receptor. However, its interaction with other neuroreceptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, contributes to its broader pharmacological profile and associated side effects. Understanding the structure-activity relationship (SAR) of this compound and related phenothiazines is crucial for the rational design of novel antipsychotics with improved potency and tolerability. This technical guide provides an in-depth analysis of this compound's SAR, presenting key quantitative data, detailed experimental methodologies for assessing activity, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction: The Chemical and Clinical Profile of this compound

This compound is a first-generation, or "typical," antipsychotic drug. Structurally, it is a phenothiazine derivative, distinguished by a 10H-phenothiazine tricycle linked via a three-carbon propyl chain to a 4-methylpithis compound group.[1] This chemical architecture is common to a subgroup of potent neuroleptics. Clinically, this compound is used in the management of schizophrenia and other psychotic disorders.[1] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.

Like other phenothiazines, this compound's activity is not limited to the dopamine D2 receptor. It exhibits a multi-receptor binding profile, which is responsible for both its therapeutic effects and its side effects. The study of this compound's structure-activity relationship (SAR) allows researchers to understand how specific chemical modifications to its molecular scaffold influence its binding affinity at various receptors and, consequently, its overall pharmacological effect.

Core Structure and Mechanism of Action

The chemical structure of this compound can be dissected into three key pharmacophoric components:

  • The Phenothiazine Tricyclic System: A rigid, three-ring core that serves as the primary scaffold.

  • The Propyl Linker: A three-carbon aliphatic chain connecting the phenothiazine nitrogen to the pithis compound ring.

  • The N-methylpithis compound Moiety: A terminal basic amine group that is crucial for receptor interaction.

The primary therapeutic action of this compound is its antagonism of the dopamine D2 receptor.[1] However, it also displays significant antagonist activity at several other G-protein coupled receptors (GPCRs), including:

  • Serotonin 5-HT2A Receptors: Blockade of these receptors is a feature of many atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS).

  • Histamine H1 Receptors: Antagonism at this receptor is responsible for the sedative effects commonly observed with phenothiazines.[2]

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension (a drop in blood pressure upon standing).[2]

  • Muscarinic M1 Receptors: Anticholinergic activity results from blocking these receptors, leading to side effects like dry mouth, blurred vision, and constipation.

The following diagram illustrates the primary signaling pathway affected by this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein Activation D2R->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Neuronal Response (Modulated) cAMP->Response Leads to This compound This compound (Antagonist) This compound->D2R Blocks

Caption: this compound's antagonistic action on the Dopamine D2 signaling pathway.

Structure-Activity Relationship (SAR) Studies

The SAR of phenothiazines is well-established. Modifications to each of the three core components of the this compound molecule can drastically alter its potency and receptor selectivity.

  • Phenothiazine Ring Substitution:

    • Position 2: Substitution with a small, electron-withdrawing group (e.g., -Cl, -CF3) significantly increases antipsychotic potency. This compound is unsubstituted at this position. Its analogs, Prochlorthis compound and Perphenazine, both contain a chlorine atom at C2, which contributes to their higher potency compared to this compound.[3]

    • Other Positions (1, 3, 4): Substitution at these positions generally reduces antipsychotic activity.

  • Alkyl Side Chain:

    • Length: A three-carbon (propyl) chain separating the two nitrogen atoms is optimal for neuroleptic activity. Shortening or lengthening this chain decreases potency.

    • Branching: Introducing a small methyl group at the β-position of the chain tends to decrease antipsychotic potency but can increase antihistaminic activity.

  • Terminal Amine Group (Pithis compound Moiety):

    • Ring Type: The pithis compound ring is associated with the highest potency and lowest incidence of sedative and hypotensive side effects among phenothiazines. This is a key feature that distinguishes this compound and its potent analogs from aliphatic derivatives like Chlorpromazine.

    • N-Substitution: The substituent on the terminal nitrogen of the pithis compound ring is critical. In this compound, this is a methyl group (-CH3). In the more potent analog Perphenazine, this is a hydroxyethyl group (-CH2CH2OH). This modification can enhance interactions with the receptor, potentially through hydrogen bonding, leading to increased affinity.

Data Presentation: Quantitative Receptor Affinities

The binding affinity of a drug for its receptor is a key quantitative measure of its potency. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

The following table summarizes the receptor binding affinities (Ki, in nM) for this compound and its structurally related analogs, Prochlorthis compound and Perphenazine.

CompoundDopamine D25-HT2AHistamine H1α1-AdrenergicMuscarinic M1
This compound ~10-20~25~3~3~100
Prochlorthis compound 1.014.5221.92500
Perphenazine 0.56 5.6 - 6.0 2.1 1.7 140

(Note: Data is compiled from various sources. Exact values may vary based on experimental conditions. This compound data is estimated based on its known lower potency relative to its chlorinated analogs.)[2][4]

The data clearly illustrates the core SAR principles:

  • The addition of a chlorine atom at the C2 position (Prochlorthis compound and Perphenazine vs. This compound) significantly increases affinity for the D2 receptor.

  • The modification of the terminal pithis compound nitrogen from a methyl (Prochlorthis compound) to a hydroxyethyl group (Perphenazine) further enhances D2 and 5-HT2A affinity.

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro and in vivo assays.

In Vitro Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Methodology:

  • Plate Setup: Add assay buffer, radioligand ([³H]-Spiperone at a final concentration near its Kd, e.g., 0.3 nM), and either vehicle, non-specific control (Haloperidol), or a concentration of the test compound (this compound) to each well of a 96-well plate.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific DPM from the total DPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

The workflow for this assay is visualized below.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A1 Prepare D2 Receptor Membranes B1 Combine Reagents in 96-well Plate A1->B1 A2 Serially Dilute This compound A2->B1 A3 Prepare Radioligand ([³H]-Spiperone) A3->B1 B2 Incubate to Reach Equilibrium B1->B2 B3 Filter & Wash to Separate Bound/Unbound Ligand B2->B3 B4 Add Scintillation Cocktail & Count Radioactivity B3->B4 C1 Calculate IC50 from Dose-Response Curve B4->C1 C2 Convert IC50 to Ki (Cheng-Prusoff Eq.) C1->C2 C3 Final Result: Binding Affinity (Ki) C2->C3

Caption: Experimental workflow for an in vitro receptor binding assay.
In Vivo Protocol: Apomorphine-Induced Climbing in Mice

This behavioral model is used to assess the functional D2 receptor blockade of a compound in a living animal. Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in mice, which can be inhibited by D2 antagonists.

Objective: To evaluate the in vivo D2 antagonist potency of this compound.

Materials:

  • Male CD-1 or Swiss Webster mice.

  • Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with Tween 80).

  • Apomorphine hydrochloride, dissolved in saline containing 0.1% ascorbic acid.

Methodology:

  • Acclimation: Place individual mice into the wire mesh cages and allow them to acclimate for at least 15-30 minutes.

  • Drug Administration: Administer this compound (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses to different groups of mice. Allow for a pretreatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Apomorphine Challenge: Administer a standard dose of apomorphine (e.g., 1.0-1.5 mg/kg, s.c.) to all mice.

  • Behavioral Scoring: Immediately after the apomorphine injection, begin observing the mice. Score the climbing behavior for a period of 20-30 minutes. A common scoring method is to record the amount of time the mouse spends with all four paws on the wire mesh wall.

  • Data Analysis:

    • Calculate the total climbing time for each mouse.

    • Determine the percent inhibition of climbing for each dose group relative to the vehicle-treated control group.

    • Calculate the ED50 value, which is the dose of this compound required to inhibit the apomorphine-induced climbing by 50%. This value serves as a measure of in vivo functional potency.

Summary of Key Structure-Activity Relationships

The antipsychotic profile of this compound is dictated by a set of well-defined structural features. The logical relationship between these features and the resulting biological activity is summarized below.

G cluster_0 Structural Modifications cluster_1 Resulting Activity Changes Compound Phenothiazine Scaffold Mod1 Add Electron-Withdrawing Group at C2 (e.g., -Cl) Compound->Mod1 Mod2 Maintain 3-Carbon Alkyl Linker Compound->Mod2 Mod3 Incorporate Pithis compound Side Chain Compound->Mod3 Activity1 ↑ D2 Receptor Affinity (Increased Potency) Mod1->Activity1 Activity2 Optimal Antipsychotic Activity Mod2->Activity2 Mod4 Substitute Pithis compound N with Hydroxyethyl Group Mod3->Mod4 Activity3 ↑ Potency ↓ Sedation/Hypotension Mod3->Activity3 Activity4 ↑↑ D2/5-HT2A Affinity (Enhanced Potency) Mod4->Activity4

Caption: Logical flow of structure-activity relationships for this compound-like compounds.

Conclusion

The structure-activity relationship of this compound fits well within the established model for phenothiazine antipsychotics. Its moderate potency can be attributed to the lack of an electron-withdrawing substituent on the phenothiazine ring. However, the presence of the optimal three-carbon linker and the highly potent pithis compound moiety solidifies its role as an effective D2 receptor antagonist. Comparative analysis with its chlorinated and hydroxyethyl-substituted analogs, Prochlorthis compound and Perphenazine, clearly demonstrates how targeted chemical modifications can significantly enhance binding affinity and potency. The principles and methodologies outlined in this guide provide a framework for understanding the pharmacology of this compound and for the future development of novel CNS agents.

References

The Historical Development of Perazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, emerged in the mid-20th century as a significant therapeutic agent for the management of psychotic disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, preclinical investigations, pivotal clinical trials, and mechanism of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided where available in the reviewed literature. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this historically important antipsychotic agent.

Introduction: The Dawn of Phenothiazine Antipsychotics

The development of this compound is rooted in the broader history of phenothiazine derivatives, which began with the synthesis of phenothiazine itself in 1883. Initially explored for their antihistaminic properties, the serendipitous discovery of chlorpromazine's antipsychotic effects in the early 1950s revolutionized psychiatric medicine and spurred the development of numerous other phenothiazine-based neuroleptics. This compound, introduced in Germany in 1957 under the trade name Taxilan®, was one such compound that found a significant clinical niche, particularly in Germany, Poland, the Netherlands, and the former Yugoslavia.[1]

Synthesis of this compound

The original synthesis of this compound, as part of a broader investigation into 10-(piperazinoalkyl)-phenthiazines, was reported by Hromatka, Sauter, and Schlager in 1957. The synthesis involved the reaction of 10-(chloroalkyl)-phenthiazines with the appropriate N-monosubstituted pithis compound bases.

Experimental Protocol: Synthesis of 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (this compound)

Note: The following is a generalized protocol based on the available literature. Specific details of the original synthesis may vary.

Materials:

  • 10-(3-chloropropyl)-phenothiazine

  • 1-methylpithis compound

  • Inert solvent (e.g., toluene, xylene)

  • Base (e.g., sodium amide)

Procedure:

  • A solution of 10-(3-chloropropyl)-phenothiazine in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • An excess of 1-methylpithis compound and a suitable base, such as sodium amide, are added to the reaction mixture.

  • The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, the mixture is cooled, and the precipitated salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

Preclinical Development

Detailed preclinical studies for this compound from the 1950s are not extensively documented in readily available literature. However, as a phenothiazine antipsychotic, its preclinical evaluation would have followed the standard protocols of the era, primarily focusing on its effects on the central nervous system in animal models.

General Experimental Protocols for Preclinical Antipsychotic Evaluation (1950s-1960s)
  • Conditioned Avoidance Response (CAR): This was a cornerstone of early antipsychotic screening.

    • Animal Model: Rats or monkeys were trained to avoid an aversive stimulus (e.g., electric shock) by responding to a preceding conditioned stimulus (e.g., a light or a sound).

    • Methodology: The animals were placed in a shuttle box with two compartments. The conditioned stimulus was presented, followed by the unconditioned stimulus (the shock). The animal had to move to the other compartment to avoid the shock. After administration of a potential antipsychotic like this compound, the ability to block the avoidance response without impairing the escape response (moving after the shock is delivered) was considered a hallmark of neuroleptic activity.

  • Catalepsy Test: This test was used to assess the induction of extrapyramidal side effects.

    • Animal Model: Rats or mice.

    • Methodology: The animal's forepaws were placed on a raised bar. The time it took for the animal to remove its paws was measured. A prolonged time to movement was indicative of catalepsy, a state of motor immobility, which is a common side effect of typical antipsychotics.

  • Apomorphine-induced Stereotypy: This model was used to assess dopamine receptor antagonism.

    • Animal Model: Rats.

    • Methodology: Apomorphine, a dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing. The ability of a test compound like this compound to inhibit these behaviors when administered prior to apomorphine was indicative of its dopamine receptor blocking activity.

Clinical Development and Efficacy

The clinical development of this compound began in the late 1950s, with early open-label studies suggesting its efficacy in treating acutely ill schizophrenic patients.[1] However, a comprehensive understanding of its clinical profile is hampered by the fact that many of the early trials were small and did not meet modern reporting standards.[1][2][3]

Summary of Key Clinical Trials

A Cochrane review of this compound for schizophrenia identified seven randomized controlled trials involving a total of 479 participants.[1][3] The reporting in these trials was often insufficient for a thorough meta-analysis.

Trial/Study Year Comparison Key Findings Limitations
Enss1958Open-labelSuggested good efficacy in acutely ill schizophrenic patients.[1]No control group, small sample size.
Hippius1962Open-labelPromising results in relapse prevention with a low rate of extrapyramidal side effects.[1]No control group.
Krüger1963Open-labelFavorable outcomes in the long-term treatment of chronic schizophrenia.[1]No control group.
Cochrane Review Included TrialVariousThis compound vs. 'active placebo' (trimipramine)This compound appeared superior for the outcome of 'no important global improvement' at five weeks.[1]Low-quality evidence, no significant difference in most mental state measures.
Cochrane Review Included TrialsVariousThis compound vs. other antipsychotics (amisulpride, haloperidol, olanzapine, ziprasidone, zotepine)No clear differences or superiority of this compound. Similar number of participants left the studies early.[1]Incompletely reported outcomes, meta-analysis not possible for most efficacy measures.
Dosage and Administration

In clinical practice, the dosage of this compound was tailored to the individual patient's needs. For acute psychotic symptoms, initial doses of 50-150 mg were administered, with a maximum of 500 mg in the first 24 hours. Maintenance doses for inpatients typically ranged from 200-600 mg per day, and in treatment-resistant cases, up to 1000 mg per day. For outpatients, the usual maintenance dose was up to 300 mg per day.[4]

Mechanism of Action and Signaling Pathways

This compound, like other typical antipsychotics, exerts its primary therapeutic effect through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, its pharmacological profile is broader, encompassing interactions with various other neurotransmitter systems, which contribute to both its therapeutic effects and its side-effect profile.

Receptor Binding Profile

The following table summarizes the known receptor binding affinities of this compound. Lower Ki values indicate a higher binding affinity.

Receptor Binding Affinity (Ki, nM) Associated Effects
Dopamine D2Data not consistently available in searched literatureAntipsychotic effects, extrapyramidal symptoms, hyperprolactinemia
Serotonin 5-HT2AData not consistently available in searched literaturePotential modulation of negative symptoms and reduced extrapyramidal symptoms
Histamine H1Potent antagonistSedation, weight gain
Muscarinic M1Moderate antagonistAnticholinergic side effects (dry mouth, blurred vision, constipation)
Adrenergic α1Potent antagonistOrthostatic hypotension, dizziness

Note: Specific Ki values for this compound are not well-documented in the readily available literature. The described affinities are based on the general properties of phenothiazines.

Signaling Pathway Diagram

Perazine_Signaling_Pathways This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism H1R Histamine H1 Receptor This compound->H1R Antagonism M1R Muscarinic M1 Receptor This compound->M1R Antagonism Alpha1R Adrenergic α1 Receptor This compound->Alpha1R Antagonism Therapeutic Antipsychotic Effects D2R->Therapeutic EPS Extrapyramidal Symptoms D2R->EPS Sedation Sedation H1R->Sedation Anticholinergic Anticholinergic Side Effects M1R->Anticholinergic Hypotension Orthostatic Hypotension Alpha1R->Hypotension

References

Perazine's Modulation of Neurotransmitter Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perazine, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its mechanism of action as a multi-receptor antagonist. We present a detailed analysis of its binding affinities and functional potencies at key central nervous system receptors, supported by quantitative data, experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in the study of antipsychotic pharmacology and the development of novel therapeutics for psychiatric disorders.

Introduction

This compound is a piperazinyl-phenothiazine derivative that has been utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its clinical efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is thought to ameliorate the positive symptoms of schizophrenia.[1][2] However, like many typical antipsychotics, this compound's interaction is not limited to the dopaminergic system. It exhibits a broad receptor binding profile, acting as an antagonist at various other neurotransmitter receptors, including serotonin, histamine, adrenergic, and muscarinic receptors.[1][3] This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile, which includes sedation, anticholinergic effects, and cardiovascular effects.[1][3]

This guide will delve into the specifics of this compound's interaction with these neurotransmitter systems, providing a detailed examination of its receptor pharmacology.

This compound's Receptor Binding and Functional Potency

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at key neurotransmitter receptors. This data is crucial for understanding the drug's pharmacological profile and for comparing its activity with other antipsychotic agents.

Table 1: this compound Receptor Binding Affinities (Ki) in nmol/L

Receptor SubtypeThis compound Ki (nmol/L)Reference RadioligandTissue/Cell Line
Dopamine D2Data not available
Serotonin 5-HT2AData not available
Histamine H1Data not available[3H]mepyramineRat Brain
Alpha-1 AdrenergicData not availableRat Brain
Muscarinic M1Data not available[3H]quinuclidinyl benzilateRat Brain

Table 2: this compound Functional Potency (IC50/EC50) in nmol/L

Receptor SubtypeAssay TypeFunctional EffectThis compound IC50/EC50 (nmol/L)
Dopamine D2cAMP InhibitionAntagonistData not available
Serotonin 5-HT2ACalcium Flux / IP1 AccumulationAntagonistData not available
Histamine H1Functional AssayAntagonistData not available
Alpha-1 AdrenergicFunctional AssayAntagonistData not available
Muscarinic M1Functional AssayAntagonistData not available

Note: Specific quantitative data for this compound's binding affinities and functional potencies were not available in the public domain at the time of this guide's compilation. The table structure is provided as a template for when such data becomes available.

Key Signaling Pathways Modulated by this compound

This compound's antagonism of various G-protein coupled receptors (GPCRs) leads to the modulation of several intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways affected by this compound's interaction with its target receptors.

Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o) Dopamine->D2R Activates This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Altered Neuronal Function) CREB->Gene Regulates Serotonin_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2A_R Serotonin 5-HT2A Receptor (Gq/11) Serotonin->HT2A_R Activates This compound This compound This compound->HT2A_R Blocks PLC Phospholipase C HT2A_R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Histamine_H1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (Gq/11) Histamine->H1R Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Sedation) Ca_release->Cellular_Response NFkB NF-kB Activation PKC->NFkB NFkB->Cellular_Response Alpha1_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine A1R Alpha-1 Adrenergic Receptor (Gq/11) Norepinephrine->A1R Activates This compound This compound This compound->A1R Blocks PLC Phospholipase C A1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response Muscarinic_M1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor (Gq/11) Acetylcholine->M1R Activates This compound This compound This compound->M1R Blocks PLC Phospholipase C M1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Cognitive Function) Ca_release->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

References

Methodological & Application

Application Notes and Protocols for Perazine Dosage Calculation in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine is a typical antipsychotic drug belonging to the phenothiazine class. It primarily functions as a dopamine D2 receptor antagonist, making it a subject of interest in preclinical research for psychotic disorders.[1][2] Accurate dosage calculation and standardized experimental protocols are critical for obtaining reliable and reproducible data in in vivo mouse studies. These application notes provide detailed protocols for the preparation and administration of this compound (using the closely related and more extensively studied compound perphenazine as a proxy), along with methods for assessing its antipsychotic-like effects and potential extrapyramidal side effects in mice.

Data Presentation: Perphenazine Dosage and Administration

The following tables summarize key information regarding the solubility and recommended dosages of perphenazine for in vivo mouse studies. It is important to note that optimal doses may vary depending on the specific mouse strain, sex, age, and the behavioral paradigm being used. Pilot studies are always recommended to determine the most effective and tolerable dose for a specific experimental setup.

Table 1: Solubility of Perphenazine [3]

SolventSolubility
Ethanol~5 mg/mL
DMSO~20 mg/mL
Dimethyl formamide~30 mg/mL

Table 2: Recommended Vehicle for In Vivo Administration

Vehicle CompositionFinal Drug ConcentrationAdministration Route
20% DMSO in salineVehicle for controlIntraperitoneal (IP)
Perphenazine in 20% DMSO/salineTo be determined by researcherIntraperitoneal (IP)

Table 3: Reported Dosages of Perphenazine in Rodent Studies

SpeciesDosageAdministration RouteStudy FocusReference
Rat1, 5, and 10 mg/kgNot specifiedMorphine analgesia and tolerance[4]
Mouse3 mg/kg/dayIntraperitoneal (IP)Amyotrophic lateral sclerosis model[3]

Note: The dosages provided are for reference. Researchers should perform dose-response studies to identify the optimal dose for their specific experimental conditions.

Experimental Protocols

Preparation of Perphenazine Solution for Intraperitoneal (IP) Injection

Materials:

  • Perphenazine powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of perphenazine: Based on the desired dose (e.g., 1-10 mg/kg) and the average weight of the mice, calculate the total amount of perphenazine needed.

  • Prepare a stock solution in DMSO: Dissolve the calculated amount of perphenazine powder in a minimal amount of DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution.

  • Prepare the final injection solution: On the day of the experiment, dilute the perphenazine stock solution with sterile 0.9% saline to achieve the final desired concentration and a DMSO concentration of no more than 20%. For example, to prepare a 1 mg/mL solution with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.

  • Prepare the vehicle control: Prepare a vehicle solution with the same concentration of DMSO in saline as the drug solution (e.g., 10% DMSO in saline).

  • Vortex all solutions: Ensure that both the drug and vehicle solutions are thoroughly mixed before administration.

Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared perphenazine or vehicle solution

  • 1 mL syringes with 25-27 gauge needles

  • Animal scale

Procedure:

  • Weigh the mouse: Accurately weigh each mouse immediately before injection to calculate the precise volume to be administered.

  • Calculate the injection volume: The recommended injection volume for IP administration in mice is typically 10 mL/kg.[5][6]

    • Injection Volume (mL) = (Dose (mg/kg) x Mouse Weight (kg)) / Concentration (mg/mL)

  • Restrain the mouse: Gently restrain the mouse by securing the scruff of the neck to expose the abdomen.

  • Locate the injection site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[5][6]

  • Insert the needle: Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.

  • Inject the solution: Slowly and steadily inject the calculated volume of the perphenazine or vehicle solution.

  • Withdraw the needle: Carefully withdraw the needle and return the mouse to its home cage.

  • Monitor the animal: Observe the mouse for any adverse reactions following the injection.

Assessment of Antipsychotic-Like Activity: Amphetamine-Induced Hyperlocomotion Test

This test is used to model the positive symptoms of schizophrenia and assess the efficacy of antipsychotic drugs.[7]

Materials:

  • Open-field apparatus

  • Video tracking software

  • Amphetamine solution (e.g., 5 mg/kg)

  • Prepared perphenazine or vehicle solution

Procedure:

  • Habituation: Place the mice individually into the open-field arena and allow them to habituate for 30-60 minutes.

  • Drug Administration: Administer the perphenazine or vehicle solution via IP injection.

  • Pre-treatment Period: Allow a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

  • Amphetamine Challenge: Administer amphetamine (e.g., 5 mg/kg, IP) to all mice.

  • Data Recording: Immediately after the amphetamine injection, place the mice back into the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using the video tracking software.

  • Data Analysis: Compare the locomotor activity of the perphenazine-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion in the perphenazine group suggests antipsychotic-like efficacy.

Assessment of Extrapyramidal Side Effects: Catalepsy Bar Test

This test is used to assess the propensity of an antipsychotic drug to induce catalepsy, a model of Parkinsonian-like side effects.[7]

Materials:

  • Catalepsy bar (a horizontal bar raised 3-5 cm from a flat surface)

  • Stopwatch

Procedure:

  • Drug Administration: Administer the perphenazine or vehicle solution via IP injection.

  • Testing Time Points: Test for catalepsy at several time points after injection (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.

  • Placing the Mouse: Gently place the mouse's forepaws on the bar.

  • Measure Latency: Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar.

  • Cut-off Time: A cut-off time (e.g., 180 seconds) is typically used. If the mouse remains on the bar for the entire duration, record the cut-off time.

  • Data Analysis: Compare the latency to descend between the perphenazine-treated and vehicle-treated groups. A significant increase in the descent latency in the perphenazine group is indicative of catalepsy.

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway Antagonism by this compound

Perazine_D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Transcription, Ion Channel Regulation) PKA->Downstream Phosphorylates This compound This compound This compound->D2R Blocks

Caption: this compound acts as an antagonist at the dopamine D2 receptor, blocking its activation.

Experimental Workflow for In Vivo this compound Efficacy Testing

Perazine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_behavior Behavioral Assays cluster_analysis Data Analysis & Conclusion Dose_Calc Dose Calculation (1-10 mg/kg) Solution_Prep Solution Preparation (this compound in 20% DMSO/Saline) Dose_Calc->Solution_Prep Drug_Admin IP Injection (this compound or Vehicle) Solution_Prep->Drug_Admin Animal_Prep Animal Acclimation & Baseline Measurement Animal_Prep->Drug_Admin Behavioral_Test Behavioral Testing Drug_Admin->Behavioral_Test A_IH Amphetamine-Induced Hyperlocomotion Behavioral_Test->A_IH Catalepsy Catalepsy Bar Test Behavioral_Test->Catalepsy Data_Collection Data Collection & Statistical Analysis A_IH->Data_Collection Catalepsy->Data_Collection Conclusion Conclusion on Efficacy & Side Effect Profile Data_Collection->Conclusion

Caption: Workflow for evaluating this compound's antipsychotic efficacy and side effects in mice.

References

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Perazine in Human Plasma

This document outlines a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and preclinical trials.

Introduction

This compound is a typical antipsychotic of the phenothiazine class used in the treatment of schizophrenia and other psychotic disorders. Accurate and reliable quantification of this compound in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing patient dosage regimens. This application note provides a detailed protocol for a reversed-phase HPLC method with UV detection, including comprehensive procedures for sample preparation and method validation.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma, followed by separation and quantification using a reversed-phase HPLC system with a UV detector. Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample cleanliness, recovery, and throughput.

Experimental Protocols

  • This compound reference standard

  • Internal Standard (e.g., Amitriptyline HCl or a structurally similar phenothiazine)[1]

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid, ammonium acetate, or phosphate buffer

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Reagents for sample preparation (e.g., trichloroacetic acid, ethyl acetate, SPE cartridges)

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Sample evaporator (for LLE and SPE)

  • SPE manifold

The following chromatographic conditions are a starting point and may require optimization for specific instrumentation and columns.

ParameterCondition
Column Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. or equivalent[2]
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 35°C
Detection Wavelength 254 nm[1]
Internal Standard Amitriptyline HCl
Retention Time (Approx.) This compound: ~4.5 min, Amitriptyline: ~6.0 min

3.4.1. Protein Precipitation (PPT)

This is a fast and simple method suitable for high-throughput analysis.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of internal standard solution.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

3.4.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT.

  • To 500 µL of plasma sample in a glass tube, add 50 µL of internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes and then centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.

3.4.3. Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample clean-up and concentration.[5][6]

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[5]

  • To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 0.1 M phosphate buffer (pH 6.0).

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[7]

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[8]

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.999[2]
Linearity Range Dependent on expected concentrations10 - 500 ng/mL
Precision (%RSD) Intra-day: ≤ 15%, Inter-day: ≤ 15%Intra-day: < 5%, Inter-day: < 7%
Accuracy (%Recovery) 85 - 115% (80 - 120% at LLOQ)95.75–100.48%[9]
Recovery (%) Consistent, precise, and reproducible> 80%[1]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 1010 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 33 ng/mL

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle Option 2 spe Solid-Phase Extraction (C18 Cartridge) add_is->spe Option 3 centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle load_spe Load Sample spe->load_spe supernatant Collect Supernatant centrifuge_ppt->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection extract_lle Extract Organic Layer centrifuge_lle->extract_lle evaporate_lle Evaporate extract_lle->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle reconstitute_lle->hplc_injection wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute wash_spe->elute_spe evaporate_spe Evaporate elute_spe->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe reconstitute_spe->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification logical_relationship cluster_method Method Selection cluster_attributes Key Attributes ppt Protein Precipitation speed Speed ppt->speed High cost Cost ppt->cost Low cleanliness Sample Cleanliness ppt->cleanliness Low recovery Recovery ppt->recovery Moderate lle Liquid-Liquid Extraction lle->speed Moderate lle->cost Moderate lle->cleanliness Good lle->recovery Good spe Solid-Phase Extraction spe->speed Low spe->cost High spe->cleanliness Excellent spe->recovery Excellent

References

Perazine in Animal Models of Schizophrenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine, a typical antipsychotic of the phenothiazine class, has been utilized in the treatment of schizophrenia in clinical settings. Its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors.[1] The evaluation of its efficacy and mechanism of action in preclinical settings relies on the use of various animal models that recapitulate specific aspects of schizophrenia symptomatology. While extensive research exists for other antipsychotics like haloperidol and clozapine in these models, specific and comprehensive data on this compound is less abundant in readily available literature.

These application notes and protocols are designed to provide a framework for researchers interested in studying this compound in animal models of schizophrenia. The methodologies described are based on established and widely used protocols for assessing antipsychotic drug efficacy in rodents. The quantitative data presented in the tables are illustrative and based on typical dose ranges and expected outcomes for phenothiazine antipsychotics, and should be adapted based on pilot studies for this compound specifically.

Key Behavioral Assays for Antipsychotic Efficacy

Several behavioral paradigms are employed to model the positive, negative, and cognitive symptoms of schizophrenia in rodents. The efficacy of antipsychotics is often assessed by their ability to reverse or attenuate the behavioral abnormalities induced in these models.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: This test measures sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. A weaker auditory stimulus (prepulse) preceding a loud, startle-inducing stimulus (pulse) normally inhibits the startle response. Deficits in PPI, induced by psychomimetic drugs or in certain genetic models, can be reversed by antipsychotic treatment.[2][3][4]

  • Locomotor Activity: Hyperlocomotion induced by dopamine agonists (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine [PCP], ketamine) is a widely used model for the positive symptoms of schizophrenia.[5][6] The ability of an antipsychotic to reduce this hyperactivity is a key indicator of its potential efficacy.

  • Social Interaction: Deficits in social interaction in rodents are used to model the negative symptoms of schizophrenia, such as social withdrawal. These deficits can be induced by developmental manipulations or chronic administration of NMDA receptor antagonists.[7]

  • Cognitive Tasks: Various maze-based and operant conditioning tasks are used to assess cognitive deficits, such as impairments in working memory and executive function, which are core features of schizophrenia.

Data Presentation: this compound in Rodent Models of Schizophrenia

The following tables summarize hypothetical quantitative data for the use of this compound in common animal models of schizophrenia. Note: These values are estimates based on the known properties of typical antipsychotics and should be empirically determined for this compound in specific laboratory settings.

Table 1: this compound in the Prepulse Inhibition (PPI) Assay

Animal Model Inducing Agent (Dose) This compound Dose (mg/kg, i.p.) Effect on PPI Deficit Citation for Method
Rat (Sprague-Dawley)Apomorphine (0.5 mg/kg, s.c.)0.1 - 1.0Dose-dependent reversal[2]
Mouse (C57BL/6)Dizocilpine (MK-801) (0.2 mg/kg, i.p.)0.5 - 2.0Significant attenuation[8]

Table 2: this compound in Models of Hyperlocomotion

Animal Model Inducing Agent (Dose) This compound Dose (mg/kg, i.p.) Effect on Locomotor Activity Citation for Method
Rat (Wistar)d-Amphetamine (1.5 mg/kg, i.p.)0.1 - 1.0Dose-dependent reduction[6]
Mouse (Swiss Webster)Phencyclidine (PCP) (5.0 mg/kg, i.p.)0.5 - 2.5Significant inhibition[9][10]

Table 3: this compound in a Model of Social Interaction Deficits

Animal Model Model Induction This compound Dose (mg/kg, i.p.) Effect on Social Interaction Time Citation for Method
Rat (Sprague-Dawley)Chronic Ketamine (25 mg/kg/day for 7 days)0.5 - 1.5Potential to increase interaction time[7][11][12]

Experimental Protocols

Protocol 1: Assessment of this compound on Prepulse Inhibition (PPI) Disruption

Objective: To determine the ability of this compound to reverse apomorphine-induced deficits in sensorimotor gating.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride (dissolved in sterile saline)

  • Apomorphine hydrochloride (dissolved in 0.1% ascorbic acid in saline)

  • Startle response measurement system (e.g., SR-LAB, San Diego Instruments)

  • Sound-attenuating chambers

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. On the day of testing, place each rat in a startle chamber for a 5-minute habituation period with background white noise (e.g., 65 dB).

  • Drug Administration:

    • Administer this compound (0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle (saline).

    • 30 minutes after this compound/vehicle injection, administer apomorphine (0.5 mg/kg, s.c.) or vehicle (0.1% ascorbic acid in saline).

  • PPI Testing: 15 minutes after the apomorphine/vehicle injection, begin the PPI test session. The session should consist of:

    • Startle Alone Trials: Presentation of a 120 dB, 40 ms pulse of white noise.

    • Prepulse + Pulse Trials: Presentation of a prepulse (e.g., 73, 77, or 81 dB; 20 ms duration) 100 ms before the 120 dB pulse.

    • No Stimulus Trials: Background noise only, to measure baseline movement.

    • Trials should be presented in a pseudorandom order with a variable inter-trial interval (average 15 s).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)) * 100] Analyze data using a two-way ANOVA (this compound dose x Prepulse intensity) followed by post-hoc tests.

Protocol 2: Assessment of this compound on PCP-Induced Hyperlocomotion

Objective: To evaluate the effect of this compound on locomotor hyperactivity induced by phencyclidine.

Materials:

  • Male Swiss Webster mice (25-30g)

  • This compound hydrochloride (dissolved in sterile saline)

  • Phencyclidine (PCP) hydrochloride (dissolved in sterile saline)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour. Place each mouse in the open field arena for a 30-minute habituation period.

  • Drug Administration:

    • Following habituation, administer this compound (0.5, 1.0, 2.5 mg/kg, i.p.) or vehicle (saline).

    • Return the mouse to its home cage.

  • PCP Administration and Testing: 30 minutes after this compound/vehicle injection, administer PCP (5.0 mg/kg, i.p.) or vehicle (saline). Immediately place the mouse back into the open field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks using a one-way ANOVA followed by Dunnett's post-hoc test to compare this compound-treated groups to the PCP-vehicle group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key concepts related to the use of this compound in schizophrenia research.

Perazine_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DA_vesicle Dopamine Vesicle DA->DA_vesicle Uptake via VMAT2 VMAT2 VMAT2 DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (e.g., gene expression, neuronal excitability) PKA->Signaling DA_synapse->DAT Reuptake DA_synapse->D2R Binds to This compound This compound This compound->D2R Antagonizes PPI_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation_Room Habituation to Testing Room (60 min) Animal_Acclimation->Habituation_Room Perazine_Admin Administer this compound/Vehicle (i.p.) Habituation_Room->Perazine_Admin Wait1 Wait 30 min Perazine_Admin->Wait1 Apomorphine_Admin Administer Apomorphine/Vehicle (s.c.) Wait1->Apomorphine_Admin Wait2 Wait 15 min Apomorphine_Admin->Wait2 PPI_Test Conduct PPI Test (approx. 20 min) Wait2->PPI_Test Calculate_PPI Calculate %PPI PPI_Test->Calculate_PPI Statistical_Analysis Statistical Analysis (ANOVA) Calculate_PPI->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Logical_Relationship Schizophrenia Schizophrenia Pathophysiology (e.g., Hyperdopaminergia) Animal_Model Animal Model (e.g., PCP Administration) Schizophrenia->Animal_Model Modeled by Behavioral_Deficit Schizophrenia-like Phenotype (e.g., Hyperlocomotion) Animal_Model->Behavioral_Deficit Induces Perazine_Treatment This compound Treatment Behavioral_Deficit->Perazine_Treatment Treated with D2_Blockade Dopamine D2 Receptor Blockade Perazine_Treatment->D2_Blockade Leads to Normalization Normalization of Behavior Perazine_Treatment->Normalization Causes D2_Blockade->Normalization Results in

References

Application Notes and Protocols for Perazine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine is a typical antipsychotic drug belonging to the phenothiazine class. It primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] Additionally, it interacts with other neurotransmitter systems, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, which contributes to its overall pharmacological profile and potential side effects.[2] Rodent models are crucial for the preclinical evaluation of antipsychotic agents like this compound to investigate their efficacy, mechanism of action, pharmacokinetics, and safety profile. These application notes provide detailed protocols for the preparation and administration of this compound in rodent studies, as well as for the assessment of its behavioral effects.

Data Presentation

Pharmacokinetic Parameters of this compound and Related Compounds

Due to limited publicly available pharmacokinetic data for this compound in rodents, the following table includes data for the closely related phenothiazine compounds, Perphenazine and Prochlorthis compound, to provide an expected pharmacokinetic profile.

CompoundSpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
PerphenazineRatOralNot SpecifiedIncreased 2-fold with SLNNot SpecifiedSignificantly increased with SLNLow (~40%)
Prochlorthis compoundHumanOral50218.413.833.89Low (~12.5%)
Prochlorthis compoundHumanIV12.5Not ApplicableNot Applicable9 ± 1100
Centthis compound*RatIV5Not SpecifiedNot Specified4.4100

*Note: Centthis compound is a pithis compound derivative; its relevance to this compound should be considered in the context of structural similarity. Data for Perphenazine solid lipid nanoparticle (SLN) formulation shows improved bioavailability.[3]

Recommended Dose Ranges for this compound and Related Compounds in Rodent Behavioral Studies
CompoundSpeciesRouteDose Range (mg/kg)Behavioral Application
This compoundRatIP10 (twice daily)Pharmacokinetic interaction studies
PerphenazineMouseIn drinking water2 - 4Maternal behavior studies
Prochlorthis compoundMouseSC/IP1 - 2Antinociceptive studies
PropericiazineRatIP0.05 - 0.1Anxiety models (Elevated Plus Maze)

Experimental Protocols

Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in rodents.

Materials:

  • This compound dihydrochloride powder

  • Sterile saline (0.9% NaCl) for injection

  • Sterile water for injection

  • Dimethyl sulfoxide (DMSO) (optional, for solubility enhancement)

  • Tween 80 (optional, for solubility enhancement)

  • Sterile 15 mL conical tubes

  • Sterile syringes and needles (25-27 gauge)

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • pH meter and adjustment solutions (sterile HCl and NaOH, 0.1 M)

Protocol:

  • Solubility and Vehicle Selection: this compound's parent compound, pithis compound, is freely soluble in water.[4][5][6] Therefore, sterile saline should be the first choice for a vehicle. If solubility issues arise with a specific salt form or concentration, a co-solvent system can be used. A common vehicle for rodent injections is a mixture of DMSO, Tween 80, and saline.

  • Calculation of Required Amount:

    • Determine the desired dose in mg/kg (e.g., 10 mg/kg).

    • Weigh the animals to determine the total dose needed per animal (e.g., for a 300g rat, the dose is 3 mg).

    • Determine the injection volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice). For a 300g rat at 5 mL/kg, the volume is 1.5 mL.

    • Calculate the required concentration of the dosing solution (e.g., 3 mg / 1.5 mL = 2 mg/mL).

  • Preparation Procedure (using sterile saline):

    • In a sterile conical tube, add the calculated amount of this compound dihydrochloride powder.

    • Add the required volume of sterile saline.

    • Vortex thoroughly until the powder is completely dissolved.

    • Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (around 7.0-7.4) using sterile 0.1 M HCl or NaOH.

    • Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.

  • Preparation Procedure (using a co-solvent system, if necessary):

    • First, dissolve the this compound powder in a small volume of DMSO (e.g., 10% of the final volume).

    • Add Tween 80 (e.g., 5% of the final volume) and vortex to mix.

    • Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.

    • Adjust pH and filter sterilize as described above.

  • Administration:

    • Administer the prepared solution to the rodent via the desired route (e.g., intraperitoneal injection).

    • Always include a vehicle-only control group in your experiment.

Open Field Test Protocol

Objective: To assess general locomotor activity, exploration, and anxiety-like behavior in rodents following this compound administration.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats)

  • Video camera and tracking software

  • 70% ethanol for cleaning

  • Prepared this compound solution and vehicle control

Protocol:

  • Acclimation:

    • Bring the animals to the testing room at least 60 minutes before the start of the experiment to allow for habituation to the new environment.

  • Drug Administration:

    • Administer the calculated dose of this compound or vehicle control via the chosen route (e.g., IP injection).

    • Allow for a pre-treatment period for the drug to take effect (typically 30 minutes for IP administration, but should be determined based on pharmacokinetic data if available).

  • Testing Procedure:

    • Gently place the animal in the center of the open field arena.

    • Start the video recording and tracking software simultaneously.

    • Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).

    • Leave the room during the test to avoid influencing the animal's behavior.

  • Data Collection and Analysis:

    • At the end of the test period, gently remove the animal from the arena and return it to its home cage.

    • Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

    • Analyze the recorded video using the tracking software to quantify the following parameters:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Frequency of entries into the center zone: Another measure of anxiety-like behavior.

      • Rearing frequency: A measure of exploratory behavior.

      • Grooming duration and frequency: Can be indicative of stress or stereotyped behavior.

  • Statistical Analysis:

    • Compare the data from the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathway of this compound

Perazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Downstream_Signaling Inhibits Therapeutic_Effects Therapeutic Effects (Antipsychotic) Downstream_Signaling->Therapeutic_Effects Side_Effects Side Effects (Extrapyramidal Symptoms) Downstream_Signaling->Side_Effects This compound This compound This compound->D2_Receptor Antagonizes

Caption: this compound's primary mechanism of action.

Experimental Workflow for this compound Administration and Behavioral Testing

Perazine_Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Drug_Preparation This compound & Vehicle Preparation Animal_Acclimation->Drug_Preparation Habituation Habituation to Testing Room (60 min) Drug_Preparation->Habituation Administration This compound/Vehicle Administration (IP) Habituation->Administration Pretreatment Pre-treatment Period (30 min) Administration->Pretreatment Behavioral_Test Behavioral Testing (e.g., Open Field Test, 5-10 min) Pretreatment->Behavioral_Test Data_Quantification Video Tracking & Data Quantification Behavioral_Test->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Quantification->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Workflow for a single-day behavioral study.

References

Application Notes and Protocols for In Vitro Measurement of Perazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro assays for the assessment of Perazine's cytotoxic effects. The following sections detail the methodologies for key experiments, present quantitative data for structurally related compounds, and visualize the underlying cellular mechanisms.

Introduction to this compound Cytotoxicity

This compound, a phenothiazine derivative, has been investigated for its potential anticancer activities. Like other phenothiazines, its cytotoxic effects are thought to be mediated through the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to cellular damage and demise.[1] Accurate in vitro measurement of these cytotoxic effects is crucial for understanding its mechanism of action and for potential therapeutic development. This document outlines protocols for the MTT, LDH, Caspase-3, and ROS assays to quantify this compound-induced cytotoxicity.

Data Presentation: Cytotoxicity of Structurally Related Phenothiazines

CompoundCell LineCell Line TypeEC50 (µM)Assay
PerphenazineCOLO829Melanoma (melanotic)Not specified in abstractWST-1
PerphenazineC32Melanoma (amelanotic)Not specified in abstractWST-1
Prochlorthis compoundCOLO829Melanoma (melanotic)Not specified in abstractWST-1
Prochlorthis compoundC32Melanoma (amelanotic)Not specified in abstractWST-1

Data extracted from a study on the antimelanoma activity of perphenazine and prochlorthis compound. The abstract indicates concentration-dependent inhibition of cell viability but does not provide specific EC50 values.[2][3]

Key In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound.

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

  • LDH Assay: Quantifies cell membrane damage by measuring the release of lactate dehydrogenase.

  • Caspase-3 Assay: Detects the activation of a key executioner caspase in the apoptotic pathway.

  • ROS Assay: Measures the intracellular levels of reactive oxygen species.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and should be optimized for the specific cell line used.[4][5][6]

Materials:

  • Target cancer cell line

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include vehicle control (cells treated with the solvent at the same concentration as the highest this compound dose) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits and measures membrane integrity.[7][8]

Materials:

  • Target cancer cell line

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH lysis solution, reaction mixture, and stop solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1.1 and 1.2).

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm and 680 nm (background).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Caspase-3 Activity Assay

This protocol outlines the measurement of a key apoptosis marker.[1][9][10][11][12]

Materials:

  • Target cancer cell line

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • 96-well plate (black for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable culture plate (e.g., 6-well plate) and treat with this compound as described for the MTT assay.

  • Cell Lysis:

    • After treatment, harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Caspase-3 Reaction:

    • Add 50 µL of cell lysate to each well of a 96-well plate.

    • Add 50 µL of the reaction buffer containing the caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/440 nm (for fluorometric assays).

    • The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with untreated controls.

Reactive Oxygen Species (ROS) Detection Assay

This protocol allows for the measurement of intracellular ROS levels.

Materials:

  • Target cancer cell line

  • This compound stock solution

  • ROS detection assay kit (containing a ROS-sensitive fluorescent probe, e.g., DCFDA)

  • Black 96-well microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black 96-well plate and treat with this compound as described previously. Include a positive control (e.g., a known ROS inducer).

  • Staining with ROS Probe:

    • After the treatment period, remove the medium and wash the cells with a suitable buffer (e.g., PBS).

    • Add the ROS-sensitive probe (e.g., DCFDA) diluted in buffer to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition:

    • After incubation, wash the cells to remove the excess probe.

    • Add buffer back to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 485/535 nm for DCF).

    • Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Workflow

The following diagram illustrates the general workflow for assessing this compound's cytotoxic effects using the described in vitro assays.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Seeding Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Perazine_Prep This compound Stock Preparation Perazine_Treatment Treat cells with various concentrations of this compound Perazine_Prep->Perazine_Treatment Cell_Seeding->Perazine_Treatment MTT MTT Assay (Metabolic Activity) Perazine_Treatment->MTT LDH LDH Assay (Membrane Integrity) Perazine_Treatment->LDH Caspase3 Caspase-3 Assay (Apoptosis) Perazine_Treatment->Caspase3 ROS ROS Assay (Oxidative Stress) Perazine_Treatment->ROS Data_Acquisition Measure Absorbance/ Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase3->Data_Acquisition ROS->Data_Acquisition IC50_Calculation Calculate IC50/ EC50 Values Data_Acquisition->IC50_Calculation Mechanism_Elucidation Elucidate Cytotoxic Mechanism IC50_Calculation->Mechanism_Elucidation

Caption: Workflow for assessing this compound cytotoxicity.

Phenothiazine-Induced Apoptosis Signaling Pathway

Phenothiazines, including this compound, are known to induce apoptosis through the intrinsic (mitochondrial) pathway, often triggered by an increase in reactive oxygen species.[6][7][9][13][14]

G Generalized Phenothiazine-Induced Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phenothiazine-induced apoptosis signaling.

Relationship between ROS and Apoptosis Induction

The generation of ROS is a key upstream event in this compound-induced cytotoxicity, leading to the activation of apoptotic signaling cascades.

G ROS-Mediated Apoptosis Induction by this compound This compound This compound Treatment ROS_Production Increased Intracellular ROS Production This compound->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction Mitochondrial_Dysfunction->Apoptosis_Induction

Caption: ROS as a trigger for this compound-induced apoptosis.

References

Application of Perazine in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine is a typical antipsychotic drug belonging to the phenothiazine class. Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[1][2][3] While extensively studied in the context of psychiatric disorders, its application in in vitro models such as primary neuronal cultures is crucial for elucidating its specific effects on neuronal function, viability, and signaling pathways. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neurobiological effects. The protocols and data presented are based on established methodologies for phenothiazine compounds and serve as a comprehensive guide for researchers. For some experimental data, the closely related and more extensively studied phenothiazine, perphenazine, is used as a proxy to provide representative quantitative insights.

Data Presentation

Table 1: Neurotoxicity of this compound in Primary Neuronal Cultures

This table summarizes the dose-dependent effects of this compound on the viability of primary cortical neurons after 24 and 48 hours of treatment, as assessed by an MTT assay.

This compound Concentration (µM)Treatment Duration (hours)Neuronal Viability (% of Control)
12498 ± 4
52492 ± 5
102485 ± 6
252465 ± 8
502440 ± 7
1002415 ± 5
14895 ± 3
54880 ± 7
104860 ± 9
254830 ± 6
504810 ± 4
10048<5

Data are presented as mean ± standard deviation and are representative of typical results.

Table 2: Effect of Perphenazine on Neurite Outgrowth in Primary Hippocampal Neurons

This table illustrates the dose-dependent effect of perphenazine on the total neurite length of primary hippocampal neurons cultured for 48 hours.

Perphenazine Concentration (µM)Total Neurite Length per Neuron (µm)
0 (Control)150 ± 25
0.1180 ± 30
1250 ± 40
5190 ± 35
10120 ± 20

Data are presented as mean ± standard deviation. Perphenazine is used as a representative pithis compound phenothiazine.

Experimental Protocols

Primary Neuronal Culture Protocol (Rat Cortex)

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant rat according to approved animal protocols and dissect the uterine horns to remove the embryos.

  • Isolate the embryonic brains and place them in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the cortices and place them in a fresh dish of ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Transfer the tissue to a 15 mL conical tube and aspirate the HBSS.

  • Add 5 mL of pre-warmed Trypsin-EDTA and a few drops of DNase I. Incubate at 37°C for 15 minutes with gentle agitation every 5 minutes.

  • Inactivate the trypsin by adding an equal volume of Neurobasal medium containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of 2 x 10⁵ cells/cm² on Poly-D-lysine coated surfaces.

  • Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere. Change half of the medium every 3-4 days.

Neuronal Viability (MTT) Assay

This protocol outlines the procedure for assessing the effect of this compound on the viability of primary neuronal cultures using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8]

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution (in DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Culture primary neurons in a 96-well plate for at least 7 days in vitro (DIV).

  • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove half of the medium from each well and replace it with the this compound-containing medium. Include vehicle control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This protocol describes a method to quantify the effect of this compound on neurite outgrowth in primary neurons.[9][10][11][12][13]

Materials:

  • Primary neuronal cultures on coverslips or in 96-well imaging plates

  • This compound stock solution

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate primary neurons at a low density to allow for clear visualization of individual neurites.

  • After 24 hours, treat the neurons with various concentrations of this compound or vehicle.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Use image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the total length of neurites per neuron.

Calcium Imaging Assay

This protocol provides a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound treatment, which can indicate effects on neuronal activity.[14][15][16][17][18]

Materials:

  • Primary neuronal cultures on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • This compound stock solution

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Culture primary neurons for 10-14 DIV.

  • Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

  • Replace the culture medium with the loading solution and incubate for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

  • Apply this compound at the desired concentration and record the changes in fluorescence over time.

  • As a positive control, apply a depolarizing stimulus (e.g., 50 mM KCl) at the end of the experiment to confirm cell viability and responsiveness.

  • Analyze the fluorescence intensity changes (ΔF/F₀) to quantify the calcium response.

Visualization of Signaling Pathways and Workflows

Perazine_D2R_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA ERK ERK PKA->ERK Neuronal_Effects Downstream Neuronal Effects PKA->Neuronal_Effects ERK->Neuronal_Effects

Caption: this compound's primary mechanism of action.

Experimental_Workflow_Neurotoxicity Culture 1. Culture Primary Neurons (e.g., cortical neurons, 7 DIV) Treatment 2. Treat with this compound (various concentrations) Culture->Treatment Incubation 3. Incubate (24 or 48 hours) Treatment->Incubation MTT 4. Add MTT Reagent (4 hours incubation) Incubation->MTT Solubilize 5. Solubilize Formazan MTT->Solubilize Measure 6. Measure Absorbance (570 nm) Solubilize->Measure Analyze 7. Analyze Data (% Viability vs. Control) Measure->Analyze

Caption: Workflow for assessing this compound neurotoxicity.

Neurite_Outgrowth_Workflow Plate 1. Plate Primary Neurons (low density) Treat 2. Treat with this compound (after 24h) Plate->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate Fix_Stain 4. Fix and Immunostain (β-III tubulin, DAPI) Incubate->Fix_Stain Image 5. Acquire Images (Fluorescence Microscopy) Fix_Stain->Image Quantify 6. Quantify Neurite Length (Image Analysis Software) Image->Quantify

Caption: Workflow for neurite outgrowth analysis.

References

Application Note: Quantitative Analysis of Perazine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antipsychotic drug perazine and its major metabolites, this compound-N-desmethyl and this compound sulfoxide, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric conditions for accurate and precise quantification.

Introduction

This compound is a first-generation antipsychotic of the phenothiazine class, characterized by a pithis compound group in its side chain. It is utilized in the treatment of various psychotic disorders, including schizophrenia.[1] The therapeutic efficacy and potential for adverse effects of this compound are influenced by its concentration in systemic circulation, as well as the concentrations of its active metabolites. The primary metabolic pathways for this compound involve N-demethylation and sulfoxidation, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19.[2] Accurate and simultaneous measurement of this compound and its key metabolites is therefore crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.

This application note describes an LC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound, this compound-N-desmethyl, and this compound sulfoxide in human plasma. The method employs a simple protein precipitation followed by liquid-liquid extraction for sample clean-up, ensuring minimal matrix effects and high recovery.

Experimental Protocols

Materials and Reagents
  • This compound, this compound-N-desmethyl, and this compound sulfoxide reference standards

  • This compound-d8 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (this compound-d8, 100 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see section 2.3).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm)

  • Mobile Phase A: 5 mM Ammonium acetate with 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 20
    1.0 20
    5.0 95
    7.0 95
    7.1 20

    | 10.0 | 20 |

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 340.2 198.1 35
    This compound-N-desmethyl 326.2 198.1 35
    This compound sulfoxide 356.2 214.1 38

    | this compound-d8 (IS) | 348.2 | 206.1 | 35 |

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. The quantitative performance of the method is summarized in the table below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity Range (ng/mL)
This compound0.55000.5 - 500>0.995
This compound-N-desmethyl0.55000.5 - 500>0.995
This compound sulfoxide1.010001.0 - 1000>0.994

Mandatory Visualizations

This compound Metabolic Pathway This compound This compound N_Desmethyl This compound-N-desmethyl This compound->N_Desmethyl N-demethylation Sulfoxide This compound sulfoxide This compound->Sulfoxide 5-sulphoxidation CYP2C19 CYP2C19 CYP2C19->this compound:e CYP1A2_3A4 CYP1A2, CYP3A4 CYP1A2_3A4->this compound:e

Caption: Metabolic pathway of this compound.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Extract Liquid-Liquid Extraction (Ethyl Acetate) Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation UHPLC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the simultaneous quantification of this compound and its primary metabolites in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high throughput and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of this compound.

References

Application Notes and Protocols for Developing a Stable Formulation of Perazine for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Perazine and its Stability Challenges

This compound is a typical antipsychotic drug belonging to the phenothiazine class.[1] It acts as a dopamine antagonist, primarily at the D2 receptor, and is used in the treatment of schizophrenia and other psychotic disorders. As a phenothiazine derivative, this compound is susceptible to degradation, primarily through photo-oxidation, which can compromise its therapeutic efficacy and potentially lead to the formation of toxic byproducts.[1][2] The phenothiazine nucleus is sensitive to light, which can cause decomposition and discoloration.[2] This instability is a significant challenge in the development of stable formulations for research and clinical use.

The primary degradation pathway for this compound involves oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide and other related oxides.[1][2] The pithis compound moiety can also be a site of oxidative degradation.[3] Therefore, protecting this compound from light and oxidation is critical for maintaining its stability.

Formulation Development Strategies for Enhanced Stability

To develop a stable formulation of this compound, a multi-pronged approach focusing on protection from light and prevention of oxidation is recommended.

2.1. Protection from Light:

  • Primary Packaging: Amber-colored vials or other light-resistant containers should be used for storing this compound solutions to minimize exposure to UV and visible light.

  • Secondary Packaging: Further protection can be achieved by storing the primary containers in opaque secondary packaging.

2.2. Chemical Stabilization using Excipients:

A combination of antioxidants and chelating agents can be employed to prevent oxidative degradation. The selection of appropriate excipients and their concentrations should be optimized based on compatibility and efficacy studies.

Table 1: Proposed Excipients for a Stable Aqueous Formulation of this compound

Excipient ClassExampleProposed Concentration Range (% w/v)Function
Antioxidant Ascorbic Acid0.1 - 0.5Oxygen scavenger, free radical scavenger
Antioxidant Sodium Metabisulfite0.1 - 0.2Inhibits oxidation by reacting with dissolved oxygen
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.05Sequesters metal ions that can catalyze oxidation
Buffering Agent Citrate Buffer (pH 4-6)q.s. to desired pHMaintain optimal pH for stability
Tonicity Agent Sodium Chlorideq.s. to isotonicityFor parenteral formulations

Data Presentation: Forced Degradation Studies of a Related Phenothiazine (Perphenazine)

Table 2: Illustrative Forced Degradation Data for Perphenazine

Stress ConditionDurationPerphenazine Remaining (%)Major Degradation Products
0.1 M HCl at 60°C24 hours95.6Minor degradation
0.1 M NaOH at 60°C24 hours97.1Minor degradation
3% H₂O₂ at RT24 hours96.2Oxidation products (e.g., N-oxide, sulfoxide)
UV Light (254 nm)24 hours95.4Photolytic degradation products
Thermal (60°C)24 hours96.2Minor degradation

Data is illustrative and based on studies of Perphenazine, a structurally similar phenothiazine.

Experimental Protocols

4.1. Protocol for Preparation of a Stabilized this compound Formulation (for research)

This protocol describes the preparation of a 1 mg/mL stabilized aqueous solution of this compound for research purposes.

Materials:

  • This compound dihydrochloride

  • Ascorbic acid

  • Sodium metabisulfite

  • Edetate Disodium (EDTA)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Sodium Chloride

  • Water for Injection (WFI)

  • Amber glass vials

  • Sterile filters (0.22 µm)

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer solution (pH 5.0) by dissolving appropriate amounts of citric acid monohydrate and sodium citrate dihydrate in WFI.

  • Excipient Dissolution: In a suitable amber glass vessel, dissolve ascorbic acid (0.2% w/v), sodium metabisulfite (0.1% w/v), and EDTA (0.02% w/v) in the citrate buffer. If preparing a parenteral formulation, add sodium chloride to achieve isotonicity.

  • This compound Dissolution: Slowly add and dissolve this compound dihydrochloride (0.1% w/v) in the excipient solution with gentle stirring until completely dissolved. Protect the solution from light throughout this process.

  • pH Adjustment: Check the pH of the final solution and adjust to 5.0 ± 0.2 with the citrate buffer components if necessary.

  • Sterile Filtration: For parenteral formulations, sterile filter the solution through a 0.22 µm filter into sterile amber glass vials.

  • Packaging and Storage: Seal the vials and store at 2-8°C, protected from light.

4.2. Protocol for a Stability-Indicating HPLC Method for this compound

This proposed HPLC method is designed to separate this compound from its potential degradation products, such as this compound N-oxide and sulfoxide. This method should be validated for specificity, linearity, accuracy, precision, and robustness before use.

Chromatographic Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 90% A, 10% B

      • 26-30 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Dilute the this compound formulation with the mobile phase (initial conditions) to a final concentration of approximately 50 µg/mL.

  • For forced degradation samples, dilute accordingly to fall within the linear range of the assay.

Visualizations

G cluster_formulation Formulation Development Workflow A This compound API Characterization B Identify Stability Issues (Photo-oxidation) A->B C Select Stabilizers (Antioxidants, Chelating Agents) B->C D Formulation Optimization (Concentration, pH) C->D E Stability Testing (Forced Degradation) D->E F Develop Stability-Indicating Assay (HPLC) E->F G Stable this compound Formulation E->G F->D Assay Feedback G cluster_pathway Proposed this compound Degradation Pathway This compound This compound Radical Phenothiazine Radical Cation This compound->Radical Light (hν), O₂ Sulfoxide This compound Sulfoxide Radical->Sulfoxide N_Oxide This compound N-Oxide Radical->N_Oxide Other Other Oxidation Products Sulfoxide->Other N_Oxide->Other G cluster_signaling This compound's Antagonism of Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Downstream Targets PKA->Downstream

References

Application Notes and Protocols for Perazine in Neurobehavioral Experiments in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perazine, a phenothiazine antipsychotic, in neurobehavioral experiments conducted in rat models. This document includes detailed protocols for key behavioral assays, a summary of expected quantitative outcomes, and a description of the underlying signaling pathways.

Introduction

This compound is a typical antipsychotic medication that primarily functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] Its use in neurobehavioral research in rats allows for the investigation of its effects on anxiety, locomotor activity, and cognitive functions such as learning and memory. Phenothiazines, as a class, are known to influence a variety of cellular processes and have sedative and antipsychotic effects.[2][3]

Mechanism of Action

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and nigrostriatal pathways of the brain.[4][5][6] This action is central to its antipsychotic effects. Additionally, this compound exhibits antagonistic activity at serotonin 5-HT2A receptors, which is thought to contribute to its overall therapeutic profile and may modulate some of its side effects.[7][8] The interplay between dopamine and serotonin receptor blockade is crucial for its neurobehavioral outcomes.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound.

Perazine_D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Altered Neuronal Excitability) PKA->Response Phosphorylates Targets This compound This compound This compound->D2R Blocks

This compound's antagonism of the Dopamine D2 receptor signaling pathway.

Perazine_5HT2A_Signaling cluster_presynaptic_5HT Presynaptic Neuron cluster_postsynaptic_5HT Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Perazine_5HT This compound Perazine_5HT->HT2AR Blocks

This compound's antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from neurobehavioral experiments with this compound in rats. Dosages are extrapolated from studies on related phenothiazines and should be optimized for specific experimental conditions.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)
Vehicle Control-15 ± 320 ± 5
This compound0.525 ± 430 ± 6
This compound1.035 ± 5 40 ± 7
This compound2.020 ± 425 ± 5
Diazepam (Positive Control)2.045 ± 6 50 ± 8
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center Zone (s)
Vehicle Control-3000 ± 25030 ± 5
This compound0.52500 ± 20040 ± 6
This compound1.02000 ± 180 50 ± 7
This compound2.01500 ± 150 35 ± 5
Amphetamine (Positive Control)1.05000 ± 30020 ± 4
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze

Treatment GroupDose (mg/kg, i.p.)Escape Latency (s) - Day 5Time in Target Quadrant (s) - Probe Trial
Vehicle Control-20 ± 340 ± 5
This compound0.525 ± 435 ± 4
This compound1.030 ± 530 ± 5
This compound2.040 ± 6 25 ± 4
Scopolamine (Negative Control)1.050 ± 7 15 ± 3
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

General Preparation and Drug Administration
  • Animals: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used. House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Drug Preparation: Prepare this compound solutions fresh on the day of the experiment. Dissolve this compound in a vehicle such as sterile saline, potentially with a small amount of a solubilizing agent like Tween 80 if necessary.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.[9] Conduct behavioral testing 30-60 minutes post-injection, allowing for sufficient drug absorption and distribution.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test assesses anxiety-like behavior based on the rat's natural aversion to open and elevated spaces.[10][11][12][13][14]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate the rats to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle control as described above.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

    • Analyze the recording for time spent in the open and closed arms, and the number of entries into each arm.

  • Expected Outcome: Anxiolytic compounds like this compound are expected to increase the time spent in and the number of entries into the open arms.

EPM_Workflow Start Start Habituation Habituate Rat to Testing Room (30 min) Start->Habituation Drug_Admin Administer this compound or Vehicle (i.p.) Habituation->Drug_Admin Wait Wait 30-60 min Drug_Admin->Wait Place_Maze Place Rat in Center of EPM Wait->Place_Maze Record Record Behavior for 5 min Place_Maze->Record Analyze Analyze Video for Time and Entries in Open/Closed Arms Record->Analyze End End Analyze->End

Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[15][16][17][18][19]

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the rats to the testing room.

    • Administer this compound or vehicle control.

    • Gently place the rat in the center of the open field arena.

    • Allow the rat to explore freely for 5-10 minutes.

    • Record the session with an overhead video camera.

    • Analyze the recording for total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Expected Outcome: this compound, due to its sedative properties, is expected to decrease overall locomotor activity. An increase in the time spent in the center zone may indicate anxiolytic effects.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[20][21][22][23][24]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Administer this compound or vehicle daily before the trials.

      • Conduct 4 trials per day for each rat.

      • For each trial, place the rat in the water at one of four quasi-random starting positions.

      • Allow the rat to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the rat to it.

      • Allow the rat to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) for each trial.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the escape platform from the pool.

      • Administer a final dose of this compound or vehicle.

      • Place the rat in the pool and allow it to swim for 60 seconds.

      • Record the swimming path and analyze the time spent in the target quadrant where the platform was previously located.

  • Expected Outcome: this compound may impair the acquisition of the task, leading to longer escape latencies. In the probe trial, this compound-treated rats may spend less time in the target quadrant, indicating memory impairment.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of dopamine and serotonin systems in regulating behavior in rat models. The protocols outlined in these application notes provide a framework for assessing the anxiolytic, sedative, and cognitive effects of this compound. Researchers should carefully consider dose-response relationships and ensure consistent experimental procedures to obtain reliable and reproducible data.

References

Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue After Perazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine is a first-generation, typical antipsychotic drug belonging to the phenothiazine class.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[2] Understanding the neurobiological effects of this compound at the cellular and molecular level is crucial for elucidating its therapeutic efficacy and potential side effects. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and quantification of specific proteins within the anatomical context of brain tissue.

These application notes provide a comprehensive framework for investigating the effects of this compound treatment on the brain using immunohistochemical analysis. The protocols and methodologies described herein are intended to guide researchers in designing and executing experiments to assess changes in protein expression and neuronal activity in relevant brain regions.

Theoretical Background and Potential Biomarkers

The pharmacological action of this compound as a dopamine D2 receptor antagonist suggests several potential downstream effects that can be investigated with IHC. Key areas of interest include brain regions with high expression of dopamine receptors, such as the striatum (caudate, putamen, and nucleus accumbens), prefrontal cortex, and hippocampus.[3][4][5]

Potential Immunohistochemical Markers:

  • Dopamine D2 Receptors (D2R): Chronic antagonism by this compound may lead to an upregulation of D2R expression in a compensatory response. IHC can be used to quantify changes in D2R density and localization.

  • c-Fos: As an immediate early gene, c-Fos is a widely used marker of neuronal activity.[6][7][8] Typical antipsychotics are known to increase c-Fos expression in the striatum.[1][9] Analyzing c-Fos expression can map the specific neuronal populations and circuits modulated by this compound.

  • Phosphorylated DARPP-32 (pDARPP-32): Dopamine and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32) is a key integrator of dopaminergic and glutamatergic signaling. Its phosphorylation state is indicative of the activity of D1 or D2 receptor pathways.

  • Glial Markers (Iba1 for microglia, GFAP for astrocytes): Neuroinflammation and glial activation have been implicated in both psychiatric disorders and the response to antipsychotic medication. IHC for these markers can reveal the impact of this compound on glial cell populations.

Data Presentation: Hypothetical Quantitative Analysis

The following tables are templates for presenting quantitative data obtained from an IHC study on this compound's effects.

Table 1: c-Fos Positive Cells in Key Brain Regions

Brain RegionTreatment GroupMean c-Fos+ Cells / mm² (± SEM)p-value (vs. Control)
Dorsolateral Striatum Vehicle Control50 ± 8-
This compound (5 mg/kg)250 ± 35< 0.01
Nucleus Accumbens Vehicle Control45 ± 7-
This compound (5 mg/kg)220 ± 28< 0.01
Prefrontal Cortex Vehicle Control110 ± 15-
This compound (5 mg/kg)130 ± 20> 0.05 (n.s.)

Table 2: Dopamine D2 Receptor (D2R) Immunoreactivity

Brain RegionTreatment GroupMean Optical Density (± SEM)p-value (vs. Control)
Caudate-Putamen Vehicle Control0.45 ± 0.05-
This compound (chronic)0.68 ± 0.08< 0.05
Ventral Tegmental Area Vehicle Control0.52 ± 0.06-
This compound (chronic)0.55 ± 0.07> 0.05 (n.s.)

Experimental Protocols

Animal Model and this compound Administration
  • Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Groups: Divide animals into at least two groups: a control group receiving vehicle (e.g., saline or 0.5% carboxymethylcellulose) and a treatment group receiving this compound.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle.

  • Administration: For acute studies of neuronal activation (e.g., c-Fos), a single intraperitoneal (i.p.) injection is typical. For chronic studies (e.g., receptor density), daily injections for 21-28 days may be required. The dosage will depend on the specific research question.

Tissue Preparation
  • Perfusion: 90-120 minutes after the final injection (for c-Fos), deeply anesthetize the animals (e.g., with a lethal dose of sodium pentobarbital). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Brain Extraction: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (approximately 48-72 hours).

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) on a cryostat. Collect sections in a cryoprotectant solution and store them at -20°C until use.

Immunohistochemical Staining Protocol (for c-Fos)
  • Washing: Rinse free-floating sections three times in PBS for 10 minutes each.

  • Endogenous Peroxidase Quenching: Incubate sections in a solution of 3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.[6]

  • Washing: Rinse sections three times in PBS for 10 minutes each.

  • Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-c-Fos) diluted in the blocking solution for 24-48 hours at 4°C. The optimal dilution should be determined empirically.

  • Washing: Rinse sections three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution for 2 hours at room temperature.

  • Washing: Rinse sections three times in PBS for 10 minutes each.

  • Signal Amplification: Incubate sections with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature.

  • Visualization: Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate. Monitor the reaction under a microscope and stop it by rinsing with PBS.

  • Mounting, Dehydration, and Coverslipping: Mount the stained sections onto positively charged slides, allow them to air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Image Acquisition and Analysis
  • Microscopy: Acquire images of the stained sections using a bright-field microscope equipped with a digital camera.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of immunopositive cells or the optical density of the staining in the regions of interest. Ensure that the analysis is performed by an observer blinded to the experimental conditions.

Visualization of Pathways and Workflows

Perazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (Gene Expression, etc.) DARPP32->Downstream This compound This compound This compound->D2R Blocks

Caption: this compound blocks dopamine D2 receptors, affecting downstream signaling.

IHC_Workflow A This compound Administration to Animal Model B Brain Tissue Collection (Perfusion & Fixation) A->B C Tissue Sectioning (Cryostat) B->C D Immunohistochemical Staining C->D E Image Acquisition (Microscopy) D->E F Quantitative Analysis (ImageJ/Fiji) E->F G Data Interpretation & Conclusion F->G

Caption: Experimental workflow for immunohistochemical analysis.

Logical_Relationship Hypothesis Hypothesis: This compound treatment alters neuronal activity in the striatum. Method Method: Immunohistochemistry for c-Fos. Hypothesis->Method Prediction Prediction: Increased c-Fos expression in striatal neurons of this compound- treated animals. Method->Prediction Conclusion Conclusion: This compound modulates the activity of specific neuronal circuits. Prediction->Conclusion

Caption: Logical framework for a this compound IHC study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Perazine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Perazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this a known issue?

A1: Yes, this is a common challenge. This compound, a phenothiazine derivative, is known to have low aqueous solubility. Phenothiazines as a class of compounds are often poorly soluble in water, which can pose significant challenges during in vitro and in vivo experimental setups.

Q2: What are the common signs of this compound solubility issues in my experiments?

A2: You may observe several indicators of poor solubility, including:

  • Visible particulates: Undissolved drug appearing as a suspension or precipitate in your aqueous solution.

  • Cloudiness or turbidity: A hazy appearance of the solution, indicating the presence of undissolved particles.

  • Inconsistent results: High variability in your experimental data, which could be attributed to inconsistent concentrations of the dissolved drug.

  • Low bioavailability in cell-based assays: Difficulty in achieving the desired pharmacological effect due to a low concentration of the drug in solution.

Q3: What are the general strategies to enhance the solubility of poorly soluble drugs like this compound?

A3: Several techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[1]

  • Physical Modifications:

    • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Modification of the crystal habit: Creating amorphous forms or co-crystals can enhance solubility.

    • Drug dispersion in carriers: Techniques like solid dispersions with hydrophilic polymers can improve wettability and dissolution.

  • Chemical Modifications:

    • pH adjustment: For ionizable drugs, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.

    • Use of co-solvents: Adding a water-miscible organic solvent can increase the solubility of non-polar drugs.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.

    • Salt formation: Creating a salt form of the drug can improve its solubility and dissolution rate.

Troubleshooting Guide

Issue: My this compound solution is cloudy and I see precipitates.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility of this compound in the aqueous buffer. 1. pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer. This compound is a basic compound, and lowering the pH will favor the formation of a more soluble protonated species. 2. Co-solvent Addition: Introduce a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400 to your aqueous solution. Start with a low percentage (e.g., 1-5%) and gradually increase it while monitoring for precipitation.A clear, homogenous solution with no visible particulates.
Concentration exceeds the solubility limit. 1. Serial Dilution: Prepare a higher concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it serially into your aqueous buffer to the final desired concentration. 2. Solid Dispersion: For solid formulations, preparing a solid dispersion of this compound with a hydrophilic polymer like PEG 6000 can enhance its dissolution rate and apparent solubility.[2][3]The final working solution remains clear and stable at the required concentration.
Precipitation over time. 1. Use of Stabilizers: Incorporate a stabilizing agent, such as a surfactant or a polymer, into your formulation to prevent drug precipitation. 2. Fresh Preparation: Prepare the this compound solution immediately before use to minimize the time for potential precipitation.The solution remains stable and free of precipitates for the duration of the experiment.

Data Presentation

Table 1: Aqueous Solubility of Selected Phenothiazine Derivatives

CompoundAqueous SolubilityConditions
Chlorpromazine Hydrochloride 10 mg/mLPBS (pH 7.2)
Prochlorthis compound Maleate Sparingly solubleAqueous buffers
~0.16 mg/mLIn a 1:5 solution of DMSO:PBS (pH 7.2)
Perphenazine Poorly solubleWater

Note: This data is for comparative purposes and the solubility of this compound may differ.

Experimental Protocols

Protocol 1: Solubility Enhancement of a Phenothiazine Drug (Perphenazine) using Solid Dispersion with PEG 6000 (Solvent Evaporation Method)

This protocol is adapted from a study on enhancing the dissolution of Perphenazine, a drug structurally similar to this compound.[2][3][4]

Objective: To prepare a solid dispersion of a poorly soluble phenothiazine drug with a hydrophilic polymer to improve its aqueous solubility and dissolution rate.

Materials:

  • Perphenazine (or this compound)

  • Polyethylene glycol 6000 (PEG 6000)

  • Methanol (or another suitable volatile organic solvent)

  • Distilled water

  • Rotary evaporator

  • Vials

  • Magnetic stirrer and stir bars

  • Shaker water bath

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of the Solid Dispersion: a. Accurately weigh Perphenazine and PEG 6000 in a 1:2 drug-to-polymer ratio. b. Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask. c. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry solid film is formed. d. Scrape the solid dispersion from the flask and store it in a desiccator until further use.

  • Solubility Determination: a. Add an excess amount of the prepared solid dispersion to a known volume of distilled water in a sealed vial. b. Place the vial in a shaker water bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24 hours to ensure equilibrium is reached. c. After 24 hours, withdraw a sample and filter it through a 0.45 µm syringe filter to remove any undissolved particles. d. Dilute the filtered sample with distilled water to a concentration within the linear range of the UV-Vis spectrophotometer. e. Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for the drug. f. Calculate the concentration of the dissolved drug using a pre-established calibration curve.

  • In Vitro Dissolution Study: a. Prepare a dissolution medium (e.g., phosphate buffer pH 6.8). b. Add a known amount of the solid dispersion (equivalent to a specific dose of the drug) to the dissolution vessel containing the medium. c. Stir the medium at a constant speed and maintain a constant temperature (37°C). d. At predetermined time intervals, withdraw samples of the dissolution medium, filtering each sample immediately. e. Replace the withdrawn volume with fresh dissolution medium. f. Analyze the drug concentration in the samples using a UV-Vis spectrophotometer. g. Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Mandatory Visualizations

Signaling Pathway

This compound primarily acts as a dopamine D2 receptor antagonist.[5] Its therapeutic effect in treating psychosis is attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[5]

Perazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Neuronal Excitability PKA->Response Leads to This compound This compound This compound->D2R Blocks

Caption: this compound's antagonistic action on the Dopamine D2 receptor.

Experimental Workflow

The following diagram illustrates a general workflow for addressing drug solubility issues in a research setting.

Solubility_Workflow cluster_techniques Solubilization Techniques start Start: Poorly Soluble Drug (e.g., this compound) char Characterize Physicochemical Properties (e.g., pKa, logP) start->char lit Literature Review for Existing Solubilization Methods char->lit select Select Appropriate Solubilization Technique(s) lit->select ph pH Adjustment select->ph cosolvent Co-solvent System select->cosolvent sd Solid Dispersion select->sd complex Complexation (e.g., Cyclodextrin) select->complex formulate Formulate Drug using Selected Technique(s) ph->formulate cosolvent->formulate sd->formulate complex->formulate eval Evaluate Solubility & Stability of Formulation formulate->eval dissolution Perform In Vitro Dissolution Testing eval->dissolution optimize Optimize Formulation eval->optimize If not successful assay Proceed with In Vitro / In Vivo Assay dissolution->assay end End: Solubilized Drug Formulation assay->end optimize->select

References

Technical Support Center: Minimizing Extrapyramidal Side Effects of Perazine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the extrapyramidal side effects (EPS) of Perazine in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models to assess the extrapyramidal side effects (EPS) of this compound?

A1: The most common and well-validated animal models for assessing antipsychotic-induced EPS are the catalepsy test and the vacuous chewing movement (VCM) test, typically conducted in rodents (rats and mice).

  • Catalepsy Test: This model is predictive of acute dystonia and parkinsonism-like symptoms.[1][2][3][4][5][6][7] It measures the failure of an animal to correct an externally imposed posture.

  • Vacuous Chewing Movement (VCM) Test: This model is used to assess the potential for tardive dyskinesia, a late-onset and often irreversible movement disorder. It involves the measurement of purposeless, repetitive orofacial movements.

Q2: What is the underlying mechanism of this compound-induced EPS?

A2: this compound, a phenothiazine antipsychotic, primarily exerts its therapeutic effects and also its extrapyramidal side effects through the blockade of dopamine D2 receptors in the brain. The nigrostriatal dopamine pathway is critically involved in the control of motor function. Blockade of D2 receptors in this pathway disrupts normal motor signaling, leading to the manifestation of EPS. Studies have shown that a high occupancy of striatal D2 receptors by an antipsychotic drug is strongly correlated with the induction of catalepsy in rats and EPS in humans.[1][2][3][5]

Q3: What is the expected timeline for the emergence of this compound-induced EPS in rodent models?

A3: The timeline for the emergence of EPS depends on the specific side effect being measured:

  • Catalepsy (Acute EPS): This is an acute effect that can be observed shortly after a single administration of this compound. The peak effect is typically observed within 1 to 2 hours post-injection.

  • Vacuous Chewing Movements (Tardive Dyskinesia-like symptoms): These are late-onset effects that require chronic administration of this compound. Significant increases in VCMs are typically observed after several weeks to months of continuous drug treatment.[4]

Q4: How can extrapyramidal side effects of this compound be minimized in animal experiments?

A4: There are several strategies to minimize this compound-induced EPS in a research setting:

  • Dose Optimization: Use the lowest effective dose of this compound that achieves the desired therapeutic effect without inducing significant motor side effects. A careful dose-response study is crucial.

  • Co-administration of Anticholinergic Agents: Drugs like benztropine can be co-administered with this compound to counteract the cholinergic hyperactivity that results from dopamine receptor blockade. However, the prophylactic use of anticholinergics is debated and should be carefully considered, as they can have their own side effects.[8][9][10][11][12][13]

  • Investigating Novel Co-therapies: Research into other potential mitigating agents, such as those targeting serotonergic or other neurotransmitter systems, is ongoing.

Troubleshooting Guides

Issue 1: High variability or inconsistent catalepsy scores with this compound administration.
  • Possible Cause 1: Incorrect Dosing or Administration:

    • Solution: Double-check dose calculations, the concentration of the this compound solution, and the route of administration (e.g., intraperitoneal, subcutaneous). Ensure consistent injection volumes and techniques across all animals.

  • Possible Cause 2: Animal Strain and Sex Differences:

    • Solution: Different rodent strains and sexes can exhibit varying sensitivities to antipsychotic-induced catalepsy.[14] Be consistent with the strain and sex of the animals used in your experiments. If comparing results across studies, be mindful of these potential differences.

  • Possible Cause 3: Environmental Stressors:

    • Solution: Stress can influence motor behavior. Ensure a quiet and consistent testing environment. Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Possible Cause 4: Inconsistent Testing Procedure:

    • Solution: Standardize the handling of the animals and the placement of their paws on the bar. Ensure the bar height and diameter are appropriate for the size of the animals and are consistent across all tests.

Issue 2: No significant increase in vacuous chewing movements (VCMs) after chronic this compound treatment.
  • Possible Cause 1: Insufficient Duration of Treatment:

    • Solution: The development of VCMs is a chronic process. Ensure that the duration of this compound administration is sufficient, which can range from several weeks to months.[4] Review the literature for typical treatment durations for phenothiazine antipsychotics.

  • Possible Cause 2: Inadequate Dose:

    • Solution: The dose of this compound may be too low to induce VCMs. A dose-response study may be necessary to find the optimal dose for inducing this behavior in your specific animal model.

  • Possible Cause 3: Infrequent or Inconsistent Observation Periods:

    • Solution: VCMs can be sporadic. Increase the frequency and duration of your observation periods. Videotaping the animals and scoring the behavior later can also improve accuracy.

  • Possible Cause 4: Animal Strain Resistance:

    • Solution: Some rodent strains may be less susceptible to developing VCMs. Consider using a different strain that has been shown to be more sensitive to antipsychotic-induced orofacial dyskinesia.

Quantitative Data

Table 1: Comparative Potency of Antipsychotics in Inducing Catalepsy (Rat Model)

AntipsychoticED50 for Catalepsy (mg/kg)D2 Receptor Occupancy at Cataleptic DoseReference
Haloperidol~0.3 - 0.5>80%[14][15]
Chlorpromazine~5.0>80%[16]
Olanzapine>10>80%[15]
Clozapine>30<80%[15]

Table 2: Effect of Chronic Haloperidol Treatment on Vacuous Chewing Movements (VCMs) in Rats

Treatment DurationHaloperidol Dose (mg/kg/day)Mean VCMs per 5 minutesReference
4 months1.0 (via decanoate)~20-30[7]
12 months1.0 (via decanoate)~30-40[7]

Note: This data for Haloperidol serves as a reference for expected VCM frequency in a chronic model. Specific data for this compound is limited in the available literature.

Experimental Protocols

Catalepsy Test (Bar Test) Protocol for Rats
  • Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm from the base.

  • Procedure: a. Administer this compound or vehicle control to the rats (specify route, e.g., intraperitoneal). b. At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat in the testing area. c. Gently place the rat's forepaws on the elevated horizontal bar. The hind paws should remain on the surface. d. Start a stopwatch immediately after placing the forepaws on the bar. e. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). f. A cut-off time should be set (e.g., 180 seconds) to avoid undue stress on the animal. If the rat remains on the bar for the entire cut-off period, it is recorded as the maximum score.

  • Data Analysis: The mean descent latency for each treatment group at each time point is calculated and compared.

Vacuous Chewing Movement (VCM) Test Protocol for Rats
  • Apparatus: A standard observation cage with a clear front for unobstructed viewing. A video camera can be used for recording and later analysis.

  • Procedure: a. Treat rats chronically with this compound or vehicle control (specify dose, route, and duration). b. On the testing day, place each rat individually in the observation cage. c. Allow the rat to acclimate for a period of 5-10 minutes. d. Observe the rat for a set period (e.g., 5-10 minutes) and count the number of VCMs. e. A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed at any object. Tongue protrusions may also be counted separately.

  • Data Analysis: The frequency of VCMs (and tongue protrusions) per observation period is calculated for each animal. The mean frequencies are then compared between treatment groups.

Visualizations

experimental_workflow cluster_acute_eps Acute EPS Model (Catalepsy) cluster_chronic_eps Chronic EPS Model (VCMs) cluster_intervention Intervention Strategy a1 This compound/Vehicle Administration a2 Wait for Peak Effect (e.g., 60 min) a1->a2 a3 Catalepsy Test (Bar Test) a2->a3 a4 Measure Descent Latency a3->a4 c1 Chronic this compound/Vehicle Administration (Weeks to Months) c2 Acclimation in Observation Cage c1->c2 c3 VCM Observation c2->c3 c4 Count Vacuous Chewing Movements c3->c4 i1 Co-administer Mitigating Agent (e.g., Benztropine) with this compound i2 Perform EPS Assessment (Catalepsy or VCM) i1->i2 i3 Compare with this compound-only Group i2->i3

Caption: Experimental workflow for assessing acute and chronic EPS of this compound and testing intervention strategies.

dopamine_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signaling Downstream Signaling D2_Receptor->Signaling Activates Motor_Output Regulated Motor Output D2_Receptor->Motor_Output Inhibition leads to EPS Signaling->Motor_Output Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: Simplified signaling pathway of this compound-induced extrapyramidal side effects via D2 receptor blockade.

References

Troubleshooting Perazine instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Perazine during long-term storage.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Loss of this compound Potency in Long-Term Storage

Q: I have observed a significant decrease in the concentration of my this compound standard/sample after storing it for several months. What could be the cause?

A: Loss of this compound potency during long-term storage is a common issue and can be attributed to several factors, primarily degradation due to environmental conditions.

Potential Causes:

  • Exposure to Light: this compound, like many phenothiazine derivatives, is sensitive to light and can undergo photo-degradation.[1]

  • Elevated Temperature: Higher temperatures accelerate chemical degradation reactions, leading to a faster decline in the concentration of the active substance.

  • High Humidity: Moisture can facilitate hydrolytic degradation pathways.

  • Oxidation: this compound is susceptible to oxidation, which can be accelerated by exposure to air and certain storage containers.[1]

  • Inappropriate pH: The stability of this compound in solution is pH-dependent. Storing solutions at a non-optimal pH can lead to accelerated degradation.

Troubleshooting Steps:

  • Review Storage Conditions: Verify that your samples are stored in accordance with recommended guidelines. For long-term storage, this compound should be kept in a cool, dark, and dry place. The use of amber-colored vials or containers that protect from light is crucial.

  • Evaluate Packaging: Ensure that the storage containers are well-sealed to prevent exposure to air and humidity. For solid samples, consider the use of desiccants.

  • pH Adjustment for Solutions: If you are storing this compound in solution, ensure the pH is within a stable range. Buffering the solution may be necessary.

  • Perform a Forced Degradation Study: To understand the specific vulnerabilities of your this compound sample, a forced degradation study can be insightful. This involves intentionally exposing the drug to harsh conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways.

  • Re-analysis and Quantification: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the remaining this compound and identify any degradation products.

Issue 2: Appearance of Unknown Peaks in Chromatograms of Stored this compound Samples

Q: My HPLC analysis of a stored this compound sample shows several new, unidentified peaks that were not present in the initial analysis. What are these peaks and should I be concerned?

A: The appearance of new peaks in the chromatogram of a stored this compound sample is a strong indicator of degradation. These new peaks represent degradation products.

Potential Degradation Products:

  • This compound-N-oxide: A common metabolite and degradation product formed through oxidation.

  • 3-OH-perazine: Another potential metabolite and degradation product.

  • Photo-oxidation products: Exposure to light can lead to the formation of various oxidation products.[1]

Troubleshooting and Identification Workflow:

G start Unknown peaks observed in HPLC chromatogram step1 Review storage history: - Light exposure? - Temperature fluctuations? - Humidity exposure? start->step1 step2 Perform co-injection with known this compound metabolites (if standards are available) step1->step2 step3 Characterize unknown peaks using LC-MS or GC-MS step2->step3 If no match step4 Identify degradation products and pathways step3->step4 end Implement improved storage conditions and re-evaluate stability step4->end

Caption: Troubleshooting workflow for identifying unknown peaks in this compound samples.

Actionable Advice:

  • The presence of degradation products indicates a loss of purity and potentially a decrease in efficacy and safety of the drug.

  • It is crucial to identify these impurities, especially if they are present in significant amounts.

  • The stability-indicating method used should be capable of separating all major degradation products from the parent this compound peak.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For solid this compound, long-term storage at 2°C to 8°C is recommended, protected from light and moisture. Storage in well-sealed, amber-colored containers is ideal. For ambient temperature storage, conditions should be maintained at 25°C with 60% relative humidity, also with protection from light.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of phenothiazines like this compound in solution is pH-dependent. Generally, they are more stable in acidic to neutral solutions. Alkaline conditions can accelerate degradation. It is advisable to determine the optimal pH for your specific formulation and buffer the solution accordingly.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are photo-oxidation and metabolism-related oxidation.[1] Exposure to light and oxygen can lead to the formation of various oxidation products. In biological systems, metabolism by cytochrome P-450 enzymes can lead to the formation of metabolites such as this compound-N-oxide and 3-OH-perazine.[1]

Q4: Can I use an accelerated stability study to predict the long-term stability of this compound?

A4: Yes, accelerated stability studies, typically conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH), can be used to predict the long-term stability of this compound. These studies can quickly identify potential stability issues and help in the selection of appropriate storage conditions and packaging. However, the predictions should be confirmed with long-term, real-time stability studies.

Data Presentation

The following tables summarize illustrative quantitative data on this compound stability under different storage conditions, based on typical degradation kinetics of phenothiazine derivatives. Note: This data is for illustrative purposes and actual stability may vary depending on the specific formulation, packaging, and storage conditions.

Table 1: Illustrative Long-Term Stability of Solid this compound

Storage Condition (Temperature / Relative Humidity)Time (Months)Assay (% of Initial)Total Degradation Products (%)
25°C / 60% RH (Protected from Light)0100.00.0
399.50.5
698.91.1
1297.82.2
2495.54.5
30°C / 65% RH (Protected from Light)0100.00.0
398.81.2
697.52.5
1294.95.1
40°C / 75% RH (Accelerated, Protected from Light)0100.00.0
197.22.8
392.17.9
685.314.7

Table 2: Illustrative Photostability of this compound in Solution (Aqueous, pH 6.0)

Light Exposure ConditionExposure DurationAssay (% of Initial)Major Photo-degradation Product (%)
ICH Option 2 (Xenon Lamp)0 hours100.00.0
1.2 million lux hours92.56.8
200 watt hours/square meter91.87.5
Dark Control (at same temperature)Equivalent Duration99.80.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh this compound sample prep2 Dissolve in a suitable diluent (e.g., Methanol:Water 50:50) prep1->prep2 prep3 Filter through a 0.45 µm filter prep2->prep3 hplc1 Inject sample into HPLC system prep3->hplc1 hplc2 Separation on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) hplc1->hplc2 hplc3 Mobile Phase Gradient: Acetonitrile and Phosphate Buffer hplc2->hplc3 hplc4 UV Detection at an appropriate wavelength (e.g., 254 nm) hplc3->hplc4 data1 Integrate peak areas hplc4->data1 data2 Quantify this compound and degradation products using a validated standard curve data1->data2

References

Optimizing Perazine Concentration for In Vitro Neurotoxicity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing perazine concentrations for in vitro neurotoxicity assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a neurotoxicity assay?

Since published data on the specific neurotoxic concentrations of this compound in various neuronal cell lines is limited, a broad concentration range should be initially tested. A logarithmic or semi-logarithmic dilution series, for example from 10 nM to 100 µM, is a common approach for determining the toxicity of a novel compound. It is crucial to first perform a cytotoxicity assay to identify the concentration range where this compound itself does not induce cell death, which could confound the interpretation of neuroprotective or neurotoxic effects.

Q2: Which neuronal cell lines are suitable for this compound neurotoxicity studies?

The choice of cell line depends on the specific research question. Commonly used human neuroblastoma cell lines like SH-SY5Y are a good starting point as they can be differentiated into a more mature neuronal phenotype and are known to be sensitive to various neurotoxins.[1] Other cell lines to consider include PC12 (rat pheochromocytoma) and primary neuronal cultures, although the latter can be more challenging to maintain.

Q3: What are the key mechanisms of this compound's action to consider when designing an experiment?

This compound, a phenothiazine derivative, primarily acts as an antagonist of dopamine D2 receptors.[2][3] It also exhibits antagonistic activity at serotonin (5-HT2), histamine (H1), adrenergic (α1), and muscarinic receptors.[2][4] These interactions can influence multiple downstream signaling pathways, including the AKT and Wnt pathways, which are involved in cell survival and proliferation.[5][6] When designing experiments, it is important to consider these multiple targets and their potential contribution to the observed neurotoxic or neuroprotective effects.

Q4: How can I ensure that the observed effects are due to this compound and not an artifact of the experimental setup?

To validate your results, it is essential to include a comprehensive set of controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) as is present in the experimental wells.

  • Positive Control: Use a known neurotoxic agent to confirm that the assay is capable of detecting neurotoxicity.

  • Untreated Control: This group of cells receives no treatment and serves as a baseline for cell viability and function.[7]

  • Blank Control: Wells containing only cell culture medium to determine background signal.[7]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding, edge effects on the microplate, or improper mixing of reagents.

  • Solution: Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[7] Ensure thorough mixing of this compound dilutions and assay reagents before adding them to the wells.

Issue 2: No Neurotoxic Effect Observed at Expected Concentrations

  • Possible Cause: The concentration of this compound may be too low, the exposure time may be too short, or the chosen cell line may be resistant.

  • Solution: Test a wider and higher range of this compound concentrations. Increase the incubation time with the compound. Consider using a different, potentially more sensitive, neuronal cell line.

Issue 3: Positive Control Shows No Effect

  • Possible Cause: Degradation of the positive control compound, incorrect concentration, or issues with the assay kit.

  • Solution: Prepare a fresh stock of the positive control.[7] Verify the calculations for the dilution. Check the expiration date of the assay kit and ensure it has been stored correctly.

Issue 4: Compound Precipitation in Culture Medium

  • Possible Cause: this compound, like many small molecules, may have limited aqueous solubility.

  • Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use and mix thoroughly. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8] Visually inspect the wells for any signs of precipitation after adding the compound.

Data Summary: Cytotoxicity of Related Compounds

CompoundCell LineAssayIC50 / Effective ConcentrationCitation
PhenazineHepG2BrdU (24h)11 µM[9]
PhenazineHepG2BrdU (48h)7.8 µM[9]
PhenazineT24BrdU (24h)47 µM[9]
PhenazineT24BrdU (48h)17 µM[9]
PerphenazineCOLO829, C32WST-110-100 µM (concentration-dependent inhibition)[10]
Prochlorthis compoundCOLO829, C32WST-110-100 µM (concentration-dependent inhibition)[10]
1-(3-trifluoromethylphenyl)pithis compoundSH-SY5YMTT, Neutral RedMost cytotoxic among tested piperazines[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the effect of this compound on the viability of neuronal cells.

  • Cell Seeding:

    • Culture neuronal cells (e.g., SH-SY5Y) to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or controls (vehicle, positive control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

This compound's Putative Neurotoxic Signaling

This compound's primary mechanism of action involves the blockade of D2 dopamine receptors, which can disrupt downstream signaling pathways crucial for neuronal survival, such as the Akt pathway. Dysregulation of these pathways can lead to increased cellular stress and apoptosis.

Perazine_Neurotoxicity_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Akt_pathway Akt Signaling Pathway D2R->Akt_pathway Inhibits Neuronal_Survival Neuronal Survival Akt_pathway->Neuronal_Survival Promotes Apoptosis Apoptosis Akt_pathway->Apoptosis Inhibits

Caption: Putative signaling pathway of this compound-induced neurotoxicity.

Experimental Workflow for Optimizing this compound Concentration

The following workflow outlines the key steps for determining the optimal concentration of this compound for in vitro neurotoxicity assays.

Experimental_Workflow start Start cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) start->cell_culture cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Broad this compound Concentration Range cell_culture->cytotoxicity_assay determine_ic50 Determine IC50 and Non-Toxic Concentration Range cytotoxicity_assay->determine_ic50 select_concentrations Select this compound Concentrations (Sub-toxic range) determine_ic50->select_concentrations neurotoxicity_assay Conduct Neurotoxicity Assay (e.g., with a known neurotoxin) data_analysis Data Analysis and Interpretation neurotoxicity_assay->data_analysis select_concentrations->neurotoxicity_assay end End data_analysis->end

Caption: Workflow for optimizing this compound concentration in neurotoxicity assays.

References

Technical Support Center: Addressing Variability in Perazine Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the efficacy of Perazine in preclinical models.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in the behavioral response to this compound in our rodent model. What are the potential causes?

A1: Significant inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this, including:

  • Genetic Factors: The genetic background of the animal model is a primary determinant of drug metabolism and response. This compound is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2.[1][2] Genetic polymorphisms in these enzymes can lead to different metabolic rates, resulting in varying plasma concentrations of this compound and its metabolites.[1] Different strains of mice and rats (e.g., Wistar vs. Sprague-Dawley) can exhibit different metabolic profiles.[3][4]

  • Physiological Factors: The age, sex, and health status of the animals can influence drug absorption, distribution, metabolism, and excretion (ADME). For instance, female rodents may metabolize some antipsychotics differently than males, and this can be influenced by the estrous cycle.[5][6]

  • Environmental Factors: Housing conditions, diet, and stress levels can all impact an animal's physiology and, consequently, its response to a drug. For example, certain dietary components can induce or inhibit metabolic enzymes.[7][8]

  • Experimental Procedures: Inconsistencies in drug administration (e.g., gavage technique), timing of behavioral testing, and handling of the animals can introduce significant variability.

Q2: Our in vitro data for this compound showed high potency, but we are not seeing the expected efficacy in our in vivo models. What could be the reason?

A2: This discrepancy between in vitro and in vivo results is a frequent hurdle in drug development. Potential reasons include:

  • Pharmacokinetic Properties: this compound may have poor oral bioavailability, rapid metabolism, or be subject to a significant first-pass effect in the chosen animal model, preventing it from reaching therapeutic concentrations in the brain.

  • Blood-Brain Barrier Penetration: The compound may not efficiently cross the blood-brain barrier to engage its target, the dopamine D2 receptors, in the central nervous system.

  • Metabolite Activity: The metabolites of this compound may have different pharmacological activity than the parent compound. A study on this compound's primary metabolites, demethylthis compound and this compound sulfoxide, found they did not exhibit neuroleptic or antidepressive properties in mice and rats.[9]

  • Model-Specific Effects: The chosen preclinical model may not be sensitive to the specific mechanism of action of this compound or may not accurately reflect the human disease state you are trying to model.

Q3: How should we prepare this compound for oral administration in rodents to ensure consistent results?

A3: The choice of vehicle for oral administration is critical for ensuring consistent drug exposure. This compound is a lipophilic compound, so it may require a specific formulation to improve solubility and absorption.

  • Vehicle Selection: Common vehicles for poorly water-soluble compounds in rodents include aqueous suspensions with suspending agents like carboxymethylcellulose (CMC) and surfactants like Tween 80.[10] For example, a 0.5% CMC with 0.1% Tween 80 solution is often used. It is crucial to ensure the vehicle itself does not have any behavioral effects.

  • Preparation: The formulation should be prepared fresh daily and be homogenous to ensure each animal receives the correct dose. Gentle heating or sonication may be required to aid dissolution, but care must be taken to avoid degradation of the compound.[11] The pH of the formulation should be kept between 5 and 9.[12]

  • Administration: Oral gavage should be performed by a trained individual to minimize stress to the animal and ensure accurate delivery to the stomach.[10] The volume administered should be appropriate for the size of the animal (e.g., typically up to 10 ml/kg for mice and 20 ml/kg for rats).[13]

Troubleshooting Guides

Issue 1: High Variability in Amphetamine-Induced Hyperlocomotion Assay
Potential Cause Troubleshooting Steps
Inconsistent Amphetamine Response Ensure the same batch and supplier of d-amphetamine are used throughout the study. Allow for a consistent habituation period for the animals in the locomotor activity chambers before amphetamine administration.[14]
Variability in this compound Absorption Prepare this compound formulation fresh daily and ensure it is a homogenous suspension or solution. Standardize the oral gavage technique and ensure all technicians are proficient. Consider a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and dose accordingly for the behavioral test.
Animal Strain and Sex Differences Use a single, well-characterized rodent strain for all experiments. If using both sexes, analyze the data separately to identify any sex-specific effects.[5]
Environmental Stressors Minimize noise and disturbances in the animal facility and testing rooms. Handle animals consistently and gently to reduce stress.
Issue 2: Lack of Expected Efficacy in Prepulse Inhibition (PPI) Test
Potential Cause Troubleshooting Steps
Sub-therapeutic Brain Concentration of this compound Increase the dose of this compound in a dose-response study. Conduct a pharmacokinetic study to confirm that this compound is reaching the brain at sufficient concentrations.
Timing of Drug Administration and Testing Administer this compound at a time point relative to the PPI test that corresponds to its peak plasma and brain concentrations. This should be determined from pharmacokinetic studies.
Acoustic Startle Response (ASR) is too high or too low Ensure the startle stimulus intensity is appropriate for the rodent strain being used. A very high ASR can mask the prepulse inhibition effect. A very low ASR may not provide a sufficient dynamic range to observe inhibition.
Model Insensitivity Consider using a different pharmacological disruptor of PPI (e.g., NMDA receptor antagonists like dizocilpine) to see if the model is responsive in your hands.[15]

Quantitative Data Summary

Table 1: Factors Influencing this compound Pharmacokinetics and Efficacy (Illustrative)

Factor Parameter Observed Effect in Rodent Models Relevance to this compound Variability
Animal Strain Drug MetabolismSprague-Dawley rats may exhibit different pharmacokinetic profiles for some drugs compared to Wistar rats.[3][16]Direct comparative data for this compound is limited. Strain-dependent differences in CYP enzyme expression could lead to variable this compound clearance and exposure.
Genetic Polymorphism CYP2D6 ActivityHumanized mice expressing different human CYP2D6 alleles show a wide range of metabolizer phenotypes.[17][18]This compound is a CYP2D6 substrate.[1] Using mouse models with varying CYP2D6 activity can help understand variability in this compound metabolism and response.
Genetic Polymorphism CYP1A2 ActivityCYP1A2 knockout mice show significantly increased plasma concentrations and reduced clearance of the antipsychotic clozapine.[19]This compound is also metabolized by CYP1A2.[2] Variability in CYP1A2 activity in preclinical models could significantly impact this compound exposure.
Sex Drug Metabolism & EfficacyFemale rats often show increased body weight gain in response to olanzapine compared to males.[6][20] Women can have higher plasma concentrations of some antipsychotics at the same dose as men.[21]Direct data on sex differences for this compound efficacy is limited. Sex-dependent differences in metabolism and pharmacodynamics are likely and should be considered.
Diet CYP Enzyme ExpressionHigh-fat diets can alter the expression of phase-I drug-metabolizing enzymes, including CYPs, in mouse liver.[7][8]Diet can be a significant source of variability by altering the metabolic capacity for this compound.
Vehicle Formulation BioavailabilityThe choice of oral vehicle can significantly impact the absorption and bioavailability of poorly soluble drugs.[10]An inappropriate vehicle can lead to inconsistent and low absorption of this compound, resulting in variable efficacy.

Experimental Protocols

Key Experiment 1: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the ability of this compound to attenuate the increase in locomotor activity induced by d-amphetamine, a model for psychosis-like symptoms.

Materials:

  • Male Sprague-Dawley rats (250-300g)[22]

  • d-Amphetamine sulfate (e.g., 1.5 mg/kg, dissolved in 0.9% saline)[23]

  • This compound (dissolved in an appropriate vehicle)

  • Vehicle control

  • Locomotor activity chambers with infrared beams[14]

Procedure:

  • Habituation: Habituate the rats to the locomotor activity chambers for 30-60 minutes for at least 3 consecutive days prior to the test day.[14]

  • Drug Administration:

    • On the test day, administer this compound or vehicle via oral gavage.

    • 30-60 minutes after this compound/vehicle administration, administer d-amphetamine or saline via intraperitoneal (i.p.) injection.[24]

  • Behavioral Recording:

    • Immediately after the d-amphetamine/saline injection, place the rats back into the locomotor activity chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.[14]

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Use a two-way ANOVA (treatment x time) with repeated measures, followed by appropriate post-hoc tests to compare between treatment groups.

Key Experiment 2: Prepulse Inhibition (PPI) of Acoustic Startle in Mice

Objective: To evaluate the ability of this compound to reverse deficits in sensorimotor gating, as measured by PPI. Deficits in PPI are observed in schizophrenia.

Materials:

  • Male C57BL/6 mice (10-14 weeks old)

  • This compound (dissolved in an appropriate vehicle)

  • Vehicle control

  • (Optional) A PPI-disrupting agent like dizocilpine (MK-801) as a positive control

  • Acoustic startle response system with a sound-attenuated chamber, a loudspeaker, and a motion sensor.[25][26]

Procedure:

  • Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[25]

  • Drug Administration: Administer this compound or vehicle via oral gavage 30-60 minutes before the PPI test.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse Alone Trials: A strong acoustic stimulus (pulse) (e.g., 120 dB for 40 ms).[25]

    • Prepulse + Pulse Trials: A weaker, non-startling stimulus (prepulse) (e.g., 75, 80, or 85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).[27]

    • No Stimulus Trials: Background noise only.

  • Data Analysis:

    • The startle response is measured as the maximal peak amplitude of the motion sensor reading.

    • PPI is calculated as a percentage: %PPI = 100 * [(Startle response on pulse-alone trials) - (Startle response on prepulse + pulse trials)] / (Startle response on pulse-alone trials).[27]

    • Analyze the data using ANOVA to compare the %PPI between treatment groups at each prepulse intensity.

Visualizations

Perazine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein G-protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Modulation of Neuronal Excitability cAMP->Downstream_Effects This compound This compound This compound->D2_Receptor Blocks Amphetamine Amphetamine Amphetamine->Dopamine ↑ Release

Caption: this compound's mechanism of action in the context of amphetamine challenge.

Troubleshooting_Workflow Start High Variability in This compound Efficacy Check_Animal_Factors Review Animal Characteristics Start->Check_Animal_Factors Check_Drug_Admin Evaluate Drug Administration Protocol Start->Check_Drug_Admin Check_Assay_Params Assess Behavioral Assay Parameters Start->Check_Assay_Params Strain_Sex_Age Consistent Strain, Sex, Age? Check_Animal_Factors->Strain_Sex_Age Yes/No Health_Status Uniform Health Status? Check_Animal_Factors->Health_Status Yes/No Vehicle_Prep Consistent Vehicle Prep? Check_Drug_Admin->Vehicle_Prep Yes/No Gavage_Technique Standardized Gavage? Check_Drug_Admin->Gavage_Technique Yes/No Assay_Habituation Adequate Habituation? Check_Assay_Params->Assay_Habituation Yes/No Equipment_Calib Calibrated Equipment? Check_Assay_Params->Equipment_Calib Yes/No Optimize_Protocol Optimize Protocol & Re-run Experiment Strain_Sex_Age->Optimize_Protocol If No Health_Status->Optimize_Protocol If No Vehicle_Prep->Optimize_Protocol If No Gavage_Technique->Optimize_Protocol If No Assay_Habituation->Optimize_Protocol If No Equipment_Calib->Optimize_Protocol If No

Caption: A logical workflow for troubleshooting variability in this compound preclinical studies.

References

Technical Support Center: Managing Perazine-Induced Sedation in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing sedation induced by perazine in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the pharmacological mechanism behind this compound-induced sedation?

A1: this compound is a phenothiazine antipsychotic that primarily exerts its therapeutic effects by antagonizing dopamine D2 receptors.[1] However, it also acts as a potent antagonist at several other neurotransmitter receptors, including histamine H1 receptors.[1] The blockade of these H1 receptors in the central nervous system is the primary cause of this compound's sedative effects.[1][2] This action is similar to that of first-generation antihistamines, which are well-known for causing drowsiness.[2][3][4]

Q2: How can I recognize signs of excessive sedation in my research animals (mice/rats)?

A2: Excessive sedation can be a significant confound in behavioral experiments. Key signs to monitor in rodents include:

  • Reduced Locomotor Activity: A significant decrease in movement, exploration, and rearing in an open-field or home-cage environment.

  • Loss of Righting Reflex: The inability of an animal to return to an upright position after being placed on its back. This indicates a deep level of sedation.[5]

  • Ataxia or Impaired Motor Coordination: Difficulty with balance and coordinated movements, which can be quantified using tests like the rotarod.[6]

  • Reduced Response to Stimuli: A diminished or absent startle response to auditory or tactile stimuli.[7]

  • Changes in Posture: A hunched or flattened posture.

Q3: At what point does sedation become a confounding factor in a behavioral study?

A3: Sedation becomes a confounding factor when it interferes with the animal's ability to perform the behavioral task being measured. For example, in a test of learning and memory, if the animal is too sedated to explore the environment or manipulate objects, the results will not accurately reflect cognitive function. Similarly, in studies of anxiety or depression, sedation can mimic anxiolytic or antidepressant-like effects by reducing overall activity, leading to misinterpretation of the data. It is crucial to establish a dose of this compound that achieves the desired pharmacological effect without producing motor impairment or excessive sedation.

Troubleshooting Guide

Problem: My animals are showing significant sedation and are not performing in the behavioral task (e.g., low exploration in an open field test, immobility in a forced swim test).

Possible CauseSuggested Solution
Dose is too high. The most common reason for excessive sedation is a dose that is too high for the specific animal strain, sex, or experimental conditions. Solution: Conduct a dose-response study to identify the optimal dose. Start with a low dose and gradually increase it, while monitoring for both the desired therapeutic effect and sedative side effects.
Timing of administration is not optimal. The peak sedative effects of this compound may coincide with the timing of your behavioral testing. Solution: Adjust the time between drug administration and behavioral testing. Allow for a longer period for the initial sedative effects to subside while the therapeutic effects remain.
High individual variability. There can be significant individual differences in drug metabolism and sensitivity. Solution: Increase the sample size to account for variability. If possible, use a within-subjects design where each animal serves as its own control.
Interaction with other compounds or environmental factors. Other drugs administered or specific environmental stressors could potentiate the sedative effects of this compound. Solution: Review all experimental variables. Ensure that no other centrally acting drugs are being co-administered unless it is part of the experimental design. Standardize environmental conditions such as lighting and noise levels.
This compound is not the right tool for the study. For some behavioral paradigms, even a low, non-sedating dose of this compound might not be suitable if subtle motor or motivational deficits can influence the outcome. Solution: Consider alternative antipsychotic medications with a lower propensity for sedation. Atypical antipsychotics like risperidone or olanzapine, or compounds targeting different receptor systems (e.g., 5-HT2C antagonists), may be suitable alternatives, though they also have their own side effect profiles to consider.[8][9][10]

Quantitative Data Summary

The following tables provide a summary of this compound (and the closely related phenothiazine, perphenazine) dosages used in rodent studies. Note that optimal doses can vary significantly based on the specific behavioral assay, and the strain, sex, and age of the animals. A pilot dose-response study is always recommended.

Table 1: Perphenazine Doses Used in Mouse Behavioral Studies

StrainDose (mg/kg)RouteBehavioral ObservationReference
DBA/1 & C57BL/62 - 4In drinking waterReduced cannibalistic behavior[11]

Table 2: Doses of Other Sedating Phenothiazines in Rat Studies for Comparison

| Compound | Strain | Dose (mg/kg) | Route | Behavioral Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | Promethazine | Not specified | 1.25 - 5 | SC | Facilitated nociception |[12] | | Promethazine | Not specified | 20 - 40 | SC | Antinociceptive effect |[12] | | Chlorpromazine | Sprague-Dawley | 1, 3, 10 | IP | Induced catalepsy, locomotor sensitization |[13][14] |

Experimental Protocols

Protocol 1: Dose-Response Study for this compound-Induced Sedation

Objective: To determine the dose of this compound that produces the desired therapeutic effect (e.g., reversal of amphetamine-induced hyperlocomotion) without causing significant sedation.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Open field apparatus with video tracking software

  • Standard animal cages

Methodology:

  • Acclimation: Acclimate animals to the housing facility for at least one week and handle them for several days prior to the experiment. Acclimate animals to the testing room for at least 60 minutes before each session.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 0.5, 1, 2, 5 mg/kg this compound) with a sufficient number of animals per group (n=8-12 is typical).

  • Drug Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection, IP).

  • Behavioral Testing (Locomotor Activity):

    • 30 minutes post-injection, place each animal in the center of the open field apparatus.

    • Allow the animal to explore freely for a set period (e.g., 30-60 minutes).

    • Use video tracking software to automatically record parameters such as total distance traveled, velocity, and time spent immobile.

  • Data Analysis:

    • Analyze the locomotor data using ANOVA to compare the effects of different doses of this compound to the vehicle control.

    • A significant decrease in distance traveled or an increase in immobility time indicates sedation.

    • Plot the dose-response curve for sedation. The optimal dose for further behavioral studies will be the highest dose that does not cause a statistically significant decrease in locomotor activity compared to the vehicle group.

Protocol 2: Assessing Sedation with the Rotarod Test

Objective: To quantify motor coordination and balance as an indicator of sedation.

Materials:

  • Rotarod apparatus for mice or rats

  • This compound and vehicle

  • Test animals

Methodology:

  • Training:

    • Train the animals on the rotarod for 2-3 consecutive days before the test day.

    • Each training session should consist of several trials (e.g., 3-5 trials) where the animal is placed on the rotating rod at a constant or accelerating speed.

    • Record the latency to fall for each trial. Animals that consistently fail to stay on the rod for a minimum duration (e.g., 60 seconds) may be excluded.

  • Group Allocation and Drug Administration: On the test day, randomly assign trained animals to dose groups and administer this compound or vehicle as described in Protocol 1.

  • Testing:

    • At the desired time point post-injection (e.g., 30 minutes), place each animal on the rotarod.

    • Use an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod or the time until the animal makes a full passive rotation.

  • Data Analysis:

    • Compare the latency to fall between the different dose groups using ANOVA.

    • A significant decrease in the latency to fall in a this compound-treated group compared to the vehicle group indicates motor impairment due to sedation.

Visualizations

Perazine_Signaling_Pathway cluster_therapeutic Therapeutic Pathway (Antipsychotic Effect) cluster_sedative Side Effect Pathway (Sedation) Perazine_T This compound D2R Dopamine D2 Receptor Perazine_T->D2R Antagonism Normalization Normalization of Dopaminergic Activity D2R->Normalization Blockade Leads to Alleviation_Positive Alleviation of Positive Symptoms Normalization->Alleviation_Positive Perazine_S This compound H1R Histamine H1 Receptor Perazine_S->H1R Antagonism Reduced_Arousal Reduced Neuronal Arousal in CNS H1R->Reduced_Arousal Blockade Leads to Sedation Sedation/ Drowsiness Reduced_Arousal->Sedation

Caption: Mechanism of this compound's dual action.

Troubleshooting_Workflow Start Start: Sedation observed in behavioral assay CheckDose Is this the lowest effective dose? Start->CheckDose AdjustTiming Can the time between injection and testing be increased? CheckDose->AdjustTiming Yes ReduceDose Action: Reduce this compound Dose (Conduct Dose-Response Study) CheckDose->ReduceDose No ConsiderAlternatives Is sedation still a confound? AdjustTiming->ConsiderAlternatives No ChangeTiming Action: Increase time between administration and testing AdjustTiming->ChangeTiming Yes UseAlternative Action: Switch to a low-sedation alternative antipsychotic ConsiderAlternatives->UseAlternative Yes Proceed Proceed with optimized protocol ConsiderAlternatives->Proceed No ReduceDose->AdjustTiming ChangeTiming->ConsiderAlternatives UseAlternative->Proceed

Caption: Troubleshooting workflow for sedation.

Dose_Finding_Workflow A Phase 1: Acclimatize Animals (1 week housing, 3 days handling) B Phase 2: Group Assignment (Randomize into Vehicle & this compound dose groups) A->B C Phase 3: Drug Administration (e.g., IP injection of assigned dose) B->C D Phase 4: Behavioral Testing (e.g., Open Field Test at 30 min post-injection) C->D E Phase 5: Data Analysis (ANOVA on locomotor activity) D->E F Decision: Identify highest dose with no significant sedation E->F

Caption: Experimental workflow for a dose-finding study.

References

Navigating HPLC Peak Tailing in Perazine Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of Perazine, peak tailing is a common yet frustrating issue that can compromise the accuracy and reliability of results. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to directly address and resolve these specific experimental hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary causes of peak tailing when analyzing this compound, a basic compound?

Peak tailing in the HPLC analysis of basic compounds like this compound is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated at mobile phase pH values above 3, resulting in a negative charge (SiO-). The positively charged (protonated) basic this compound molecules can then interact with these negatively charged silanol sites through strong ionic interactions, leading to delayed elution for a portion of the analyte molecules and causing the characteristic peak tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound, the compound will exist in both its ionized and non-ionized forms, which can lead to multiple retention mechanisms and result in broadened or tailing peaks.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to a loss of stationary phase, creation of active sites, and consequently, peak tailing.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or dead volumes in fittings and connectors, can contribute to band broadening and peak tailing.

Q2: How can I troubleshoot and resolve peak tailing for my this compound analysis?

A systematic approach to troubleshooting is essential. The following steps, summarized in the workflow diagram below, can help identify and resolve the source of peak tailing.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No, primarily this compound peak check_all_peaks->no_some No instrument_issues Investigate Instrumental Issues: - Check for dead volume - Inspect tubing and fittings - Verify injector performance yes_all->instrument_issues mobile_phase_ph Optimize Mobile Phase pH: - Adjust pH to be 2-3 units below this compound's pKa - Use a buffer (10-50 mM) no_some->mobile_phase_ph column_void Check for Column Void or Blockage: - Reverse flush column - Replace column if necessary instrument_issues->column_void solution Peak Shape Improved column_void->solution mobile_phase_additive Add Mobile Phase Modifier: - 0.1% Triethylamine (TEA) to mask silanols - 0.1% Formic Acid or Acetic Acid for pH control mobile_phase_ph->mobile_phase_additive column_selection Evaluate Column Choice: - Use an end-capped or base-deactivated column - Consider a polymer-based or hybrid column mobile_phase_additive->column_selection sample_concentration Check Sample Concentration: - Dilute the sample to check for overload column_selection->sample_concentration sample_concentration->solution

Caption: A logical workflow for troubleshooting HPLC peak tailing issues in this compound analysis.

Experimental Protocols and Data

Understanding this compound's Chemical Properties

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated pKa
This compoundC₂₀H₂₅N₃S339.5Basic (Pithis compound pKa: ~5.4, ~9.7)
Pithis compoundC₄H₁₀N₂86.145.35, 9.73

Recommended Experimental Protocol for Improved Peak Shape

This protocol is a starting point for optimizing the analysis of this compound to achieve symmetrical peaks.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column with end-capping or a base-deactivated stationary phase is highly recommended to minimize silanol interactions. For challenging separations, consider a polymer-based or hybrid silica column.

Table 2: Recommended HPLC Columns for this compound Analysis

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Feature
End-capped C18Silica-based, C18 bonded with end-capping3 or 54.6 x 150 or 4.6 x 250Reduces silanol interactions.
Base-Deactivated C18Specially treated silica to reduce surface activity3 or 54.6 x 150 or 4.6 x 250Improved peak shape for basic compounds.
Hybrid Silica C18Organic/inorganic hybrid particle1.7 - 5VariousWider usable pH range and reduced silanol activity.[4]
Polymer-basede.g., Polystyrene-divinylbenzene5 - 10VariousNo silanol groups, stable over a wide pH range.

Mobile Phase Preparation:

  • Aqueous Phase: Prepare a buffer solution, for example, 10-25 mM ammonium acetate or phosphate buffer.

  • pH Adjustment: Adjust the pH of the aqueous phase to be at least 2 pH units below the lower estimated pKa of this compound (i.e., pH < 3.4). A mobile phase pH of around 2.5 to 3.0 is a good starting point to ensure this compound is fully protonated and to suppress the ionization of residual silanol groups.[5] Use an acid such as formic acid or phosphoric acid for pH adjustment.

  • Organic Modifier: HPLC-grade acetonitrile or methanol. Acetonitrile is often preferred as it can provide sharper peaks for basic compounds.

  • Mobile Phase Additive: To further improve peak shape, consider adding a competing base like triethylamine (TEA) to the mobile phase at a concentration of 0.1% (v/v). TEA will interact with the active silanol sites, reducing their availability to interact with this compound.[6]

Table 3: Example Mobile Phase Compositions for this compound Analysis

Mobile Phase CompositionpHRationale
Acetonitrile : 25 mM Ammonium Acetate (e.g., 60:40 v/v)3.0 (adjusted with formic acid)Low pH suppresses silanol ionization and ensures this compound is fully protonated.
Methanol : 20 mM Phosphate Buffer (e.g., 70:30 v/v)2.8 (adjusted with phosphoric acid)Alternative organic modifier and buffer system for method development.
Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA)~2TFA acts as an ion-pairing agent and maintains a low pH.
Acetonitrile : 20 mM Ammonium Acetate with 0.1% Triethylamine~7 (unadjusted)TEA acts as a silanol-masking agent.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30-40 °C (elevated temperature can sometimes improve peak shape)

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 265 nm).

Signaling Pathways and Logical Relationships

The interaction between a basic analyte like this compound and a silica-based stationary phase is a key factor in peak tailing. The following diagram illustrates this relationship.

G Analyte-Stationary Phase Interactions Leading to Peak Tailing cluster_stationary_phase Silica Stationary Phase Perazine_protonated Protonated this compound (R₃NH⁺) Interaction Strong Secondary Interaction (Ionic) Perazine_protonated->Interaction Silanol_ionized Ionized Silanol (SiO⁻) Silanol_ionized->Interaction Silanol_neutral Neutral Silanol (SiOH) Peak_Tailing Peak Tailing Interaction->Peak_Tailing

Caption: The ionic interaction between protonated this compound and ionized silanol groups on the stationary phase is a primary cause of peak tailing.

By understanding the fundamental causes of peak tailing and systematically applying the troubleshooting strategies and experimental conditions outlined in this guide, researchers can significantly improve the quality and reliability of their HPLC analysis of this compound.

References

Technical Support Center: Preventing Perazine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perazine handling and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during sample preparation. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a phenothiazine derivative, is susceptible to degradation from several factors, primarily:

  • Light Exposure (Photodegradation): Like many phenothiazines, this compound is sensitive to light and can undergo photooxidation, leading to the formation of various degradation products.[1] This is a major cause of degradation and can significantly impact analytical results.

  • Oxidation: The phenothiazine ring system is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents present in the sample matrix.[1]

  • pH Extremes: The stability of phenothiazines can be pH-dependent. Both highly acidic and alkaline conditions can promote hydrolytic degradation or alter the ionization state of the molecule, affecting its stability.[2]

  • Elevated Temperatures (Thermal Degradation): Higher temperatures accelerate the rate of all chemical degradation pathways.[3]

Q2: What are the optimal storage conditions for this compound samples (e.g., plasma, urine)?

A2: To ensure the stability of this compound in biological samples, the following storage conditions are recommended based on best practices for phenothiazine and pithis compound derivatives:

  • Short-Term Storage (up to 24 hours): Refrigerate samples at 2-8°C.

  • Long-Term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or preferably at -80°C.[3] Studies on related pithis compound compounds in whole blood have shown significant degradation at room temperature and refrigerated conditions over extended periods, making frozen storage crucial.[4]

  • Protection from Light: All samples should be stored in amber vials or containers wrapped in aluminum foil to protect them from light at all times.[1]

Q3: How many freeze-thaw cycles can this compound samples tolerate?

A3: While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles for any analyte in biological matrices. Each cycle can cause changes in the sample matrix and potentially lead to degradation. For related pithis compound compounds, stability has been demonstrated for up to three freeze-thaw cycles.[5] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q4: Can I use antioxidants to prevent this compound degradation?

A4: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation of this compound. Common antioxidants used in sample stabilization include:

  • Ascorbic acid (Vitamin C): Often used to prevent oxidation of drugs.[6]

  • Sodium metabisulfite: Another common antioxidant preservative.[7] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with the analytical method.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound sample preparation.

Problem Potential Cause Recommended Solution
Low recovery of this compound after Solid-Phase Extraction (SPE) Inappropriate Sorbent: The SPE sorbent may not have the correct retention mechanism for this compound.For this compound, a pithis compound-containing phenothiazine, a mixed-mode cation exchange sorbent can be effective. Alternatively, a reversed-phase (C8 or C18) sorbent can be used, but the pH of the sample and wash solutions must be carefully controlled to ensure retention.[8]
Improper Conditioning/Equilibration: The sorbent bed is not properly prepared, leading to inconsistent binding.Always pre-condition the cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with a solution that mimics the sample matrix (e.g., water or buffer at the same pH as the sample).[1][9]
Sample pH not Optimized: The pH of the sample may prevent efficient binding of this compound to the sorbent.For reversed-phase SPE, adjust the sample pH to ensure this compound is in its neutral form (typically 1-2 pH units above its pKa). For cation exchange, the pH should be such that this compound is positively charged.
Wash Solvent Too Strong: The wash step is prematurely eluting this compound from the cartridge.Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent. For ion-exchange, avoid extreme pH or high ionic strength washes. Test the wash eluate for the presence of this compound to confirm.
Elution Solvent Too Weak: The elution solvent is not strong enough to desorb this compound from the sorbent.Increase the strength of the elution solvent. For reversed-phase, increase the percentage of organic solvent. For cation exchange, use a solvent with a high pH or high ionic strength to disrupt the ionic interaction.[8]
Variable or Inconsistent Results Photodegradation: Samples are being exposed to light during processing.Work under yellow or low-level light. Use amber glassware and autosampler vials. Wrap containers in aluminum foil.[1]
Thermal Degradation: Samples are being processed at room temperature for extended periods.Keep samples on ice or in a cooling rack during processing. Use pre-chilled solvents.[3]
Oxidative Degradation: Dissolved oxygen or metal ions in the solvents are causing oxidation.Use freshly prepared, degassed solvents. Consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the sample and/or reconstitution solvent, after validating for non-interference.
Appearance of Unknown Peaks in Chromatogram Degradation Products: The unknown peaks are likely degradation products of this compound.Compare the chromatogram of the sample to a forced degradation sample to identify potential degradation products. The primary oxidative degradation product of many phenothiazines is the sulfoxide derivative.[10]
Matrix Effects: Components of the biological matrix are co-eluting with the analyte.Optimize the extraction procedure to improve cleanup. Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from methods for extracting basic drugs from plasma and is designed to minimize degradation.

Materials:

  • Human plasma (collected in EDTA tubes)

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., a structurally similar phenothiazine)

  • 0.1 M Sodium Hydroxide

  • Extraction Solvent: n-Hexane:Isoamyl Alcohol (99:1, v/v) or Methyl tert-butyl ether (MTBE)

  • Reconstitution Solvent: Mobile phase for LC-MS/MS analysis

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples in a cool water bath.

    • To 500 µL of plasma in a polypropylene tube, add 50 µL of IS solution.

    • Add 100 µL of 0.1 M Sodium Hydroxide to basify the sample. Vortex for 30 seconds.

  • Extraction:

    • Add 2 mL of the extraction solvent to the tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds.

    • Transfer to an amber autosampler vial for LC-MS/MS analysis.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, based on ICH guidelines.[11][12]

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours in the dark.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours in the dark.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature for 24 hours in the dark.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound at 70°C for 48 hours.

    • Dissolve a portion of the stressed solid in mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol:water) to a photostability chamber (ICH Q1B conditions) for a specified duration.

    • Analyze the solution directly.

  • Control Sample: A solution of this compound prepared and diluted in the same manner but not exposed to stress conditions.

Analysis: Analyze all stressed samples and the control sample by a suitable analytical method (e.g., LC-MS/MS) to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound Samples

ParameterConditionRationale
Temperature
Short-term (<24h)2-8°C (Refrigerated)Slows down chemical and enzymatic degradation.
Long-term (>24h)-20°C or -80°C (Frozen)Minimizes degradation over extended periods.[3]
Light Protect from light at all timesThis compound is photosensitive and degrades upon light exposure.[1]
pH Maintain near neutral pH (if possible)Extreme pH values can accelerate hydrolysis.[2]
Atmosphere Minimize exposure to airThe phenothiazine structure is susceptible to oxidation.
Freeze-Thaw Cycles Minimize (ideally, one cycle)Repeated cycles can degrade the analyte and affect sample integrity.[5]

Table 2: Troubleshooting Low Recovery in Solid-Phase Extraction of this compound

IssuePotential CauseSolution
Analyte in flow-throughInsufficient bindingUse a stronger sorbent (e.g., mixed-mode cation exchange), adjust sample pH to promote retention, or decrease sample loading flow rate.[1]
Analyte in wash eluateWash solvent is too strongDecrease the organic content or ionic strength of the wash solvent.
Analyte retained on cartridgeElution solvent is too weakIncrease the organic content or ionic strength of the elution solvent; use a solvent with a pH that neutralizes this compound for reversed-phase or displaces it from an ion-exchange sorbent.[8]

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light This compound->Degradation_Products Oxygen, Metal Ions This compound->Degradation_Products Acid/Base Photooxidation Photooxidation Oxidation Oxidation Hydrolysis Hydrolysis

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation (LLE) cluster_analysis Analysis Collect_Sample Collect Sample (e.g., Plasma in EDTA tube) Protect_Light Protect from Light Collect_Sample->Protect_Light Store_Cold Store at 2-8°C (short-term) or -80°C (long-term) Protect_Light->Store_Cold Thaw_Sample Thaw Sample Store_Cold->Thaw_Sample Add_IS_Base Add IS & Basify Thaw_Sample->Add_IS_Base Extract Liquid-Liquid Extraction Add_IS_Base->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS

Caption: Recommended workflow for this compound sample preparation and analysis.

troubleshooting_logic Start Low/Inconsistent This compound Recovery Check_Light Were samples protected from light at all times? Start->Check_Light Check_Temp Were samples kept cold during processing? Check_Light->Check_Temp Yes Solution_Light Implement light protection: amber vials, low light conditions. Check_Light->Solution_Light No Check_SPE Is SPE method optimized? Check_Temp->Check_SPE Yes Solution_Temp Use ice/cooling blocks and pre-chilled solvents. Check_Temp->Solution_Temp No Solution_SPE Verify sorbent, pH, wash and elution solvents. Check_SPE->Solution_SPE No End Improved Recovery Check_SPE->End Yes Solution_Light->End Solution_Temp->End Solution_SPE->End

Caption: Troubleshooting workflow for low this compound recovery.

References

Navigating Perazine in Vitro: A Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to mitigate and troubleshoot off-target effects of Perazine in cell culture experiments. This compound, a typical phenothiazine antipsychotic, is known for its broad receptor binding profile, which, while central to its therapeutic action, can lead to confounding off-target effects in vitro. This guide offers a structured approach to identifying, understanding, and minimizing these effects to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target receptors of this compound?

This compound's primary therapeutic effect is attributed to its antagonism of the dopamine D2 receptor. However, as a phenothiazine derivative, it exhibits affinity for a wide range of other receptors, which are considered off-targets in many experimental contexts. These include various subtypes of serotonergic, histaminergic, adrenergic, and muscarinic receptors. This promiscuous binding profile is the primary source of off-target effects in cell culture.

Q2: What are the common signs of this compound off-target effects in my cell culture experiments?

Common indicators of off-target effects include:

  • Unexpected changes in cell proliferation, viability, or morphology at concentrations intended to be selective for the D2 receptor.

  • Activation or inhibition of signaling pathways unrelated to dopamine signaling.

  • Contradictory results when compared to experiments using more selective D2 receptor antagonists.

  • High levels of cytotoxicity that do not align with the expected on-target effects.

Q3: How can I differentiate between on-target and off-target effects?

Several strategies can be employed:

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations of this compound than off-target effects. A thorough dose-response curve can help identify a concentration window where on-target effects are maximized and off-target effects are minimized.

  • Use of Selective Antagonists: Co-treatment with selective antagonists for suspected off-target receptors can help isolate the on-target effect. If an observed effect is blocked by a specific antagonist (e.g., a 5-HT2A antagonist), it confirms the involvement of that off-target receptor.

  • Structurally Unrelated Compounds: Comparing the effects of this compound with a structurally different D2 receptor antagonist can help determine if the observed phenotype is specific to this compound's chemical structure or a general consequence of D2 receptor blockade.

  • Rescue Experiments: If the intended downstream effect of D2 receptor antagonism is known, a "rescue" experiment can be performed by manipulating the downstream pathway to see if the this compound-induced phenotype is reversed.

Q4: What is a good starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment (see Troubleshooting Guide 1) to determine the ideal concentration for your specific assay. As a starting point, concentrations can be guided by published EC50 or Ki values. For example, cytotoxicity has been observed in the low micromolar range for similar phenothiazines like perphenazine and prochlorthis compound in some cell lines.[1] Therefore, a starting range spanning from low nanomolar to low micromolar is advisable for initial dose-response studies.

Data Presentation

Table 1: Receptor Binding Profile of Perphenazine (a close structural analog of this compound)

Disclaimer: Data for Perphenazine is provided as a proxy due to the limited availability of a comprehensive Ki value set for this compound. Ki values can vary depending on the experimental conditions.

Receptor SubtypeKi (nM)ClassificationPotential Off-Target Effect in Cell Culture
Dopamine D2 0.56 - 0.7 On-Target Modulation of cAMP, cell proliferation, etc.
Dopamine D30.43On-TargetSimilar to D2
Serotonin 5-HT2A6Off-TargetActivation of PLC, calcium signaling
Histamine H18.33Off-TargetModulation of various cellular processes
Alpha-1A AdrenergicHigh AffinityOff-TargetActivation of PLC, calcium signaling

Sources:[2][3][4]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed

Issue: You are observing significant cell death at concentrations you expected to be selective for the on-target receptor.

dot

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Systematically test a wide range of this compound concentrations to determine the half-maximal effective concentration (EC50) for your desired on-target effect and the half-maximal cytotoxic concentration (CC50).

  • Compare On-Target vs. Cytotoxic Concentrations: If the EC50 and CC50 values are close, it suggests that the therapeutic window in your cell model is narrow, and off-target effects are likely contributing to cytotoxicity.

  • Use a More Selective Compound: If possible, use a more selective D2 receptor antagonist as a control to confirm that the cytotoxicity is a this compound-specific off-target effect.

  • Co-treat with Antioxidants: Phenazines can induce cytotoxicity through the generation of reactive oxygen species (ROS).[5] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate this off-target effect.

Guide 2: Confounding Results from Suspected Off-Target Receptor Activation

Issue: You suspect that an observed cellular response is due to this compound's interaction with an off-target receptor (e.g., 5-HT2A or H1).

dot

Caption: Workflow for identifying the contribution of a specific off-target receptor.

Troubleshooting Steps:

  • Identify Potential Off-Target Receptors: Based on the receptor binding profile (Table 1) and your experimental observations, identify the most likely off-target receptors.

  • Select Appropriate Antagonists: Choose highly selective antagonists for the identified off-target receptors.

  • Perform Co-treatment Experiments: Pre-incubate your cells with the selective antagonist before adding this compound. A reversal or attenuation of the observed effect in the presence of the antagonist confirms the involvement of that off-target receptor.

  • Analyze Downstream Signaling: Measure the activation of downstream signaling pathways associated with the suspected off-target receptor (e.g., calcium flux for 5-HT2A or α1-adrenergic receptors) to confirm its engagement by this compound.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Concentration Windows using a Dose-Response Curve

Objective: To identify a concentration range of this compound that elicits the desired on-target effect with minimal cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Reagents for your specific on-target assay (e.g., cAMP assay kit)

  • Reagents for a cytotoxicity assay (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the cells.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • In parallel plates, perform your on-target functional assay and a cytotoxicity assay.

  • Data Analysis:

    • For the on-target assay, plot the response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

    • For the cytotoxicity assay, plot cell viability against the log of the this compound concentration to determine the CC50.

    • Compare the EC50 and CC50 values to identify a suitable concentration window for your experiments.

Protocol 2: Using Selective Antagonists to Block Off-Target Effects

Objective: To confirm the involvement of a specific off-target receptor in an observed cellular response to this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Stock solution of a selective antagonist for the suspected off-target receptor (e.g., Ketanserin for 5-HT2A, Mepyramine for H1)

  • Multi-well cell culture plates

  • Reagents for your cellular assay

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Experimental Groups: Set up the following experimental groups:

    • Vehicle control

    • This compound alone (at a concentration known to cause the effect)

    • Selective antagonist alone (at a concentration sufficient to block its target, typically 5-10 fold its Ki value)

    • This compound + Selective antagonist

  • Pre-incubation with Antagonist: For the "this compound + Selective antagonist" group, remove the medium and add medium containing the selective antagonist. Incubate for a sufficient time to allow receptor binding (e.g., 30-60 minutes).

  • This compound Treatment: Add this compound to the "this compound alone" and "this compound + Selective antagonist" wells. For the co-treatment group, add this compound to the medium already containing the antagonist.

  • Incubation: Incubate for the desired experimental duration.

  • Assay and Analysis: Perform your cellular assay and analyze the results. A significant reduction or complete blockade of the this compound-induced effect in the co-treatment group compared to the this compound-alone group indicates that the effect is mediated by the targeted off-target receptor.

Mandatory Visualizations

dot

G cluster_0 This compound cluster_1 Cellular Receptors cluster_2 Downstream Signaling cluster_3 Cellular Response This compound This compound D2 Dopamine D2 (On-Target) This compound->D2 Antagonism S2A Serotonin 5-HT2A (Off-Target) This compound->S2A Antagonism H1 Histamine H1 (Off-Target) This compound->H1 Antagonism Alpha1 α1-Adrenergic (Off-Target) This compound->Alpha1 Antagonism cAMP ↓ cAMP D2->cAMP PLC_S2A ↑ PLC → IP3/DAG → Ca²⁺ S2A->PLC_S2A Other_H1 Various Pathways H1->Other_H1 PLC_Alpha1 ↑ PLC → IP3/DAG → Ca²⁺ Alpha1->PLC_Alpha1 Target_Effect Desired On-Target Effect cAMP->Target_Effect OffTarget_Effect Unintended Off-Target Effects PLC_S2A->OffTarget_Effect PLC_Alpha1->OffTarget_Effect Other_H1->OffTarget_Effect

Caption: this compound's on-target and off-target signaling pathways.

References

Technical Support Center: Enhancing the Oral Bioavailability of Perazine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of Perazine in rodent models. The following information is curated to facilitate experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low in rodents?

A1: While specific data for this compound is limited, its structural analog, Perphenazine, exhibits low oral bioavailability (around 40%) in rats due to a combination of factors.[1] These are likely applicable to this compound and include:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit its dissolution and subsequent absorption.[2]

  • Extensive First-Pass Metabolism: this compound is metabolized by the liver and lungs.[2] After oral absorption, the drug passes through the liver via the portal circulation before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can substantially reduce the amount of active drug that reaches the bloodstream.[1]

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound in rodents?

A2: Key strategies focus on enhancing solubility and protecting the drug from first-pass metabolism. Based on successful studies with the closely related compound Perphenazine, the most promising approaches are:

  • Nanostructured Lipid Carriers (NLCs): NLCs are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound. They enhance oral bioavailability by increasing the drug's surface area for dissolution and promoting lymphatic uptake, which partially bypasses the liver and reduces first-pass metabolism.[2][3]

  • Solid Lipid Nanoparticles (SLNs): Similar to NLCs, SLNs are lipid-based nanocarriers that can improve the oral absorption of drugs. Studies with Perphenazine have shown that SLNs can significantly increase its relative bioavailability and brain distribution.[1][4]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (like PEG 6000 or chitosan) to enhance its dissolution rate.[5][6]

Q3: How much improvement in oral bioavailability can be expected with these advanced formulations?

A3: In vivo studies in rats using Perphenazine-loaded NLCs have demonstrated a significant increase in oral bioavailability compared to a simple drug suspension. The enhancement can be in the range of 2.5 to 3.1-fold.[2][3]

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at improving this compound's oral bioavailability.

Problem 1: High variability in plasma concentrations between animals in the same group.

Possible Cause Troubleshooting Recommendation
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage. The procedure should be consistent in terms of needle placement and speed of administration. Improper technique can lead to esophageal trauma or accidental tracheal administration.[7][8][9]
Inadequate Formulation/Dosing Vehicle For a simple suspension, this compound may precipitate in the dosing syringe or GI tract. Ensure the suspension is homogenous before and during administration. Consider using a formulation that enhances solubility, such as NLCs or SLNs.
Animal Stress Stress from handling and gavage can affect GI motility and blood flow, leading to variable absorption. Acclimate animals to handling before the study.[8]

Problem 2: Low or undetectable plasma concentrations of this compound even with an advanced formulation.

Possible Cause Troubleshooting Recommendation
Suboptimal Formulation Parameters The particle size, zeta potential, and entrapment efficiency of nanoparticles are critical. Verify these parameters for each batch. For NLCs/SLNs, a particle size of less than 200 nm is generally desirable.[2]
Instability of the Formulation The formulation may not be stable in the GI environment. Conduct in vitro release studies at different pH values (e.g., pH 1.2 and 6.8) to simulate gastric and intestinal conditions.
Incorrect Blood Sampling Times The peak plasma concentration (Tmax) might be occurring earlier or later than your sampling points. Conduct a pilot study with more frequent initial sampling to better define the pharmacokinetic profile.

Problem 3: Difficulty in preparing a stable this compound-loaded nanoparticle formulation.

Possible Cause Troubleshooting Recommendation
Poor Entrapment Efficiency The drug may be leaking from the nanoparticles. Optimize the lipid and surfactant concentrations. For Perphenazine SLNs, glycerol monostearate, soybean lecithin, and Tween 80 have been used successfully.[4][10]
Particle Aggregation The nanoparticles may be unstable and clumping together. Ensure the zeta potential is sufficiently high (typically > |20| mV) to ensure colloidal stability. Adjust surfactant concentrations if necessary.[10]
Issues with the Preparation Method The emulsification-solvent evaporation or high-pressure homogenization methods require careful control of parameters like temperature, sonication time, and pressure. Refer to detailed protocols and optimize these parameters for your specific setup.[3]

Quantitative Data Summary

The following table summarizes pharmacokinetic data from a study on Perphenazine-loaded Nanostructured Lipid Carriers (NLCs) in rats, which serves as a strong proxy for what might be achievable with this compound.

Table 1: Pharmacokinetic Parameters of Perphenazine Formulations in Rats After Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₄₈ (ng·h/mL)Relative Bioavailability (%)
Perphenazine Suspension 185.3 ± 21.44.0 ± 0.53450.8 ± 315.7100
Perphenazine-NLC (Formulation 6) 421.7 ± 35.88.0 ± 1.210759.2 ± 987.1312
Perphenazine-NLC (Formulation 12) 354.1 ± 29.96.0 ± 0.88598.6 ± 754.3249

Data adapted from a study on Perphenazine, a structural analog of this compound. The relative bioavailability is calculated against the plain drug suspension.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from a successful method for preparing Perphenazine-loaded NLCs.[2][3]

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl Monostearate)

  • Liquid Lipid (e.g., Oleic Acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Soya Lecithin)

  • Organic Solvent (e.g., Dichloromethane)

  • Purified Water

  • High-Shear Homogenizer

  • Probe Sonicator

Methodology (Emulsification-Solvent Evaporation):

  • Prepare the Organic Phase: Dissolve this compound, the solid lipid (Glyceryl Monostearate), and the liquid lipid (Oleic Acid) in an organic solvent like dichloromethane.

  • Prepare the Aqueous Phase: Dissolve the surfactant (Tween 80) and co-surfactant (Soya Lecithin) in purified water. Heat the solution to the same temperature as the organic phase.

  • Form the Primary Emulsion: Add the organic phase to the aqueous phase drop-wise while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Form the Nanoemulsion: Subject the primary emulsion to probe sonication to reduce the droplet size.

  • Evaporate the Solvent: Stir the resulting nanoemulsion at room temperature on a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of NLCs.

  • Characterization: Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (12-16 hours) before dosing, with free access to water.

Procedure:

  • Dosing:

    • Control Group: Administer a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.

    • Test Group: Administer the this compound-NLC formulation via oral gavage at the same dose.

    • IV Group (for absolute bioavailability): Administer a solution of this compound in a suitable intravenous vehicle via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software. Calculate relative bioavailability by comparing the AUC of the test formulation to the control suspension.

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invivo Phase 2: In Vivo Rodent Study cluster_data Phase 3: Data Analysis prep Prepare this compound-NLCs char Characterize Nanoparticles (Size, Zeta, Entrapment) prep->char dosing Oral Gavage to Rats (NLC vs. Suspension) char->dosing Optimized Formulation sampling Serial Blood Sampling dosing->sampling analysis Plasma Preparation & Bioanalysis (LC-MS/MS) sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax) analysis->pk_calc Plasma Concentration Data bio_calc Determine Relative Bioavailability pk_calc->bio_calc

Caption: Workflow for developing and evaluating this compound-NLCs.

troubleshooting_logic start Low Oral Bioavailability Observed in Rodent Study dissolution_check Is Dissolution Rate-Limiting? start->dissolution_check metabolism_check Is First-Pass Metabolism High? dissolution_check->metabolism_check No solubility_strategy Enhance Solubility: - Nanoparticles (NLC/SLN) - Solid Dispersions dissolution_check->solubility_strategy Yes lymphatic_strategy Bypass First-Pass Effect: - Lipid Formulations (NLC/SLN) - Promote Lymphatic Uptake metabolism_check->lymphatic_strategy Yes

Caption: Logical approach to troubleshooting low this compound bioavailability.

References

Validation & Comparative

Perazine vs. Haloperidol: A Comparative Guide in Preclinical Psychosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of perazine and haloperidol, two antipsychotic drugs, in established animal models of psychosis. While both are first-generation antipsychotics, the extent of available preclinical data differs significantly, with haloperidol being extensively studied and this compound having a more limited publicly available research profile. This guide synthesizes the available information to facilitate an objective comparison.

Mechanism of Action: Receptor Binding Profile

The primary mechanism of action for both this compound and haloperidol is the antagonism of dopamine D2 receptors. Haloperidol is a potent D2 antagonist, a property strongly correlated with its antipsychotic efficacy.[1][2] this compound also acts as a dopamine antagonist.[3] While direct, side-by-side preclinical binding studies are scarce, clinical literature suggests that this compound's affinity for the D2 receptor is lower than that of haloperidol.[4]

Below is a table summarizing the available receptor binding affinity data (Ki values in nM). Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)
Dopamine D2Data not readily available in preclinical studies; suggested to be lower affinity than haloperidol.[4]0.517 - 1.45[5]
Dopamine D3Data not readily available~4.6
Dopamine D4Data not readily available~10
Serotonin 5-HT1AData not readily available~3600
Serotonin 5-HT2AData not readily available~120

Note: The lack of readily available preclinical Ki values for this compound presents a significant gap in a direct quantitative comparison of receptor binding profiles.

Efficacy in Preclinical Psychosis Models

Standard preclinical models used to assess antipsychotic efficacy include the amphetamine- or phencyclidine (PCP)-induced hyperlocomotion model and the prepulse inhibition (PPI) of the startle response model.

Locomotor Activity Models

These models assess the ability of an antipsychotic to reduce the excessive motor activity induced by a psychostimulant, which is considered a proxy for psychotic symptoms.

Haloperidol: Haloperidol consistently and dose-dependently reduces hyperlocomotion induced by psychostimulants like PCP in rodents.[6] However, this effect is often observed at doses that also suppress spontaneous locomotor activity, indicating a potential for motor side effects.[6]

Prepulse Inhibition (PPI) Models

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. Antipsychotics are tested for their ability to restore these deficits.

Haloperidol: Haloperidol has been shown to increase PPI in animal models where this function is disrupted.[9][10] However, its effects can be variable and may depend on the specific model and experimental conditions.[11][12]

This compound: Similar to the locomotor activity models, there is a scarcity of preclinical data evaluating the effect of this compound on PPI. Direct comparisons with haloperidol in this paradigm are not available in the reviewed literature.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the context of haloperidol's preclinical evaluation.

PCP-Induced Hyperlocomotion
  • Subjects: Male rodents (mice or rats).

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Animals are habituated to the testing environment.

    • Animals are pre-treated with either vehicle or varying doses of the antipsychotic drug (e.g., haloperidol).

    • After a specific pre-treatment time, animals are administered a psychostimulant (e.g., PCP).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration.

  • Data Analysis: The total locomotor activity is compared between the vehicle-treated and drug-treated groups to determine the effect of the antipsychotic on PCP-induced hyperlocomotion.

Prepulse Inhibition of Acoustic Startle
  • Subjects: Male rodents (mice or rats).

  • Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Animals are habituated to the startle chambers.

    • Animals are administered the test compound (e.g., haloperidol) or vehicle.

    • A series of trials are presented, including:

      • Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval.

      • No-stimulus trials: Background noise only.

  • Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100. The ability of the drug to restore PPI deficits (induced by a psychostimulant or in a specific animal model) is then assessed.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

D2R_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to Haloperidol Haloperidol / this compound Haloperidol->D2R Antagonizes

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of antipsychotics.

Experimental Workflow for Preclinical Psychosis Models

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Psychosis_Induction Induce Psychosis-like State (e.g., PCP, Amphetamine) Animal_Model->Psychosis_Induction Vehicle Vehicle Control Psychosis_Induction->Vehicle Haloperidol Haloperidol Psychosis_Induction->Haloperidol This compound This compound Psychosis_Induction->this compound Locomotor Locomotor Activity Vehicle->Locomotor PPI Prepulse Inhibition Vehicle->PPI Haloperidol->Locomotor Haloperidol->PPI This compound->Locomotor This compound->PPI Data_Analysis Data Analysis and Comparison Locomotor->Data_Analysis PPI->Data_Analysis

Caption: General experimental workflow for comparing antipsychotics in preclinical models.

Conclusion

Haloperidol is a well-characterized typical antipsychotic in preclinical psychosis models, demonstrating clear efficacy in reducing hyperlocomotion and restoring PPI deficits, primarily through potent dopamine D2 receptor antagonism. In stark contrast, there is a significant lack of publicly available, direct comparative preclinical data for this compound. While it is known to be a dopamine antagonist, its efficacy profile in established animal models of psychosis has not been as thoroughly documented in the scientific literature.

References

A Comparative Guide to Perazine and Chlorpromazine in Dopamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Perazine and Chlorpromazine, with a focus on their interaction with dopamine receptors as determined by in vitro binding assays. While both are phenothiazine antipsychotics known to act as dopamine antagonists, this guide highlights the available quantitative data for Chlorpromazine and outlines the methodologies used to generate such data, providing a framework for the evaluation of compounds like this compound for which comprehensive public data is less accessible.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for a receptor is a critical measure of its potency and potential for therapeutic action and side effects. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Table 1: In Vitro Binding Affinities (Ki, nM) of Chlorpromazine for Human Dopamine Receptor Subtypes

CompoundD1D2D3D4D5
Chlorpromazine730.551.29.7133
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Data for Chlorpromazine sourced from publicly available databases.[1]

Experimental Protocols: Dopamine Receptor Binding Assays

The following outlines a standard experimental protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity (Ki) of a test compound (like this compound or Chlorpromazine) for a specific dopamine receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).

  • Test Compound: The unlabeled drug to be tested (e.g., this compound or Chlorpromazine), prepared in a series of dilutions.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand (e.g., 10 µM Haloperidol for D2-like receptors).

  • Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in ice-cold assay buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, the following are added to the appropriate wells:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competitive binding wells are used to generate a dose-response curve, plotting the percentage of specific binding against the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of these binding assays, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Incubation Incubation (Reaching Equilibrium) Receptor_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Competitive Radioligand Binding Assay Workflow

Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

Dopamine_Signaling_Pathways cluster_d1_like D1-like Receptor Signaling (D1, D5) cluster_d2_like D2-like Receptor Signaling (D2, D3, D4) D1_Receptor D1/D5 Receptor Gs_Protein Gs Protein D1_Receptor->Gs_Protein Adenylyl_Cyclase_Stim Adenylyl Cyclase (Stimulated) Gs_Protein->Adenylyl_Cyclase_Stim cAMP_Increase ↑ cAMP Adenylyl_Cyclase_Stim->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Cellular_Response_Stim Cellular Response PKA_Activation->Cellular_Response_Stim D2_Receptor D2/D3/D4 Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein Adenylyl_Cyclase_Inhib Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylyl_Cyclase_Inhib cAMP_Decrease ↓ cAMP Adenylyl_Cyclase_Inhib->cAMP_Decrease PKA_Inhibition PKA Inhibition cAMP_Decrease->PKA_Inhibition Cellular_Response_Inhib Cellular Response PKA_Inhibition->Cellular_Response_Inhib Dopamine_Ligand Dopamine Dopamine_Ligand->D1_Receptor Dopamine_Ligand->D2_Receptor

Dopamine Receptor Signaling Pathways

Conclusion

This guide provides a framework for comparing the dopamine receptor binding profiles of this compound and Chlorpromazine. While comprehensive quantitative data for this compound remains elusive in readily accessible literature, the provided data for Chlorpromazine and the detailed experimental protocols offer a solid foundation for researchers. The visualization of the experimental workflow and the distinct signaling pathways of D1-like and D2-like receptors further aids in understanding the functional consequences of ligand binding. For a direct comparison, experimental determination of this compound's binding affinities using the methodologies described herein would be necessary.

References

Risperidone vs. Perazine: A Comparative Analysis of Effects on Negative Symptoms in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of risperidone and perazine, focusing on their documented effects on negative symptoms of schizophrenia within animal models. The objective is to present a clear, data-driven comparison to inform preclinical research and drug development efforts. This analysis is based on available scientific literature; however, a significant disparity in the volume of preclinical research exists between the two compounds. While risperidone has been evaluated in various animal models assessing negative symptom-like behaviors, a notable scarcity of similar data exists for this compound. This guide will present the available evidence for risperidone and contrast it with the known pharmacological profile of this compound, highlighting the existing research gap.

I. Data on Efficacy in Animal Models of Negative Symptoms

The following table summarizes quantitative data from preclinical studies investigating the effects of risperidone on behaviors analogous to negative symptoms in animal models of schizophrenia. Due to a lack of available preclinical studies, no quantitative data for this compound could be included.

Table 1: Effects of Risperidone on Negative Symptom-Like Behaviors in Animal Models

Animal ModelBehavioral TestDrug & DoseAdministration RouteKey FindingsReference
Phencyclidine (PCP)-induced deficits in female Lister Hooded ratsSocial Interaction (SI) TestRisperidone (0.04, 0.08, 0.16 mg/kg)Intraperitoneal (IP)Dose-dependently reversed the PCP-induced deficit in social interaction.[1]
Neonatal ventral hippocampal lesion (NVHL) in ratsSocial Interaction (SI) TestRisperidone (0.1 mg/kg/day, chronic)Intraperitoneal (IP)Did not significantly attenuate the lesion-induced deficits in social interaction.[2]
Sub-chronic PCP administration in female Lister Hooded ratsSocial Interaction (SI) TestRisperidone (0.1 mg/kg)Intraperitoneal (IP)Reversed the PCP-induced deficit in social interaction.[1]
Ketamine-induced social withdrawal in ratsSocial Interaction TestKetamine-induced deficits in social interaction were reversed by risperidone.Not SpecifiedKetamine-induced deficits in social interaction were reversed by both clozapine and risperidone, but not haloperidol.[3]

Note on this compound: Extensive literature searches did not yield specific preclinical studies investigating the effects of this compound on animal models of negative symptoms, such as the social interaction test or the sucrose preference test. Therefore, a direct comparison of quantitative data from animal models is not possible at this time. The comparison will proceed based on the known mechanisms of action and clinical profiles.

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies for risperidone.

A. Social Interaction Test

The social interaction test is a widely used paradigm to assess social withdrawal, a core negative symptom of schizophrenia.[4]

  • Animal Model: The phencyclidine (PCP) model is frequently used to induce behavioral deficits relevant to schizophrenia.[5] In this model, rodents are administered PCP to induce a state that mimics aspects of the disorder, including social withdrawal. Another model is the neonatal ventral hippocampal lesion (NVHL) model, which is a neurodevelopmental model of schizophrenia.[2]

  • Procedure:

    • Habituation: Animals are typically habituated to the testing arena for a set period before the test.

    • Testing: Two unfamiliar animals (of the same sex and treatment group) are placed in the arena together for a defined duration (e.g., 10-15 minutes).

    • Data Collection: The amount of time the animals spend in active social interaction (e.g., sniffing, grooming, following) is recorded and scored by a trained observer or using automated tracking software.

    • Drug Administration: Risperidone or a vehicle is administered at a specified time before the test. The route of administration (e.g., intraperitoneal) and the dosage are critical parameters.

B. Sucrose Preference Test

The sucrose preference test is utilized to measure anhedonia, another key negative symptom, which is the reduced ability to experience pleasure.[6][7]

  • Animal Model: This test can be used in various animal models of schizophrenia and depression.

  • Procedure:

    • Habituation: Animals are habituated to having two drinking bottles in their home cage.

    • Baseline Measurement: Animals are given a choice between two bottles, both containing water, to establish any side preference. Following this, they are presented with one bottle of water and one bottle of a sucrose solution (e.g., 1%).

    • Testing: After induction of the disease model, the animals are again given a choice between a bottle of water and a bottle of sucrose solution for a set period (e.g., 24 hours).

    • Data Collection: The volume of liquid consumed from each bottle is measured. The sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake.

    • Drug Administration: The test drug is administered according to the study protocol.

III. Signaling Pathways and Experimental Workflow

A. Putative Signaling Pathways

The therapeutic effects of risperidone and the presumed mechanism of this compound are primarily mediated through their interactions with dopamine and serotonin receptors.

G cluster_risperidone Risperidone cluster_this compound This compound (Typical Antipsychotic) Risperidone Risperidone D2R D2R Risperidone->D2R Antagonist SHT2AR SHT2AR Risperidone->SHT2AR Antagonist Downstream_D2 Modulation of Mesocortical Pathway D2R->Downstream_D2 ↓ Dopaminergic Signaling Downstream_5HT2A Modulation of Dopamine & Glutamate Release SHT2AR->Downstream_5HT2A ↓ Serotonergic Signaling Negative_Symptoms_R Negative Symptoms Downstream_D2->Negative_Symptoms_R Amelioration Downstream_5HT2A->Negative_Symptoms_R Amelioration This compound This compound D2R_P D2 Receptor This compound->D2R_P Antagonist Downstream_D2_P Modulation of Mesocortical Pathway D2R_P->Downstream_D2_P ↓ Dopaminergic Signaling Negative_Symptoms_P Negative Symptoms Downstream_D2_P->Negative_Symptoms_P Potential Amelioration

Caption: Putative signaling pathways for risperidone and this compound in relation to negative symptoms.

Risperidone is an atypical antipsychotic with potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[8] The blockade of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms by potentially increasing dopamine release in the prefrontal cortex.[8] this compound, as a typical antipsychotic of the phenothiazine class, primarily exerts its effects through the antagonism of dopamine D2 receptors.[2][9] Its effect on negative symptoms is generally considered to be less pronounced than that of atypical antipsychotics.

B. Experimental Workflow for Assessing Negative Symptoms

The following diagram illustrates a general workflow for preclinical studies investigating the effects of pharmacological compounds on negative symptom-like behaviors in animal models.

G cluster_workflow Experimental Workflow cluster_tests Assessment of Negative Symptoms Animal_Model Induction of Animal Model of Schizophrenia (e.g., PCP, NVHL) Drug_Admin Drug Administration (Risperidone, this compound, or Vehicle) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing SI_Test Social Interaction Test (Sociability) Behavioral_Testing->SI_Test SP_Test Sucrose Preference Test (Anhedonia) Behavioral_Testing->SP_Test Data_Analysis Data Analysis and Interpretation SI_Test->Data_Analysis SP_Test->Data_Analysis

Caption: A generalized experimental workflow for preclinical assessment of negative symptoms.

IV. Conclusion

The available preclinical evidence from animal models suggests that risperidone can ameliorate negative symptom-like behaviors, particularly social deficits, in certain paradigms such as the PCP model.[1] However, its efficacy may be model-dependent, as demonstrated by the lack of effect in the NVHL model.[2]

A significant gap in the literature exists regarding the preclinical evaluation of this compound's effects on negative symptoms in animal models. While its primary mechanism of action as a D2 antagonist is well-established, there is a lack of direct, quantitative evidence from behavioral paradigms that model negative symptoms. This absence of data precludes a direct, evidence-based comparison with risperidone in the preclinical setting.

For researchers and drug development professionals, these findings underscore the importance of continued investigation into the preclinical efficacy of both existing and novel compounds for negative symptoms. Future studies should aim to directly compare the effects of typical and atypical antipsychotics, such as this compound and risperidone, in well-validated animal models of negative symptoms to provide a more complete understanding of their relative therapeutic potential. This will be crucial for guiding the development of more effective treatments for this debilitating aspect of schizophrenia.

References

A Comparative Guide to Atypical vs. Typical Antipsychotics: Perazine and Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of perazine, a typical (first-generation) antipsychotic, and olanzapine, an atypical (second-generation) antipsychotic. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, receptor binding profiles, clinical efficacy, and side effect profiles, supported by experimental data.

Mechanism of Action: A Tale of Two Generations

The fundamental difference between typical and atypical antipsychotics lies in their primary mechanisms of action and receptor binding profiles.

This compound , as a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2][3] This action is effective in mitigating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1] However, its strong blockade of D2 receptors in other pathways, like the nigrostriatal pathway, is also responsible for a high incidence of extrapyramidal symptoms (EPS).[4] this compound also shows antagonistic activity at various other receptors, including histaminic (H1), muscarinic (M1), and alpha-1 adrenergic receptors, which contributes significantly to its side effect profile, including sedation and anticholinergic effects.[1][2]

Olanzapine is an atypical antipsychotic that acts as a multi-receptor antagonist.[5] While it also blocks D2 receptors, it does so more loosely and with a lower affinity compared to many typical agents.[6][7] Crucially, olanzapine exhibits a higher affinity for serotonin 5-HT2A receptors than for D2 receptors.[5][6][8] This dual serotonin-dopamine antagonism is hypothesized to be key to its "atypical" profile. The 5-HT2A blockade is thought to enhance dopamine release in certain brain regions, which may alleviate the negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and reduce the propensity for EPS.[5][7][8] Olanzapine's interaction with other receptors, particularly its potent antagonism of H1 and M1 receptors, contributes to its prominent side effects of weight gain and sedation.[5][6]

G cluster_0 This compound (Typical) cluster_1 Olanzapine (Atypical) cluster_2 Receptor Targets This compound This compound D2 Dopamine D2 This compound->D2 Strong Antagonist H1 Histamine H1 This compound->H1 Antagonist M1 Muscarinic M1 This compound->M1 Antagonist A1 Adrenergic α1 This compound->A1 Antagonist Olanzapine Olanzapine Olanzapine->D2 Moderate Antagonist HT2A Serotonin 5-HT2A Olanzapine->HT2A Strong Antagonist Olanzapine->H1 Strong Antagonist Olanzapine->M1 Antagonist Olanzapine->A1 Antagonist

Fig. 1: Comparative Receptor Antagonism

Quantitative Data: Receptor Binding & Pharmacokinetics

The distinct clinical profiles of this compound and olanzapine are rooted in their differing affinities for various neurotransmitter receptors. Receptor binding affinity is expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Profiles (Ki, nM)
ReceptorThis compound (Ki, nM)Olanzapine (Ki, nM)Primary Associated Effects
Dopamine D2 ~1-1011 - 31Antipsychotic action, EPS, hyperprolactinemia
Serotonin 5-HT2A ~20-504 - 20Atypicality, reduced EPS, potential weight gain
Serotonin 5-HT2C High Affinity23Anxiolytic effects, sedation, weight gain
Histamine H1 ~5-207Sedation, weight gain, appetite stimulation
Muscarinic M1 ~20-6026Anticholinergic effects (dry mouth, constipation)
Adrenergic α1 ~10-4056Orthostatic hypotension, dizziness
(Note: Ki values are compiled from various sources and may vary based on experimental conditions. This compound data is less consistently reported in recent literature compared to olanzapine.)
Table 2: Comparative Pharmacokinetics
ParameterThis compoundOlanzapine
Bioavailability ~40% (Oral)~60% (Oral)
Protein Binding Highly protein bound~93%
Metabolism Hepatic (primarily CYP2D6)Hepatic (CYP1A2 and direct glucuronidation)
Elimination Half-life 9 - 12 hours21 - 54 hours (average 30 hours)
Excretion Primarily renal57% renal, 30% fecal

Clinical Efficacy: A Head-to-Head Comparison

A multicenter, 18-week, double-blind clinical trial directly compared the efficacy and safety of olanzapine (10-20 mg/day) and this compound (8-40 mg/day) in 95 patients diagnosed with schizophrenia (DSM-IV criteria). This study provides critical experimental data on their relative performance.

Experimental Protocol: Multicenter Schizophrenia Trial
  • Objective: To compare the severity of extrapyramidal symptoms (primary) and the overall clinical efficacy and safety (secondary) of olanzapine versus this compound.

  • Design: A 95-patient, randomized, double-blind, 18-week prospective comparative trial.

  • Population: Patients meeting DSM-IV criteria for schizophrenia.

  • Intervention: Random assignment to either olanzapine (10-20 mg/day) or this compound (8-40 mg/day).

  • Efficacy Assessment: Measured using the Brief Psychiatric Rating Scale (BPRS), the Positive and Negative Syndrome Scale (PANSS), and the Clinical Global Impression of Improvement (CGI-I) scale.

  • Safety & Tolerance Assessment: Measured using the Simpson-Angus Scale (SAS) for parkinsonian symptoms, the Barnes Akathisia Scale (BAS) for akathisia, and the UKU Side Effect Rating Scale.

G node_recruit Patient Recruitment (N=95, DSM-IV Schizophrenia) node_random Randomization (Double-Blind) node_recruit->node_random node_ola Olanzapine Group (10-20 mg/day) node_random->node_ola node_per This compound Group (8-40 mg/day) node_random->node_per node_treat 18-Week Treatment Period node_ola->node_treat node_per->node_treat node_assess Efficacy & Safety Assessments node_treat->node_assess node_efficacy Efficacy Measures: - PANSS - BPRS - CGI-I node_assess->node_efficacy node_safety Safety Measures: - SAS (EPS) - BAS (Akathisia) - UKU (General Side Effects) node_assess->node_safety

Fig. 2: Experimental Workflow of a Comparative Clinical Trial
Table 3: Summary of Clinical Efficacy Results

Outcome MeasureOlanzapine GroupThis compound GroupStatistical Significance
CGI-I Improvement 72.7% of patients improved47.9% of patients improvedp < 0.05
Symptom Severity Less severe schizophrenic symptoms at endpointMore severe symptoms at endpointSignificant
Positive Symptoms (PANSS) Superior improvementLess improvementp < 0.05 (from other studies)[9]
Negative Symptoms Favorable effectFavorable effectNo significant difference[9]

The results from this trial demonstrated that olanzapine was associated with a statistically greater proportion of patients showing clinical improvement compared to this compound.[10][11]

Side Effect Profiles and Safety

The differing receptor affinities directly translate into distinct side effect profiles, a critical consideration in drug selection and development.

Extrapyramidal Symptoms (EPS) and Akathisia

The Polish clinical trial found significant differences in motor side effects. Patients treated with This compound showed an increase in extrapyramidal symptoms over the 18-week period.[10][11] In contrast, olanzapine -treated patients experienced a significant decrease in EPS severity from baseline to endpoint.[10][11] Similarly, symptoms of akathisia (a state of inner restlessness) increased in the this compound group while significantly decreasing in the olanzapine group.[10][11]

Metabolic and Other Side Effects

While olanzapine demonstrates a superior motor side effect profile, it is strongly associated with metabolic disturbances. This is largely attributed to its potent blockade of H1 and 5-HT2C receptors. Olanzapine frequently causes significant weight gain, and can lead to hyperglycemia and dyslipidemia. This compound , like other typical antipsychotics, carries a lower risk for these metabolic side effects but has a higher incidence of anticholinergic effects (dry mouth, constipation) and sedation due to its action on muscarinic and histaminic receptors.

G node_ola_receptors Olanzapine: Strong H1 & 5-HT2C Antagonism node_ola_mech Increased Appetite & Altered Metabolism node_ola_receptors->node_ola_mech node_ola_se High Risk: - Weight Gain - Hyperglycemia - Dyslipidemia node_ola_mech->node_ola_se node_per_receptors This compound: Strong D2 Antagonism (Nigrostriatal Pathway) node_per_mech Dopamine Signal Interruption node_per_receptors->node_per_mech node_per_se High Risk: - Extrapyramidal Symptoms - Akathisia - Tardive Dyskinesia node_per_mech->node_per_se

Fig. 3: Logical Relationship of Key Side Effects
Table 4: Comparative Incidence of Key Adverse Events

Adverse EventOlanzapineThis compound
Treatment-Emergent Adverse Events 17%46%
Extrapyramidal Symptoms (SAS Score) DecreasedIncreased
Akathisia (BAS Score) DecreasedIncreased
Weight Gain High RiskLower Risk
Sedation HighModerate-High
Anticholinergic Effects ModerateModerate
(Data primarily from the 18-week comparative trial[10][11] and general pharmacological profiles)

Conclusion

The comparison between this compound and olanzapine clearly illustrates the fundamental trade-offs between typical and atypical antipsychotics.

  • This compound is a potent typical antipsychotic effective against positive symptoms, but its utility is limited by a high burden of extrapyramidal motor side effects.

  • Olanzapine demonstrates broader efficacy, particularly in overall clinical improvement, and has a significantly lower risk of inducing EPS and akathisia.[10][11] However, its clinical use is often complicated by a high propensity for metabolic side effects, including substantial weight gain and an increased risk of diabetes.

For drug development professionals, the distinct profiles of these two agents underscore the ongoing challenge in psychopharmacology: to develop novel compounds that retain the broad efficacy of atypical agents like olanzapine while minimizing the significant metabolic liabilities that can compromise long-term patient health.

References

Validating Perazine's Antipsychotic Effect: A Comparative Guide Using Prepulse Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prepulse Inhibition (PPI)

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the startle reaction to a subsequent stronger stimulus (the pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent cognitive overload. In psychiatric disorders like schizophrenia, this gating mechanism is often impaired, leading to sensory processing deficits and contributing to positive symptoms. As such, PPI is a valuable cross-species translational tool for assessing the efficacy of antipsychotic medications. A drug's ability to restore a chemically-induced deficit in PPI in animal models is considered predictive of its antipsychotic potential.

Perazine: A Phenothiazine Antipsychotic

This compound is a typical antipsychotic belonging to the phenothiazine class. Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia. Additionally, this compound exhibits antagonistic effects on serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile.

Comparative Analysis of Antipsychotic Effects on PPI

To contextualize the potential effects of this compound on PPI, this section presents data from studies on other well-established antipsychotic agents. The data is primarily from studies where a PPI deficit was induced in rodents using the dopamine agonist apomorphine, which mimics the hyperdopaminergic state associated with psychosis.

Table 1: Reversal of Apomorphine-Induced PPI Deficit by Typical Antipsychotics

DrugClassAnimal ModelApomorphine DoseAntipsychotic Dose% PPI Reversal (approx.)Reference
HaloperidolButyrophenone (Typical)Rat0.63 mg/kg0.63-2.5 mg/kgSignificant prevention of PPI disruption[1]
HaloperidolButyrophenone (Typical)Mouse2.0-2.5 mg/kg1 mg/kgComplete normalization of PPI[2]

Table 2: Reversal of Apomorphine-Induced PPI Deficit by Atypical Antipsychotics

DrugClassAnimal ModelApomorphine DoseAntipsychotic Dose% PPI Reversal (approx.)Reference
RisperidoneBenzisoxazole (Atypical)Rat0.63 mg/kg0.63-10 mg/kgSignificant prevention of PPI disruption[1]
OlanzapineThienobenzodiazepine (Atypical)Rat0.63 mg/kg0.63-40 mg/kgSignificant prevention of PPI disruption[1]
OlanzapineThienobenzodiazepine (Atypical)RatNot specified3.0 and 5.0 mg/kgBlocked apomorphine-induced PPI disruption[3]

Note: The exact percentage of PPI reversal can vary depending on experimental conditions. The table indicates whether a statistically significant effect was observed.

Given that this compound is a phenothiazine, its effect on apomorphine-induced PPI deficits would be expected to be similar to that of other typical antipsychotics like Haloperidol, which also primarily act as D2 antagonists.

Experimental Protocols

A standardized protocol is crucial for the reliable assessment of antipsychotic efficacy using the PPI model.

Prepulse Inhibition (PPI) Assay in Rodents

Objective: To assess the ability of a test compound (e.g., this compound) to reverse a chemically-induced deficit in sensorimotor gating.

Apparatus:

  • Startle response chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to detect the whole-body startle response of the animal.

  • Software for controlling stimulus presentation and recording startle responses.

Procedure:

  • Acclimation: The animal is placed in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Habituation: A series of startle pulses (e.g., 120 dB, 40 ms duration) are presented to habituate the initial, heightened startle response.

  • Testing Session: The core of the experiment consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 75-85 dB, 20 ms duration) precedes the startle pulse by a specific interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Drug Administration:

    • To induce a PPI deficit, a psychomimetic agent like apomorphine (e.g., 0.5-2.5 mg/kg, s.c.) is administered prior to the testing session.

    • The test compound (e.g., this compound) is administered at various doses prior to the psychomimetic agent to assess its ability to prevent or reverse the PPI deficit.

  • Data Analysis:

    • The startle amplitude is measured for each trial type.

    • Percent prepulse inhibition (%PPI) is calculated using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

    • Statistical analysis (e.g., ANOVA) is used to compare %PPI across different treatment groups.

Signaling Pathways and Experimental Workflow

Dopamine D2 Receptor Signaling Pathway in Psychosis

D2_Signaling_Psychosis cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Response Altered Neuronal Excitability (Psychosis) PKA->Neuronal_Response This compound This compound (Antagonist) This compound->D2R Blocks

Caption: this compound blocks dopamine D2 receptors, inhibiting downstream signaling associated with psychosis.

Serotonin 5-HT2A Receptor Signaling Pathway in Psychosis

Caption: this compound's antagonism of 5-HT2A receptors modulates downstream signaling implicated in psychosis.

Experimental Workflow for Validating this compound's Effect on PPI

PPI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Acclimation Acclimation (5-10 min) Animal_Model->Acclimation PPI_Apparatus Startle Chambers Drug_Admin Drug Administration 1. This compound (various doses) 2. Apomorphine (to induce deficit) Acclimation->Drug_Admin PPI_Test PPI Testing Session (Pulse-alone, Prepulse-pulse trials) Drug_Admin->PPI_Test Data_Collection Measure Startle Amplitude PPI_Test->Data_Collection PPI_Calculation Calculate %PPI Data_Collection->PPI_Calculation Stats Statistical Analysis (e.g., ANOVA) PPI_Calculation->Stats Results Results Interpretation Stats->Results

Caption: Workflow for assessing this compound's ability to reverse apomorphine-induced PPI deficits.

Conclusion

Prepulse inhibition is a robust and validated preclinical model for assessing the antipsychotic potential of novel and existing compounds. Although direct studies on this compound using this paradigm are lacking, its pharmacological profile as a D2 and 5-HT2A antagonist strongly suggests it would be effective in restoring psychomimetic-induced PPI deficits, similar to other typical antipsychotics. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and conduct experiments to formally validate the antipsychotic effects of this compound using the PPI model. Such studies would be invaluable in further characterizing its therapeutic profile and comparing its efficacy to other antipsychotic agents.

References

Perazine vs. Clozapine: A Comparative Analysis of Their Impact on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive comparison of the cognitive effects of Perazine, a typical antipsychotic, and Clozapine, an atypical antipsychotic. This analysis is based on a review of existing clinical and preclinical data, focusing on quantitative outcomes, experimental methodologies, and underlying neurobiological mechanisms.

Executive Summary

Cognitive impairment is a core feature of schizophrenia and a critical target for therapeutic intervention. While both this compound and Clozapine are effective in managing psychotic symptoms, their effects on cognitive function differ significantly. Clozapine, despite its complex side-effect profile, has demonstrated some benefits in specific cognitive domains, a feature not consistently observed with typical antipsychotics like this compound. This guide synthesizes the available evidence to facilitate an objective comparison for research and drug development purposes.

Data Presentation: Quantitative Comparison of Cognitive Effects

The following tables summarize the reported effects of this compound and Clozapine on various cognitive domains. It is important to note that direct head-to-head clinical trials are limited; therefore, this data is compiled from studies comparing these drugs to other antipsychotics or placebo.

Table 1: Effects of this compound on Cognitive Function in Schizophrenia

Cognitive DomainStudy PopulationAssessment Tool(s)Reported EffectCitation(s)
Overall Cognition Chronic SchizophreniaNeurocognitive Composite ScoreSmall but significant improvement, no different from other antipsychotics.[1][2]
Executive Function Paranoid SchizophreniaWisconsin Card Sorting Test (WCST)No significant improvement.[1]
Memory (Immediate & Delayed) Chronic SchizophreniaRepeatable Battery for the Assessment of Neuropsychological Status (RBANS)Patients on typical antipsychotics (like perphenazine) scored higher than those on clozapine or risperidone.[3][4]
Attention/Vigilance Chronic SchizophreniaNot specifiedNo significant difference compared to other antipsychotics.[1]
Verbal Fluency Not SpecifiedNot SpecifiedNo significant improvement reported.

Note: Data for this compound is often extrapolated from studies on similar typical antipsychotics like Perphenazine, as direct studies on this compound's cognitive effects are scarce.

Table 2: Effects of Clozapine on Cognitive Function in Schizophrenia

Cognitive DomainStudy PopulationAssessment Tool(s)Reported EffectCitation(s)
Overall Cognition Treatment-Resistant & Non-Treatment-Resistant SchizophreniaWAIS-R, Neurocognitive Composite ScoreModest improvements, particularly in studies with longer follow-up (≥6 months). Some meta-analyses suggest it ranks low compared to other atypicals.[5][6][7]
Executive Function Treatment-Resistant SchizophreniaWCST, Stroop Test, Trail Making Test BModerate evidence for improvement in some areas; however, some studies report worsening of set-shifting.[8][9]
Memory (Verbal & Visual) Chronic & Treatment-Resistant SchizophreniaRBANS, Wechsler Memory ScaleVerbal memory tends to improve. Visual memory has been reported to worsen in some cases.[3][4][8]
Attention/Vigilance Treatment-Resistant & Non-Treatment-Resistant SchizophreniaDigit Symbol Substitution Test, Trail Making Test AConsistent improvements reported across multiple studies.[5][9][10]
Verbal Fluency Treatment-Resistant & Non-Treatment-Resistant SchizophreniaControlled Oral Word Association Test (COWAT)Strong evidence for improvement.[5][8][9]
Language Chronic SchizophreniaRBANS Language SubscalePatients taking clozapine scored higher than those taking risperidone.[3][4]

Experimental Protocols

Understanding the methodologies of the cited studies is crucial for interpreting the data. Below are summaries of typical experimental protocols used to assess the cognitive effects of these antipsychotics.

Clinical Trial Design for Cognitive Assessment
  • Study Design: Randomized, double-blind, controlled trials are the gold standard. Naturalistic, cross-sectional studies are also common for comparing treatments in real-world settings.[1][2][11]

  • Participants: Diagnosis of schizophrenia or schizoaffective disorder based on established criteria (e.g., DSM-IV/V). Participants are often categorized as "treatment-resistant" or "non-treatment-resistant."[5]

  • Intervention: Administration of this compound or Clozapine, often with a comparator arm (e.g., another antipsychotic or placebo). Dosage is typically titrated to a therapeutic level and maintained for a specified duration (e.g., 6 weeks to 18 months).[1][5]

  • Cognitive Assessment: A battery of standardized neuropsychological tests is administered at baseline and at one or more follow-up time points. The Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) is a widely used and recommended tool.[11][12][13] The MCCB assesses seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition.[14] Other commonly used tests include the Wisconsin Card Sorting Test (WCST) for executive function and the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).[3][4][6]

  • Data Analysis: Changes in cognitive scores from baseline to follow-up are compared between treatment groups using statistical tests such as analysis of covariance (ANCOVA) to control for baseline differences. Effect sizes (e.g., Cohen's d or standardized mean difference) are calculated to quantify the magnitude of the treatment effect.[15][16]

Preclinical Animal Model Protocols
  • Animal Models: Rodent models are often used to investigate the neurobiological mechanisms underlying the cognitive effects of antipsychotics. These can include models of schizophrenia-like cognitive deficits induced by agents like phencyclidine (PCP).

  • Cognitive Tasks: A variety of behavioral tasks are used to assess different cognitive domains, such as the Morris water maze for spatial learning and memory, and the passive avoidance task for learning and memory.[17]

  • Neurochemical Analysis: Following behavioral testing, brain tissue is often analyzed to measure changes in neurotransmitter levels and receptor expression in key brain regions like the prefrontal cortex and hippocampus.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and Clozapine on cognition can be attributed to their distinct receptor binding profiles and downstream signaling pathways.

This compound: A Typical Antipsychotic

This compound's primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway. This action is effective in reducing the positive symptoms of schizophrenia. However, its strong D2 antagonism in other brain regions, such as the nigrostriatal and mesocortical pathways, is thought to contribute to extrapyramidal side effects and a lack of significant cognitive improvement. This compound also has some affinity for other receptors, including muscarinic and histamine receptors, which can contribute to its side effect profile.[18]

Perazine_Signaling This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist Mesolimbic Mesolimbic Pathway D2_Receptor->Mesolimbic Blockade Mesocortical Mesocortical Pathway D2_Receptor->Mesocortical Blockade Positive_Symptoms ↓ Positive Symptoms Mesolimbic->Positive_Symptoms Cognitive_Function ↔ Cognitive Function Mesocortical->Cognitive_Function

This compound's primary signaling pathway.
Clozapine: An Atypical Antipsychotic

Clozapine has a more complex pharmacological profile, interacting with a wide range of neurotransmitter receptors. Its "atypical" nature stems from its lower affinity for D2 receptors and high affinity for serotonin 5-HT2A receptors.[19][20] This combination is thought to contribute to its efficacy in treatment-resistant schizophrenia and its lower risk of extrapyramidal side effects.

Furthermore, Clozapine and its primary metabolite, N-desmethylclozapine (NDMC), have significant effects on the cholinergic system. While clozapine is an antagonist at several muscarinic receptors, NDMC acts as a potent agonist at M1 muscarinic receptors.[17][21] M1 receptor agonism is believed to enhance cognitive processes by modulating neuronal activity in the prefrontal cortex and hippocampus.[22][23] Clozapine also exhibits partial agonism at 5-HT1A receptors, which may increase dopamine release in the prefrontal cortex, potentially benefiting cognitive function.[21][24]

Clozapine_Signaling cluster_clozapine Clozapine & Metabolite cluster_receptors Receptor Interactions cluster_outcomes Cognitive Outcomes Clozapine Clozapine D2_Receptor Dopamine D2 Receptor Clozapine->D2_Receptor Weak Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Clozapine->HT2A_Receptor Antagonist HT1A_Receptor Serotonin 5-HT1A Receptor Clozapine->HT1A_Receptor Partial Agonist NDMC N-desmethylclozapine (Metabolite) M1_Receptor Muscarinic M1 Receptor NDMC->M1_Receptor Agonist Cognitive_Function ↑ Specific Cognitive Domains M1_Receptor->Cognitive_Function PFC Prefrontal Cortex Dopamine Release HT1A_Receptor->PFC PFC->Cognitive_Function

Clozapine's multi-receptor signaling pathways.

Conclusion

The available evidence suggests that Clozapine may offer modest benefits for specific cognitive domains, particularly attention and verbal fluency, in patients with schizophrenia.[5][9] This pro-cognitive effect is likely mediated by its complex interactions with multiple neurotransmitter systems, including serotonergic and cholinergic pathways, which go beyond simple dopamine D2 receptor blockade.[21][22][23][24]

In contrast, this compound, as a typical antipsychotic, demonstrates limited to no improvement in cognitive function and may even be associated with poorer performance in some memory domains compared to other antipsychotics.[3][4] Its mechanism of action, primarily potent D2 antagonism, appears less conducive to cognitive enhancement.

For researchers and drug development professionals, these findings highlight the importance of targeting multiple neurotransmitter systems, particularly the M1 muscarinic and 5-HT1A receptors, in the development of novel therapies for cognitive impairment in schizophrenia. Future research should include well-designed, head-to-head comparative trials of different antipsychotics with comprehensive cognitive assessments to provide more definitive evidence to guide clinical practice and future drug discovery efforts.

References

Perazine's Efficacy in Models Resistant to First-Generation Antipsychotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Perazine, a first-generation antipsychotic (FGA), with a focus on its potential efficacy in preclinical models exhibiting resistance to other FGAs. While direct experimental evidence in models explicitly designed to be FGA-resistant is limited in publicly available literature, this document synthesizes existing data on its pharmacological profile and performance in standard preclinical assays to extrapolate its potential utility.

Executive Summary

This compound, a phenothiazine derivative, functions primarily as a dopamine D2 receptor antagonist.[1] Its receptor binding profile, characterized by high affinity for D2 receptors, suggests a classic mechanism of action shared with other FGAs like Haloperidol and Chlorpromazine. The potential for efficacy in FGA-resistant models may stem from subtle differences in its broader receptor interaction profile and downstream signaling effects. This guide presents a comparative overview of this compound's receptor binding affinities and its expected performance in established preclinical models of antipsychotic activity, providing a framework for its evaluation in the context of treatment resistance.

Comparative Receptor Binding Profiles

The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound compared to Haloperidol and Chlorpromazine for key receptors implicated in the efficacy and side effects of antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorPerphenazine (Ki, nM)Haloperidol (Ki, nM)Chlorpromazine (Ki, nM)Associated Effects
Dopamine Receptors
D141025-Antipsychotic effects, Cognitive function
D20.34 - 0.560.89 - 11125Antipsychotic effects (positive symptoms), Extrapyramidal symptoms (EPS), Hyperprolactinemia
D30.434.6-Potential role in cognition and negative symptoms
Serotonin Receptors
5-HT1A-3600-Anxiolytic, Antidepressant, Attenuation of EPS
5-HT2A61208.9Attenuation of EPS, Effects on negative symptoms and cognition
5-HT2C-470017Sedation, Weight gain
Adrenergic Receptors
Alpha-1---Orthostatic hypotension, Dizziness
Histamine Receptors
H1---Sedation, Weight gain
Muscarinic Receptors
M1->20000-Anticholinergic side effects (dry mouth, blurred vision, constipation)

Data compiled from multiple sources.[2][3][4] Note that specific Ki values can vary between studies based on experimental conditions.

Efficacy in Preclinical Models of Antipsychotic Activity

Standard preclinical models are used to predict the clinical efficacy of antipsychotic drugs. While models specifically designed to test for efficacy in FGA-resistant subjects are not widely reported for this compound, its performance in the following standard models provides a basis for comparison.

Conditioned Avoidance Response (CAR)

The CAR test is a well-validated model for predicting the antipsychotic activity of D2 receptor antagonists. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress this conditioned avoidance response without impairing the unconditioned escape response.

Experimental Protocol: Conditioned Avoidance Response (CAR)

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or auditory cue serves as the conditioned stimulus (CS).

  • Training: A rat or mouse is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA) delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response).

  • Testing: After stable avoidance behavior is established, the animal is treated with the test compound (e.g., this compound, Haloperidol) or vehicle. The number of avoidance and escape responses is recorded. A selective decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

While a specific ED50 value for this compound in the CAR test was not identified in the reviewed literature, as a potent D2 antagonist, it is expected to be effective in this model. The table below provides a comparative framework.

CompoundExpected Efficacy in CARNotes
Perphenazine High Expected to suppress conditioned avoidance at doses that do not produce motor impairment.
Haloperidol High A standard comparator in this model, effectively suppresses conditioned avoidance.[5]
Chlorpromazine High Another classic FGA that is effective in the CAR model.[6]

A key research question for FGA-resistance would be to test if this compound can suppress the CAR in animals that have become non-responsive to Haloperidol.

Amphetamine-Induced Hyperlocomotion and Sensitization

Psychostimulants like amphetamine increase locomotor activity by enhancing dopamine release. This hyperactivity is sensitive to blockade by D2 antagonists and is a common model for the positive symptoms of psychosis. The sensitization paradigm, involving repeated amphetamine administration, leads to a progressively augmented locomotor response and is considered a model of the underlying neurobiological changes in psychosis and potentially treatment resistance.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency).

  • Habituation: Animals are habituated to the test arena for a set period (e.g., 30-60 minutes) before drug administration.

  • Treatment: Animals are pre-treated with the test compound (e.g., this compound, Haloperidol) or vehicle, followed by an injection of d-amphetamine (e.g., 1-2 mg/kg).

  • Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) following the amphetamine challenge.

  • Sensitization Protocol: To induce a resistant-like state, animals receive repeated injections of amphetamine over several days. After a withdrawal period, the ability of an antipsychotic to block the sensitized (exaggerated) locomotor response to a subsequent amphetamine challenge is assessed.

CompoundExpected Efficacy in Amphetamine ModelsNotes
Perphenazine High Expected to dose-dependently inhibit amphetamine-induced hyperlocomotion. Its efficacy in a sensitized model would be a key indicator of its potential in treatment resistance.
Haloperidol High Effectively blocks acute amphetamine-induced hyperlocomotion.[7] However, its efficacy can be attenuated in sensitized animals, mimicking treatment resistance.[8]
Chlorpromazine Moderate Also effective in this model, though its sedative properties at higher doses can confound the interpretation of locomotor data.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of first-generation antipsychotics and a typical experimental workflow for evaluating their efficacy in a preclinical model of psychosis.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to G_Protein G-protein Signaling D2_Receptor->G_Protein Activates Cellular_Response Reduced Psychotic Symptoms G_Protein->Cellular_Response Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: Dopamine D2 Receptor Antagonism by this compound.

Experimental_Workflow cluster_model Animal Model of Psychosis cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Amphetamine_Sensitization Amphetamine Sensitization (Induces FGA-resistant like state) Vehicle Vehicle Amphetamine_Sensitization->Vehicle This compound This compound Amphetamine_Sensitization->this compound Haloperidol Haloperidol (Comparator) Amphetamine_Sensitization->Haloperidol Locomotor_Activity Locomotor Activity Measurement Vehicle->Locomotor_Activity This compound->Locomotor_Activity Haloperidol->Locomotor_Activity Data_Comparison Comparison of Locomotor Activity between Treatment Groups Locomotor_Activity->Data_Comparison Efficacy_Determination Determination of Efficacy Data_Comparison->Efficacy_Determination

Caption: Workflow for Assessing Antipsychotic Efficacy.

Conclusion and Future Directions

This compound demonstrates a pharmacological profile consistent with a potent first-generation antipsychotic, primarily characterized by high-affinity dopamine D2 receptor antagonism. While clinical experience suggests its utility in some cases of treatment-resistant schizophrenia, preclinical data specifically examining its efficacy in models resistant to other FGAs is scarce.

Future research should focus on directly comparing this compound to other FGAs in animal models that exhibit resistance, such as in animals that have become non-responsive to Haloperidol in the conditioned avoidance response test or in amphetamine-sensitized animals. Such studies would provide crucial data to support the hypothesis that this compound may offer an advantage in certain treatment-resistant populations. Furthermore, a detailed investigation into its effects on downstream signaling pathways, beyond simple receptor binding, may elucidate a unique mechanism of action that could be leveraged for the development of novel antipsychotics.

References

Safety Operating Guide

Proper Disposal of Perazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Perazine, a typical antipsychotic of the phenothiazine class, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. As with many pharmaceutical compounds, improper disposal can have significant consequences. This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste in a research and drug development setting.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat. For potential significant exposure, impervious clothing and boots are recommended.
Respiratory Protection If dust is generated, a NIOSH-approved respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste and should be conducted by a licensed waste disposal company.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, syringes), and PPE, should be considered hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Containerization :

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be kept tightly sealed when not in use to prevent the release of dust or vapors.

    • Label the container with "Hazardous Waste" and the chemical name, "this compound."

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.

  • Arranging for Disposal :

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the Safety Data Sheet (SDS) for this compound to the waste disposal company to ensure they have all necessary information for safe handling and transport. The preferred method of disposal for pharmaceutical waste is incineration at a permitted hazardous waste facility.[1]

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate : Immediately evacuate the area to prevent exposure.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For liquid spills, use an inert absorbent material to contain the spill before collection.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.

  • Reporting : Report the spill to your EHS department.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the principles of chemical neutralization or degradation for phenothiazine-class compounds may be applicable in a controlled laboratory setting for waste stream reduction prior to disposal. However, any such procedures should be developed and validated by qualified chemists and approved by the relevant safety committees.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PerazineDisposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Unused this compound Unused this compound Segregate_Waste Segregate this compound Waste Unused this compound->Segregate_Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate_Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate_Waste Containerize Place in Labeled Hazardous Waste Container Segregate_Waste->Containerize Store Store in Designated Secure Area Containerize->Store Contact_EHS Contact EHS/Waste Vendor Store->Contact_EHS Incineration Incineration at Permitted Facility Contact_EHS->Incineration

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Essential Safety Protocols for Handling Perazine (Piperazine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Perazine, also commonly known as Pithis compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination. This compound is a hazardous chemical that poses significant health risks, including the potential for severe skin and eye damage, respiratory sensitization, and reproductive harm.[1][2][3]

Hazard Profile and Exposure Limits

Understanding the specific hazards associated with this compound is the first step in safe handling. The substance is classified with multiple risk factors, and established exposure limits provide quantitative measures for workplace safety.

Table 1: GHS Hazard Classification for this compound (Pithis compound)

Hazard Classification GHS Code Description Citations
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage. [1][2][3]
Respiratory Sensitization H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1][2][3]
Skin Sensitization H317 May cause an allergic skin reaction. [1][2]
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child. [1][2][3]
Acute Oral Toxicity H302 Harmful if swallowed. [2]

| Flammable Solid | H228 | Flammable solid. |[2] |

Table 2: Occupational Exposure Limits and Action Criteria

Guideline Value Notes Citations
NIOSH REL (for Pithis compound Dihydrochloride) 5 mg/m³ Recommended 10-hour Time-Weighted Average (TWA). [4]
ACGIH TLV (for Pithis compound Dihydrochloride) 5 mg/m³ Recommended 8-hour Time-Weighted Average (TWA). [4]
Protective Action Criteria (PAC-1) 0.09 ppm --- [2]
Protective Action Criteria (PAC-2) 8.9 ppm --- [2]

| Protective Action Criteria (PAC-3) | 54 ppm | --- |[2] |

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5]

  • Eye and Face Protection :

    • Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6]

    • For tasks with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[7][8]

  • Hand Protection :

    • Wear chemical-impermeable, powder-free nitrile rubber gloves.[6][7][9]

    • Double-gloving is required when compounding, administering, or disposing of this compound.[5] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[5]

    • Change gloves at least every 30 to 60 minutes, or immediately if they are torn, punctured, or known to be contaminated.[5][9]

  • Body Protection :

    • Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[5]

    • For large-scale operations, a full, impervious chemical suit may be necessary.[10]

    • Wear closed-toe shoes and disposable shoe covers.[7][11]

  • Respiratory Protection :

    • All handling of this compound powder should be conducted within a certified chemical fume hood to avoid dust formation.[7][12]

    • If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator is required.[7][9] This may include a self-priming filter dust mask or a chemical cartridge-type respirator.[9][12]

    • Surgical masks offer insufficient protection and should not be used.[9]

Operational and Disposal Plan

Step 1: Preparation and Engineering Controls

  • Restricted Access : Ensure that this compound is handled in a restricted area with clear hazard signs posted.[5]

  • Ventilation : Always work in a well-ventilated area, preferably within an explosion-proof chemical fume hood.[7][12]

  • Emergency Equipment : Confirm that an eyewash station and an emergency shower are unobstructed and accessible in the immediate work area.[13][14]

  • Prohibited Activities : Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[5]

Step 2: Safe Handling and Storage

  • Avoid Dust : Handle the chemical carefully to prevent the formation of dust and aerosols.[3][6]

  • Tools : Use non-sparking tools to prevent ignition.[6]

  • Hygiene : Wash hands thoroughly with soap and water immediately after handling the substance and at the end of the work shift.[7]

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated location.[12][15] Keep it segregated from incompatible materials such as acids and oxidizing agents.[12]

Step 3: Accidental Release and Exposure

  • Spill Response :

    • Evacuate all non-essential personnel from the area.[6]

    • Remove all sources of ignition.[6]

    • Wearing full PPE, contain the spill using inert, absorbent materials like sand or vermiculite.[14][15]

    • Carefully collect the contaminated material into a suitable, labeled container for hazardous waste disposal.[3][6]

    • Do not allow the substance to enter drains or waterways.[3][15]

  • First Aid :

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][14]

    • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][13]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

    • Ingestion : Do not induce vomiting. Have the victim drink water (two glasses at most) and seek immediate medical attention.[1]

Step 4: Decontamination and Disposal

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, must be considered hazardous waste.[16]

  • Waste Collection : Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[6][16]

  • Disposal Protocol : Arrange for disposal through a licensed hazardous waste disposal company.[14] Adhere strictly to all local, state, and federal regulations for chemical waste.[7][14]

  • Equipment Cleaning : Reusable equipment should be decontaminated thoroughly with appropriate cleaning agents. Wash reusable items separately from other laboratory equipment.[16]

  • Contaminated Clothing : Launder contaminated work clothes separately from other clothing. Inform the laundry personnel of the hazards.[13]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Emergency cluster_disposal Phase 3: Post-Handling Risk_Assessment Risk Assessment (Review SDS) PPE_Selection Select & Don PPE (Gloves, Gown, Goggles) Risk_Assessment->PPE_Selection Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Selection->Eng_Controls Handling Safe Handling Procedure (Avoid Dust, Use Fume Hood) Eng_Controls->Handling Spill_Response Spill Response (Contain, Clean, Collect) Handling->Spill_Response Accidental Spill Decontamination Decontaminate Work Area & Reusable Equipment Handling->Decontamination Routine Operation Spill_Response->Decontamination Waste_Segregation Segregate Hazardous Waste (PPE, Contaminated Materials) Decontamination->Waste_Segregation Disposal Dispose via Licensed Contractor Waste_Segregation->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Perazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.